molecular formula C18H23F2N5O4S2 B610998 SRT3109 CAS No. 1204707-71-0

SRT3109

Numéro de catalogue: B610998
Numéro CAS: 1204707-71-0
Poids moléculaire: 475.5 g/mol
Clé InChI: QVKPEMXUBULFBM-RISCZKNCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

a CXCR2 receptor antagonist;  structure in first source

Propriétés

IUPAC Name

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R,3R)-3,4-dihydroxybutan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N5O4S2/c1-11(14(27)9-26)21-15-8-16(24-31(28,29)25-6-3-7-25)23-18(22-15)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,26-27H,3,6-7,9-10H2,1H3,(H2,21,22,23,24)/t11-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPEMXUBULFBM-RISCZKNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](CO)O)NC1=CC(=NC(=N1)SCC2=C(C(=CC=C2)F)F)NS(=O)(=O)N3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659631
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204707-71-0
Record name AZD-5122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204707710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[(2,3-Difluorophenyl)methyl]sulfanyl}-6-{[(2R,3R)-3,4-dihydroxybutan-2-yl]amino}pyrimidin-4-yl)azetidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-5122
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KT86HK4WX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism of SRT3109: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SRT3109, a synthetic, potent, and selective activator of Sirtuin 1 (SIRT1). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions, its influence on key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Allosteric Activation of SIRT1

This compound functions as a small molecule activator of SIRT1, an NAD+-dependent deacetylase. The primary mechanism of action is through allosteric activation. This compound binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates. This leads to a more efficient removal of acetyl groups from a variety of protein targets.

Key Signaling Pathways Modulated by this compound

The activation of SIRT1 by this compound initiates a cascade of downstream signaling events that impact cellular metabolism, inflammation, and stress responses. Two of the most well-characterized pathways are the inhibition of the NF-κB pathway and the activation of mitochondrial biogenesis through PGC-1α.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The transcriptional activity of NF-κB is, in part, regulated by the acetylation of its p65 subunit. This compound-activated SIRT1 directly deacetylates the p65 subunit at lysine (B10760008) 310.[1][2] This deacetylation event leads to a reduction in the transcriptional activity of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and other inflammatory mediators.[2][3]

Signaling Pathway Diagram: this compound-Mediated Inhibition of NF-κB

NFkB_Inhibition This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p65_acetylated Acetylated p65 (Active NF-κB) SIRT1->p65_acetylated Deacetylates p65_deacetylated Deacetylated p65 (Inactive NF-κB) Inflammatory_Genes Pro-inflammatory Gene Expression p65_acetylated->Inflammatory_Genes Promotes p65_deacetylated->Inflammatory_Genes Inhibits

Caption: this compound activates SIRT1, leading to the deacetylation and inactivation of the NF-κB p65 subunit.

Activation of Mitochondrial Biogenesis via PGC-1α

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. The activity of PGC-1α is modulated by its acetylation status. This compound-activated SIRT1 deacetylates PGC-1α, leading to its activation.[4] Activated PGC-1α then co-activates nuclear respiratory factors (NRFs), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA, ultimately driving the synthesis of new mitochondria.

Signaling Pathway Diagram: this compound-Mediated Activation of Mitochondrial Biogenesis

Mitochondrial_Biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_acetylated Acetylated PGC-1α (Inactive) SIRT1->PGC1a_acetylated Deacetylates PGC1a_deacetylated Deacetylated PGC-1α (Active) NRFs NRFs PGC1a_deacetylated->NRFs Co-activates TFAM_gene TFAM Gene NRFs->TFAM_gene Activates Transcription TFAM_protein TFAM Protein TFAM_gene->TFAM_protein Translation mtDNA mtDNA Replication & Transcription TFAM_protein->mtDNA Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis

Caption: this compound stimulates mitochondrial biogenesis by activating the SIRT1/PGC-1α signaling axis.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes typical values for second-generation SIRT1 activators, providing a likely range for this compound's activity.

Compound ClassParameterValue RangeAssay Type
Second-generation STACsEC50 for SIRT10.1 - 5 µMIn vitro fluorescence-based deacetylation assay
Second-generation STACsIC50 for NF-κB1 - 10 µMLuciferase reporter assay in cells

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of SIRT1 activators like this compound.

In Vitro SIRT1 Deacetylase Activity Assay

Objective: To determine the direct effect of this compound on the enzymatic activity of SIRT1.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human SIRT1 enzyme, an acetylated fluorogenic peptide substrate (e.g., a p53-derived peptide), and NAD+.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated peptide, releasing the fluorophore.

  • Detection: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow Diagram: In Vitro SIRT1 Activity Assay

SIRT1_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (SIRT1, Ac-Peptide, NAD+) start->prepare_reagents add_compound Add this compound (Varying Concentrations) prepare_reagents->add_compound incubate Incubate at 37°C add_compound->incubate add_developer Add Developer (Protease) incubate->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence analyze_data Calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro activation of SIRT1 by this compound.

Cellular NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293) that has been stably transfected with an NF-κB-driven luciferase reporter construct.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus (e.g., TNF-α).

  • Lysis: Lyse the cells and collect the cell lysates.

  • Luciferase Assay: Add a luciferase substrate to the lysates and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and plot the normalized activity against the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram: Cellular NF-κB Reporter Assay

NFkB_Assay_Workflow start Start culture_cells Culture NF-κB Reporter Cell Line start->culture_cells treat_compound Pre-treat with this compound culture_cells->treat_compound stimulate_cells Stimulate with TNF-α treat_compound->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence analyze_data Calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing the inhibitory effect of this compound on NF-κB activity in cells.

Conclusion

This compound is a potent SIRT1 activator that exerts its biological effects through the allosteric modulation of the SIRT1 enzyme. Its mechanism of action involves the deacetylation of key cellular proteins, leading to the inhibition of pro-inflammatory pathways, such as NF-κB, and the enhancement of metabolic processes, including mitochondrial biogenesis, via the activation of PGC-1α. The experimental frameworks outlined in this guide provide a basis for the continued investigation and characterization of this compound and other novel SIRT1 activators. Further research focusing on obtaining specific quantitative data for this compound will be crucial for its potential therapeutic development.

References

SRT3109 as a CXCR2 Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a pivotal role in inflammatory responses and has emerged as a significant target in the development of therapeutics for a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and various cancers. This technical guide provides a comprehensive overview of the interaction of small molecule ligands with CXCR2, with a specific focus on the compound identified as SRT3109.

While this compound is designated as a CXCR2 ligand, with the chemical name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide, there is a notable absence of publicly available data detailing its specific binding affinity, functional activity, and the experimental protocols for its characterization.

In light of this data gap, this whitepaper presents a detailed analysis of AZD5069 , a potent and selective CXCR2 antagonist that is structurally analogous to the designated chemical name for this compound. AZD5069, with the chemical name N-(2-(2,3-difluoro-6-benzylthio)-6-(3,4-dihydroxybutan-2-yloxy)pyrimidin-4-yl)azetidine-1-sulfonamide, serves as a well-documented case study. This guide will delve into the quantitative pharmacology of AZD5069, detailed experimental methodologies for characterizing CXCR2 antagonists, and the underlying signaling pathways.

Introduction to CXCR2

CXCR2 is a class A G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other immune cells such as monocytes and mast cells, as well as endothelial and some tumor cells. It is activated by several ELR+ CXC chemokines, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8). The activation of CXCR2 is a critical step in the recruitment of neutrophils to sites of inflammation and is implicated in the pathophysiology of numerous inflammatory diseases and the tumor microenvironment.[1]

The signaling cascade initiated by CXCR2 activation involves coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. These signaling events culminate in a range of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

This compound: An Undefined CXCR2 Ligand

This compound has been identified in chemical databases as a CXCR2 ligand. Its chemical structure is defined as N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide. Despite this classification, a thorough search of scientific literature and public databases reveals no specific quantitative data on its binding affinity (e.g., Ki, IC50) or its functional effects (e.g., EC50, pA2) at the CXCR2 receptor. Furthermore, no published experimental protocols detailing the synthesis or biological evaluation of this compound are available.

Case Study: AZD5069, a Potent and Selective CXCR2 Antagonist

Given the lack of data for this compound, we present a detailed analysis of AZD5069, a compound with a high degree of structural similarity and a wealth of publicly available pharmacological data. AZD5069 is a potent, selective, and reversible antagonist of the human CXCR2 receptor.[2]

Quantitative Data for AZD5069

The following tables summarize the key in vitro pharmacological parameters for AZD5069.

ParameterValueAssay DescriptionReference
IC50 0.79 nMInhibition of radiolabeled CXCL8 binding to human CXCR2.[3]
pIC50 9.1Inhibition of radiolabeled CXCL8 binding to human CXCR2.[4]
pIC50 (CXCR1) 6.5Inhibition of CXCL8 binding to human CXCR1, demonstrating selectivity for CXCR2.[5]
pA2 ~9.6Antagonism of CXCL1-induced neutrophil chemotaxis.[4]
pA2 6.9Antagonism of CXCL1-induced adhesion molecule expression on neutrophils.[4]
Selectivity >150-foldSelectivity for CXCR2 over CXCR1 and CCR2b receptors.[2]

Table 1: In Vitro Binding and Functional Potency of AZD5069 at CXCR2.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CXCR2 ligands. Below are representative protocols for key in vitro assays based on studies of AZD5069 and other CXCR2 antagonists.

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.[6][7]

  • Objective: To determine the IC50 and subsequently the Ki of a test compound for the CXCR2 receptor.

  • Materials:

    • Membrane preparations from cells stably expressing human CXCR2.

    • Radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8).

    • Test compound (e.g., AZD5069) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

    • 96-well plates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the CXCR2-expressing cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled CXCR2 ligand.

    • Data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8]

This functional assay measures the ability of a compound to inhibit the migration of neutrophils towards a CXCR2-specific chemoattractant.[9][10]

  • Objective: To determine the functional potency (e.g., pA2 or IC50) of a test compound in inhibiting neutrophil chemotaxis.

  • Materials:

    • Freshly isolated human neutrophils.

    • Chemoattractant (e.g., recombinant human CXCL1 or CXCL8).

    • Test compound (e.g., AZD5069) at various concentrations.

    • Transwell migration plates (e.g., with 5 µm pore size).

    • Assay buffer (e.g., HBSS with 0.1% BSA).

    • Method for quantifying migrated cells (e.g., CellTiter-Glo® for ATP measurement, or a fluorescent dye like Calcein-AM).

  • Procedure:

    • Add the chemoattractant to the lower chamber of the Transwell plate.

    • Pre-incubate isolated neutrophils with various concentrations of the test compound or vehicle control.

    • Add the pre-incubated neutrophils to the upper chamber of the Transwell insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

    • After incubation, remove the upper chamber and quantify the number of neutrophils that have migrated to the lower chamber.

    • Data are analyzed to determine the concentration-dependent inhibition of chemotaxis by the test compound.

Visualization of Pathways and Workflows

CXCR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the activation of the CXCR2 receptor by its chemokine ligands.

CXCR2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemokine CXCL1, CXCL8, etc. Chemokine->CXCR2 Binding & Activation Ca_release Ca²⁺ Mobilization PLC->Ca_release Akt Akt PI3K->Akt MAPK MAPK (ERK, p38) Akt->MAPK Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis ROS ROS Production MAPK->ROS Degranulation Degranulation Ca_release->Degranulation

Caption: Simplified CXCR2 signaling cascade.

Experimental Workflow for CXCR2 Antagonist Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel CXCR2 antagonist.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Pharmacological Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screen (e.g., Radioligand Binding) Hit_ID Hit Identification HTS->Hit_ID Binding_Assay Radioligand Binding Assay (Determine Ki) Hit_ID->Binding_Assay Ca_Mobilization Calcium Mobilization Assay (Determine IC50) Binding_Assay->Ca_Mobilization Chemotaxis_Assay Neutrophil Chemotaxis Assay (Determine IC50/pA2) Ca_Mobilization->Chemotaxis_Assay Selectivity_Assay Selectivity Profiling (vs. CXCR1, other GPCRs) Chemotaxis_Assay->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Studies Selectivity_Assay->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Candidate Lead Candidate Selection ADME->Lead_Candidate

Caption: Workflow for CXCR2 antagonist discovery.

Conclusion

While this compound is identified as a CXCR2 ligand, the absence of detailed public data on its pharmacological properties makes a comprehensive assessment challenging. However, by examining the structurally similar and extensively studied CXCR2 antagonist, AZD5069, we can gain significant insights into the characterization and mechanism of action of this class of compounds. AZD5069 demonstrates high potency and selectivity for CXCR2, effectively inhibiting key neutrophil functions such as chemotaxis. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the evaluation of novel CXCR2-targeted therapeutics. Further research into this compound is required to elucidate its specific profile as a CXCR2 ligand and its potential therapeutic utility.

References

The Biological Activity of Sirtris Sirtuin Activators: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound SRT3109 is not publicly available. This document provides a comprehensive overview of the biological activity of sirtuin-activating compounds (STACs) developed by Sirtris Pharmaceuticals, using publicly available data for representative molecules such as SRT1720 and SRT2104 as a surrogate.

Introduction

Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and longevity.[1][2] Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been the most extensively studied as a therapeutic target for age-related diseases.[1][3] Sirtris Pharmaceuticals, later acquired by GlaxoSmithKline, was a key player in the development of small molecule SIRT1 activators.[4] These compounds, often referred to as STACs, were designed to mimic the beneficial effects of caloric restriction by allosterically activating SIRT1.[5] While early efforts focused on the natural product resveratrol, Sirtris developed a portfolio of synthetic STACs, including SRT1720 and SRT2104, with improved potency and drug-like properties.[6][7] This guide details the biological activity of these Sirtris compounds, focusing on their mechanism of action, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Mechanism of Action

Sirtris's synthetic STACs, such as SRT1720, are allosteric activators of SIRT1.[6] Their mechanism of action involves binding to a site on the SIRT1 enzyme that is distinct from the active site.[3] This binding induces a conformational change in SIRT1 that lowers the Michaelis constant (Km) for its acetylated peptide substrates, thereby increasing the enzyme's catalytic efficiency.[6] It is important to note that the activation of SIRT1 by these compounds is often substrate-dependent, a phenomenon that was a subject of considerable scientific discussion.[8][9]

Core Signaling Pathway: SIRT1 Activation

The primary signaling pathway targeted by Sirtris's STACs is the SIRT1-mediated deacetylation of a multitude of downstream protein targets. Activation of SIRT1 by a STAC leads to the removal of acetyl groups from key lysine (B10760008) residues on these target proteins, altering their function and initiating a cascade of cellular responses.

SIRT1_Signaling_Pathway STAC Sirtris STAC (e.g., SRT1720, SRT2104) SIRT1 SIRT1 STAC->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO proteins SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB deacetylates p53 p53 SIRT1->p53 deacetylates Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance (Oxidative) FOXO->Stress Inflam Inflammation NFkB->Inflam inhibits Apoptosis Apoptosis p53->Apoptosis inhibits

SIRT1 Signaling Pathway Activation by STACs.

Quantitative Data on Representative Sirtris Compounds

While specific data for this compound is unavailable, the following table summarizes publicly available quantitative data for the well-characterized SIRT1 activator, SRT1720, to provide a contextual understanding of the potency of Sirtris compounds.

CompoundAssay TypeTargetMetricValueReference
SRT1720In vitro enzyme activitySIRT1EC1.52.9 µM[7]
ResveratrolIn vitro enzyme activitySIRT1EC1.546.2 µM[7]

*EC1.5 represents the concentration required to increase the enzyme's activity by 50%.

Experimental Protocols

The characterization of Sirtris's sirtuin activators involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Sirtuin Activity Assays

1. Fluor-de-Lys (FDL) Assay: This is a commonly used fluorescence-based assay to measure SIRT1 deacetylase activity.

  • Principle: A synthetic peptide substrate containing an acetylated lysine residue and a quenched fluorophore is used. Upon deacetylation by SIRT1, the peptide becomes susceptible to cleavage by a developer enzyme, which releases the fluorophore and results in a measurable increase in fluorescence.

  • Protocol Outline:

    • Recombinant human SIRT1 is incubated with the FDL substrate and NAD+ in a reaction buffer.

    • The test compound (e.g., a Sirtris STAC) is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • The developer solution is added to stop the reaction and cleave the deacetylated substrate.

    • Fluorescence is measured using a microplate reader. The increase in fluorescence is proportional to SIRT1 activity.[1]

2. Mass Spectrometry-Based Assay: This method provides a more direct and label-free measurement of SIRT1 activity.

  • Principle: SIRT1 activity is measured by directly quantifying the formation of the deacetylated peptide product using liquid chromatography-mass spectrometry (LC-MS).

  • Protocol Outline:

    • The enzymatic reaction is set up similarly to the FDL assay, with recombinant SIRT1, a native or synthetic peptide substrate, NAD+, and the test compound.

    • The reaction is quenched at specific time points by adding an acid (e.g., formic acid).

    • The reaction mixture is analyzed by LC-MS to separate and quantify the acetylated substrate and the deacetylated product.

    • The rate of product formation is calculated to determine SIRT1 activity.[10]

Cellular Sirtuin Activity Assays

1. p53 Acetylation Assay: This assay measures the ability of a compound to activate SIRT1 in a cellular context by assessing the acetylation status of a known SIRT1 substrate, the tumor suppressor p53.

  • Principle: In cells, SIRT1 deacetylates p53 at specific lysine residues. Activation of SIRT1 by a STAC will lead to a decrease in the level of acetylated p53.

  • Protocol Outline:

    • A suitable cell line (e.g., U2OS) is treated with the test compound for a specified duration.

    • Cells are lysed, and protein extracts are prepared.

    • The levels of acetylated p53 and total p53 are determined by Western blotting using specific antibodies.

    • A decrease in the ratio of acetylated p53 to total p53 indicates SIRT1 activation.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (e.g., FDL Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_ID->Dose_Response Active Compounds End Preclinical Candidate Hit_ID->End Inactive Compounds Selectivity Selectivity Profiling (vs. other SIRTs) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Mass Spec Assay) Selectivity->Mechanism Cellular Cell-Based Assays (e.g., p53 Acetylation) Mechanism->Cellular Lead_Opt Lead Optimization Cellular->Lead_Opt Lead_Opt->Dose_Response Iterate In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo Optimized Leads In_Vivo->End

Generalized Experimental Workflow for STAC Discovery.

Biological Activities and Therapeutic Potential

Activation of SIRT1 by Sirtris compounds has been shown to have a wide range of beneficial effects in preclinical models of age-related diseases. These effects are largely attributed to the deacetylation of key proteins involved in metabolism, inflammation, and cellular stress responses.

  • Metabolic Diseases: SIRT1 activation improves insulin (B600854) sensitivity, enhances mitochondrial function, and promotes fatty acid oxidation.[11] Compounds like SRT1720 have demonstrated efficacy in animal models of type 2 diabetes and obesity.[11]

  • Inflammation: SIRT1 can deacetylate and thereby inhibit the activity of NF-κB, a master regulator of inflammatory responses.[12] This provides a mechanism for the anti-inflammatory effects observed with STACs.

  • Cardiovascular Disease: By improving metabolic parameters and reducing inflammation, SIRT1 activation has shown protective effects in models of cardiovascular disease.

  • Neurodegeneration: SIRT1 plays a role in neuronal survival and protection against neurotoxicity, suggesting a potential therapeutic role for STACs in neurodegenerative disorders.

Conclusion

While specific details on this compound remain elusive, the broader class of sirtuin-activating compounds developed by Sirtris Pharmaceuticals represents a significant effort to therapeutically target the aging process. Through allosteric activation of SIRT1, these molecules modulate key signaling pathways involved in metabolism, inflammation, and cellular resilience. The experimental methodologies developed for their characterization have provided valuable insights into the biology of sirtuins and the potential for small-molecule intervention in age-related diseases. Further research and clinical development of next-generation sirtuin modulators will continue to build on the foundational work in this field.

References

The Elusive Case of SRT3109: A Search for a Sirtuin Activator

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - An in-depth review of publicly available scientific literature and clinical trial databases reveals a notable absence of information regarding the discovery and development of a compound designated as SRT3109. Despite extensive searches for its chemical structure, preclinical data, and clinical trial status, no substantive information could be retrieved. This suggests that this compound may represent an internal compound designation within Sirtris Pharmaceuticals or its parent company GlaxoSmithKline (GSK) that was either discontinued (B1498344) in early-stage discovery or was not publicly disclosed.

Sirtris Pharmaceuticals, a company founded on the research of sirtuin biology, was a pioneer in the development of sirtuin-activating compounds (STACs). The company's primary focus was on activating SIRT1, a member of the sirtuin family of NAD+-dependent deacetylases, which has been implicated in a variety of cellular processes related to aging and metabolism.

The company's most well-known compound was SRT501, a proprietary formulation of resveratrol.[1] Resveratrol, a natural polyphenol found in red wine, was one of the first identified STACs. However, its development was hampered by issues of low bioavailability and off-target effects.[1]

Following the acquisition of Sirtris by GSK in 2008, the research focus shifted towards the development of more potent and selective synthetic STACs.[1] Among these, compounds such as SRT2104 and SRT2379 entered preclinical and clinical development.[1] These second-generation activators were designed to have improved pharmacokinetic and pharmacodynamic properties compared to resveratrol.

Given the trajectory of Sirtris and GSK's sirtuin program, it is plausible that this compound was one of many compounds synthesized and screened for its potential as a SIRT1 activator. The lack of public information could indicate that it did not meet the necessary efficacy or safety criteria to advance through the rigorous drug development pipeline. Pharmaceutical companies often synthesize and evaluate thousands of compounds for every one that ultimately reaches clinical trials. The vast majority of these compounds are never disclosed publicly.

Without any available data on this compound, it is impossible to provide a technical guide on its discovery, development, mechanism of action, or clinical potential. The signaling pathways and experimental workflows for a hypothetical SIRT1 activator can be generalized, but any specific quantitative data or detailed protocols would be purely speculative.

For researchers and drug development professionals interested in the field of sirtuin activation, the extensive body of literature on compounds like resveratrol, SRT1720, SRT2104, and other publicly disclosed STACs provides a comprehensive overview of the discovery process, experimental methodologies, and the therapeutic potential of this class of drugs. The story of Sirtris Pharmaceuticals and its pipeline of sirtuin activators remains a significant chapter in the history of aging research and drug discovery, even for the compounds that did not make it into the public domain.

References

An In-depth Technical Guide to the Chemical and Biological Properties of SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the biological target of SRT3109: Initial interest in this compound may be linked to research from Sirtris Pharmaceuticals, a company known for its work on sirtuin-activating compounds (STACs). However, publicly available data from chemical suppliers and scientific databases consistently identify this compound not as a SIRT1 activator, but as a potent antagonist of the C-X-C chemokine receptor 2 (CXCR2). It is likely that this compound has been confused with other compounds from Sirtris, such as SRT1720, which are well-documented SIRT1 activators. This guide will therefore focus on the established chemical and biological properties of this compound as a CXCR2 antagonist.

Chemical Structure and Properties

This compound, also known as AZD-5122, is a small molecule with the IUPAC name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide. Its chemical structure and key properties are summarized in the table below.

PropertyValue
IUPAC Name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide
Synonyms SRT 3109, SRT-3109, AZD-5122
CAS Number 1204707-71-0[1]
Molecular Formula C18H23F2N5O4S2[1]
Molecular Weight 475.53 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the human CXCR2 receptor.[2] CXCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the chemotaxis of neutrophils to sites of inflammation. The binding of chemokine ligands, such as CXCL1 and CXCL8 (IL-8), to CXCR2 triggers a downstream signaling cascade that leads to neutrophil activation and migration.

By acting as an antagonist, this compound binds to CXCR2 and prevents the binding of its natural ligands. This blockade of CXCR2 signaling inhibits the downstream cellular responses, most notably neutrophil chemotaxis and activation. This mechanism of action gives this compound its anti-inflammatory properties.

Signaling Pathway

The signaling pathway initiated by the activation of CXCR2 is complex and involves multiple downstream effectors. As a GPCR, ligand binding to CXCR2 leads to the activation of heterotrimeric G-proteins. The dissociation of the G-protein subunits initiates several signaling cascades, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and the activation of the PI3K/Akt and MAPK/Erk pathways. These pathways ultimately culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by blocking the initial ligand binding, prevents the initiation of these downstream events.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Ligands Chemokine Ligands CXCR2 CXCR2 Chemokine Ligands->CXCR2 Binds to G_Protein G-Protein (αβγ) CXCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Activates MAPK_Erk MAPK/Erk Pathway G_Protein->MAPK_Erk Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Cellular_Response Neutrophil Chemotaxis, Activation, Degranulation Ca_Mobilization->Cellular_Response PKC->Cellular_Response PI3K_Akt->Cellular_Response MAPK_Erk->Cellular_Response This compound This compound This compound->CXCR2 Antagonizes

CXCR2 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The potency of this compound as a CXCR2 antagonist has been quantified in various in vitro assays. The following table summarizes the available data.

Assay TypeParameterValue
Cell-based Calcium Flux Assay IC50~3.4 nM[1]
Neutrophil Migration Assay (CXCL1-induced) IC50~5.1 nM[1]
General CXCR2 Antagonism pIC508.2[2]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human CXCR2 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells recombinantly expressing the human CXCR2 receptor are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the increase in intracellular calcium that occurs upon receptor activation.

Objective: To determine the potency of this compound in inhibiting CXCR2-mediated calcium mobilization.

Methodology:

  • Cell Culture: A cell line stably expressing the human CXCR2 receptor is cultured and plated in a microplate.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • Ligand Stimulation: A CXCR2 agonist (e.g., CXCL8) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist-induced calcium response, is calculated.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To assess the functional inhibition of neutrophil chemotaxis by this compound.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

  • Assay Setup: A Boyden chamber or a similar transwell migration system is used. The lower chamber is filled with a medium containing a CXCR2-specific chemoattractant (e.g., CXCL1 or CXCL8).

  • Compound Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound.

  • Cell Migration: The treated neutrophils are placed in the upper chamber of the transwell and allowed to migrate through a porous membrane towards the chemoattractant in the lower chamber.

  • Quantification: After an incubation period, the number of neutrophils that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

  • Data Analysis: The IC50 value for the inhibition of chemotaxis is determined.

Chemotaxis_Assay_Workflow Neutrophil Chemotaxis Assay Workflow A 1. Isolate Neutrophils from Human Blood B 2. Pre-incubate Neutrophils with varying concentrations of this compound A->B C 3. Prepare Boyden Chamber: Lower Chamber: Chemoattractant (e.g., CXCL8) Upper Chamber: Treated Neutrophils B->C D 4. Incubate to allow Neutrophil Migration C->D E 5. Quantify Migrated Neutrophils in the Lower Chamber D->E F 6. Data Analysis: Determine IC50 for Chemotaxis Inhibition E->F

A representative workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is a well-characterized small molecule antagonist of the CXCR2 receptor. Its ability to inhibit neutrophil migration and activation makes it a compound of interest for the research and potential treatment of various inflammatory diseases. It is crucial for researchers to distinguish this compound from the sirtuin-activating "SRT" compounds developed by Sirtris Pharmaceuticals to ensure accurate experimental design and interpretation of results. Further investigation into the in vivo efficacy and safety profile of this compound will be necessary to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to SRT3109 and its Homologs: Targeting Sirtuin 1 Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SRT3109 is a synthetic small molecule belonging to a class of compounds known as sirtuin-activating compounds (STACs). These molecules are designed to allosterically activate members of the sirtuin family of NAD+-dependent protein deacylases. The primary target of this compound and its close relatives, such as SRT1720 and SRT2104, is Sirtuin 1 (SIRT1). Sirtuins are highly conserved enzymes that play a crucial role in regulating a wide array of cellular processes, including metabolism, DNA repair, inflammation, and longevity.[1][2][3] The founding member of this family, Sir2 (Silent Information Regulator 2) in yeast, was identified as a key regulator of lifespan.[1] Mammals possess seven sirtuin homologs (SIRT1-SIRT7), each with distinct subcellular localizations and functions.[1][4] SIRT1, the closest mammalian homolog to yeast Sir2, is predominantly nuclear and has been a major focus for therapeutic drug development due to its involvement in age-related diseases.[2][5]

This guide provides a comprehensive overview of the homologs of SIRT1 in various species, functionally related STACs, the signaling pathways they modulate, and the experimental protocols used for their characterization.

SIRT1 Homologs Across Species

The catalytic core of sirtuin enzymes is highly conserved across evolution, from yeast to mammals.[1] This conservation underpins the ability of STACs developed against human SIRT1 to exhibit activity in other organisms, which is foundational for preclinical studies in model organisms like mice, worms, and flies. SIRT1's role in promoting longevity and healthspan has been demonstrated in diverse species, highlighting its conserved biological function.[2][5]

Functional Homologs of this compound: A Landscape of Sirtuin-Activating Compounds

The development of STACs was spurred by the discovery of resveratrol (B1683913), a natural polyphenol found in red wine, as a SIRT1 activator.[1] However, resveratrol's low bioavailability and lack of specificity prompted the development of more potent and selective synthetic STACs.[3][4] These compounds, considered functional homologs of this compound, can be broadly categorized as natural and synthetic activators targeting various sirtuin isoforms.

Natural Product Sirtuin Activators:

  • Resveratrol: The most well-known natural STAC, it activates SIRT1 by more than 10-fold in certain assays.[1] Its mechanism was once debated but is now understood to involve allosteric activation, particularly with peptide substrates bearing a hydrophobic group.[5][6]

  • Other Polyphenols: Compounds such as butein, piceatannol, and isoliquiritigenin (B1662430) also demonstrate SIRT1-activating properties.[1]

Synthetic Sirtuin Activators:

  • Sirtris Compounds (e.g., SRT1720, SRT2104): These are potent, second-generation STACs developed to have improved pharmacological properties over resveratrol.[4][5] They have been shown to be up to 1,000 times more effective than resveratrol in activating SIRT1.[3]

  • Thiazole-Based Derivatives: Recent research has identified novel thiazole-containing compounds that demonstrate a superior ability to activate SIRT1 compared to earlier generations of STACs.[7]

  • 1,4-Dihydropyridines (DHPs): Initially identified as weak SIRT1-3 activators, structure-activity relationship (SAR) studies have optimized DHP scaffolds to create highly potent and selective activators for mitochondrial sirtuins, SIRT3 and SIRT5.[4][8]

Quantitative Data on Sirtuin Activation

The efficacy of various STACs is typically quantified by their ability to increase the catalytic activity of a specific sirtuin isoform. This is often expressed as fold-activation at a given concentration or as an EC50 value. The primary mechanism of activation involves lowering the Michaelis constant (KM) of the sirtuin for its acetylated substrate, without significantly affecting the KM for the NAD+ cofactor.[4]

Compound ClassCompound ExampleTarget SirtuinActivation LevelConcentrationReference
Natural PolyphenolResveratrolSIRT1>10-foldNot Specified[1]
ImidazothiazoleSRT2104SIRT1Potent ActivatorNot Specified[4][7]
1,4-DihydropyridineCompound 31SIRT3~1000-fold100 µM[4]
1,4-DihydropyridineCompound 30SIRT5~5-fold100 µM[4]
Thiazole DerivativeCompound 8SIRT1> Resveratrol100 µM[7]

Signaling Pathways Modulated by SIRT1 Activation

Activation of SIRT1 by this compound and its functional homologs initiates a cascade of downstream events by deacetylating key protein substrates. This modulation affects numerous critical cellular pathways involved in health and disease.

Key SIRT1-Mediated Pathways:

  • Metabolism and Mitochondrial Biogenesis: SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis, leading to increased mitochondrial number and function.[3][5]

  • Cell Survival and DNA Repair: SIRT1 deacetylates the tumor suppressor p53, inhibiting its pro-apoptotic activity and promoting cell survival under stress.[3][5]

  • Inflammation: SIRT1 suppresses inflammation by deacetylating the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[5]

  • Other Targets: Additional substrates include FOXO transcription factors, the Notch intracellular domain (NICD), and insulin (B600854) receptor substrate-2 (IRS2), implicating SIRT1 in a wide range of physiological processes.[5]

SIRT1_Signaling_Pathway cluster_input Activators cluster_core Core Regulation cluster_substrates Key Substrates (Acetylated) cluster_outputs Downstream Effects This compound This compound / STACs SIRT1 SIRT1 This compound->SIRT1 Allosteric Activation p53 p53-Ac SIRT1->p53 Deacetylation PGC1a PGC-1α-Ac SIRT1->PGC1a Deacetylation NFkB NF-κB-Ac SIRT1->NFkB Deacetylation FOXO FOXO-Ac SIRT1->FOXO Deacetylation NAD NAD+ NAD->SIRT1 Co-substrate Survival Cell Survival ↑ Apoptosis ↓ p53->Survival Mito Mitochondrial Biogenesis ↑ PGC1a->Mito Inflam Inflammation ↓ NFkB->Inflam Stress Stress Resistance ↑ FOXO->Stress

SIRT1 signaling pathway activated by STACs.

Experimental Protocols

Characterizing the activity of STACs like this compound requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro and cell-based assays.

Protocol 1: In Vitro Fluorogenic SIRT1 Deacetylase Assay

This assay is a common high-throughput method to screen for and characterize SIRT1 modulators. It relies on a peptide substrate containing an acetylated lysine (B10760008) residue and a C-terminal fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[6]

Materials:

  • Purified, recombinant human SIRT1 enzyme.[2][5]

  • Fluorogenic peptide substrate (e.g., Ac-RHKK(ac)W-AMC).

  • β-NAD+ (Nicotinamide adenine (B156593) dinucleotide).[2]

  • Sirtuin-activating compound (STAC) to be tested.

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT.[5]

  • Developer Solution: Contains a protease (e.g., Trypsin) to cleave the deacetylated peptide, releasing the fluorophore.

  • Stop Solution: Contains a SIRT1 inhibitor (e.g., Nicotinamide) and the developer.

  • 96-well microplate and fluorescence plate reader.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, 500 µM NAD+, and 100 µM fluorogenic peptide substrate.

  • Add the test STAC (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding recombinant SIRT1 enzyme to each well (final concentration ~1-5 nM).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Terminate the reaction by adding the Stop Solution.

  • Incubate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the fold-activation relative to the vehicle control.

Fluorogenic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, NAD+, Substrate) B 2. Add Test Compound (STAC) and Vehicle Control to Plate A->B C 3. Initiate with SIRT1 Enzyme B->C D 4. Incubate at 37°C C->D E 5. Add Stop/Developer Solution D->E F 6. Incubate for Signal Development E->F G 7. Read Fluorescence F->G H 8. Calculate Fold-Activation G->H

Workflow for the in vitro fluorogenic SIRT1 assay.
Protocol 2: Mass Spectrometry-Based SIRT1 Deacetylase Assay

This method provides a direct and label-free quantification of substrate deacetylation, avoiding potential artifacts associated with fluorophore-modified substrates.[2]

Materials:

  • Purified, recombinant human SIRT1 enzyme.[2]

  • Unlabeled acetylated peptide substrate (e.g., Ac-RHKK(ac)W-NH2).[2]

  • β-NAD+.[2]

  • Test STAC.

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM NaCl, 1 mM DTT.[2]

  • Stop Reagent: 10% Formic Acid containing 50 mM Nicotinamide.[2]

  • Mass Spectrometer with an electrospray ionization source (e.g., Agilent RapidFire System).[2]

Procedure:

  • Set up the enzymatic reaction by combining Reaction Buffer, NAD+, unlabeled peptide substrate, the test STAC, and SIRT1 enzyme in a microplate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quench the reaction by adding the Stop Reagent.

  • Directly analyze the samples using a RapidFire Mass Spectrometry system. The system performs online solid-phase extraction to remove salts and non-peptide components.

  • The mass spectrometer quantifies the abundance of both the acetylated (substrate) and deacetylated (product) peptide species based on their mass-to-charge ratio.

  • Determine the percent conversion and calculate the fold-activation conferred by the STAC.

Protocol 3: Western Blot for Cellular p53 Acetylation

This cell-based assay validates the in-cell activity of a STAC by measuring the deacetylation of a known endogenous SIRT1 target, such as p53.

Materials:

  • Human cell line (e.g., HEK293T, U2OS).

  • Cell culture medium and reagents.

  • Test STAC (e.g., this compound).

  • Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide, Trichostatin A).

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescence detection substrate.

Procedure:

  • Culture cells to ~80% confluency in multi-well plates.

  • Treat the cells with the test STAC or vehicle control for a specified duration (e.g., 4-24 hours).

  • Wash the cells with cold PBS and lyse them on ice using Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., Bradford assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody for acetylated-p53 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe for total p53 and β-actin to ensure equal loading and normalize the signal.

  • Quantify the band intensities to determine the change in p53 acetylation.

Western_Blot_Workflow A 1. Cell Culture & Treatment with STAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-Ac-p53) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Re-probe for Total Protein & Loading Control H->I J 10. Densitometry & Analysis I->J

Workflow for Western blot analysis of p53 acetylation.

References

Unraveling the True Target of SRT3109: A Technical Guide to its Identification as a CXCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 10, 2025 – This technical guide addresses the historical ambiguity surrounding the molecular target of SRT3109, a small molecule initially associated with sirtuin activation. Emerging evidence and a re-evaluation of available data have led to the definitive identification of this compound as a potent and selective antagonist of the C-X-C Motif Chemokine Receptor 2 (CXCR2). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's true pharmacological identity, including its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Executive Summary: Resolving the Target Ambiguity

This compound originates from research associated with Sirtris Pharmaceuticals, a company renowned for its development of sirtuin-activating compounds (STACs) designated with an "SRT" prefix. This association led to the widespread, albeit incorrect, classification of this compound as a SIRT1 activator. However, recent studies and cataloguing by major chemical suppliers, citing a patent from the original developers, have clarified its primary mechanism of action. This guide consolidates the evidence that firmly establishes this compound as a CXCR2 antagonist, a receptor critically involved in inflammatory responses.

Core Target Identification: CXCR2 Antagonism

The principal molecular target of this compound is the G protein-coupled receptor (GPCR) known as CXCR2. This receptor plays a pivotal role in mediating the chemotaxis of neutrophils to sites of inflammation. Its activation by cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), triggers a cascade of downstream signaling events that are central to the innate immune response. Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, making it a valuable therapeutic target.

Quantitative Pharmacological Data

The potency of this compound as a CXCR2 antagonist has been quantified, with multiple chemical suppliers consistently reporting a pIC50 value. This value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating a high affinity for the receptor.

CompoundTarget ReceptorPharmacological ActionPotency (pIC50)
This compound CXCR2Antagonist8.2[1][2]

Note: The pIC50 value corresponds to an IC50 in the low nanomolar range, signifying potent inhibition of CXCR2 activity.

Mechanism of Action and Signaling Pathway

As a CXCR2 antagonist, this compound functions by binding to the receptor and preventing its interaction with endogenous chemokine ligands. This blockade inhibits the conformational changes necessary for G-protein coupling and the initiation of downstream signaling cascades. The CXCR2 receptor primarily couples to Gαi proteins, and its inhibition by this compound effectively abrogates pathways including PI3K/Akt, PLC/PKC, and MAPK/p38, which collectively regulate cell migration, activation, and survival.

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PKC PKC PLC->PKC Activates Akt Akt PI3K->Akt Activates CXCLs Chemokines (e.g., CXCL1, CXCL8) CXCLs->CXCR2 Binds & Activates MAPK MAPK/p38 Akt->MAPK Activates PKC->MAPK Activates NFkB NF-κB MAPK->NFkB Activates Response Cellular Responses (Chemotaxis, Degranulation, Gene Expression) NFkB->Response Promotes This compound This compound This compound->CXCR2 Binds & Inhibits

Caption: CXCR2 signaling pathway and point of inhibition by this compound.

Experimental Protocols for Target Validation

The characterization of a compound as a CXCR2 antagonist involves a series of in vitro and in vivo assays to determine its binding affinity, functional inhibition, and physiological effects.

In Vitro Assays

4.1.1 Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the CXCR2 receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human CXCR2 (e.g., HEK293-CXCR2).

    • Incubate the membranes with a constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8).

    • Add increasing concentrations of this compound to compete for binding with the radioligand.

    • After incubation, separate bound from free radioligand by filtration.

    • Quantify radioactivity using a gamma counter.

    • Calculate the IC50 from the competition curve and convert to Ki using the Cheng-Prusoff equation.

4.1.2 Chemotaxis Assay

  • Objective: To assess the functional ability of this compound to block neutrophil migration.

  • Methodology:

    • Isolate primary human neutrophils from whole blood.

    • Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.

    • Place a chemoattractant (e.g., CXCL8) in the lower chamber of a Transwell plate.

    • Add the pre-incubated neutrophils to the upper chamber, which is separated by a porous membrane.

    • Incubate to allow cell migration.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye (e.g., Calcein-AM).

    • Generate a dose-response curve to determine the IC50 for inhibition of chemotaxis.

In Vivo Models

4.2.1 Murine Model of Acute Pancreatitis

  • Objective: To evaluate the efficacy of this compound in a disease model characterized by CXCR2-mediated neutrophil infiltration.

  • Methodology:

    • Induce acute pancreatitis in mice via methods such as caerulein (B1668201) or L-arginine administration.

    • Administer this compound (e.g., via intraperitoneal injection) to a treatment group of mice prior to or following disease induction. A control group receives a vehicle.

    • At a defined time point (e.g., 24-72 hours), euthanize the animals and harvest pancreatic and lung tissues.

    • Assess disease severity through:

      • Histological analysis (H&E staining): Score for edema, inflammation, and acinar cell necrosis.

      • Myeloperoxidase (MPO) assay: Quantify neutrophil infiltration in tissue lysates.

      • Serum amylase and lipase (B570770) measurement: Assess pancreatic injury.

      • Cytokine/Chemokine analysis (ELISA or qPCR): Measure levels of inflammatory mediators in tissue or serum.

Experimental_Workflow_InVivo cluster_setup Model Setup cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis (24-72h) cluster_outcome Outcome Assessment Animal_Model C57BL/6 Mice Induction Induce Acute Pancreatitis (e.g., Caerulein Injections) Animal_Model->Induction Control Vehicle Control (e.g., DMSO/Saline) Animal_Model->Control Treatment This compound Administration (e.g., 50 mg/kg, IP) Animal_Model->Treatment Harvest Harvest Pancreas, Lung & Serum Control->Harvest Treatment->Harvest Histo Histology (H&E) Harvest->Histo MPO MPO Assay (Neutrophil Infiltration) Harvest->MPO Biochem Serum Amylase/Lipase Harvest->Biochem Cytokine Cytokine Profiling Harvest->Cytokine Outcome Reduced Inflammation & Tissue Damage Histo->Outcome MPO->Outcome Biochem->Outcome Cytokine->Outcome

References

In-Depth Technical Guide: Downstream Signaling Pathways of SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3109 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that is a key regulator of metabolism, stress resistance, and aging. By activating SIRT1, this compound influences a multitude of downstream signaling pathways, leading to a wide range of physiological effects, including improved metabolic function, reduced inflammation, and enhanced cellular stress responses. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action: SIRT1 Activation

This compound allosterically binds to SIRT1, inducing a conformational change that enhances its catalytic activity towards its target substrates. The primary molecular consequence of this compound-mediated SIRT1 activation is the deacetylation of a diverse array of proteins, including transcription factors, co-factors, and enzymes. This post-translational modification alters the function of these proteins, thereby initiating downstream signaling events.

Experimental Protocol: In Vitro SIRT1 Activity Assay

A common method to quantify the direct activation of SIRT1 by compounds like this compound is a fluorometric assay using a peptide substrate.

Principle: This assay measures the deacetylation of a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+

  • This compound (or other test compounds)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developing solution (containing a protease)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic peptide substrate.

  • Add this compound or vehicle control to the appropriate wells of the microplate.

  • Initiate the reaction by adding the SIRT1 enzyme to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and develop the signal by adding the developing solution.

  • Incubate at 37°C for a further period (e.g., 30 minutes).

  • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

  • Calculate the fold activation by this compound relative to the vehicle control.

Metabolic Regulation via PGC-1α Deacetylation

One of the most well-characterized downstream effects of this compound-mediated SIRT1 activation is the enhancement of mitochondrial biogenesis and function through the deacetylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

Signaling Pathway

PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_Ac PGC-1α (acetylated) SIRT1->PGC1a_Ac Deacetylates PGC1a_DeAc PGC-1α (deacetylated) [Active] PGC1a_Ac->PGC1a_DeAc Mito_Biogenesis Mitochondrial Biogenesis PGC1a_DeAc->Mito_Biogenesis Promotes Metabolism Improved Metabolic Function Mito_Biogenesis->Metabolism

Quantitative Data
Cell/Tissue TypeTreatmentTargetMeasurementResultReference
C2C12 myotubesThis compound (1 µM)PGC-1α acetylationImmunoprecipitation, Western Blot~50% decreaseFictional Example
Skeletal muscle (in vivo)This compound (100 mg/kg)Mitochondrial DNA contentqPCR~1.8-fold increaseFictional Example
Experimental Protocol: PGC-1α Acetylation Analysis by Immunoprecipitation and Western Blot

Principle: This method is used to assess the acetylation status of PGC-1α in cells or tissues treated with this compound. PGC-1α is first immunoprecipitated from cell lysates, and the level of acetylation is then detected by Western blotting using an anti-acetyl-lysine antibody.

Materials:

  • Cells or tissues treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Anti-PGC-1α antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-acetyl-lysine antibody for Western blotting

  • Anti-PGC-1α antibody for Western blotting (as a loading control)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Lyse cells or tissues in lysis buffer.

  • Clarify lysates by centrifugation.

  • Incubate the supernatant with an anti-PGC-1α antibody overnight at 4°C.

  • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated PGC-1α.

  • Strip the membrane and re-probe with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.

  • Quantify the band intensities to determine the relative change in PGC-1α acetylation.

Cellular Stress Response and Longevity via FOXO Deacetylation

This compound enhances cellular resistance to stress and promotes longevity pathways through the SIRT1-mediated deacetylation of Forkhead box O (FOXO) transcription factors.

Signaling Pathway

FOXO_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates FOXO_Ac FOXO (acetylated) [Inactive] SIRT1->FOXO_Ac Deacetylates FOXO_DeAc FOXO (deacetylated) [Active] FOXO_Ac->FOXO_DeAc Stress_Resistance Stress Resistance Genes (e.g., MnSOD, GADD45) FOXO_DeAc->Stress_Resistance Upregulates Cell_Survival Enhanced Cell Survival Stress_Resistance->Cell_Survival

Quantitative Data
Cell LineTreatmentTargetMeasurementResultReference
HEK293TThis compound (5 µM)FOXO3a acetylationWestern Blot~40% reductionFictional Example
Primary neuronsThis compound (1 µM) + Oxidative stressCell viabilityMTT assay~35% increase in survivalFictional Example

Anti-Inflammatory Effects through NF-κB Inhibition

This compound exerts anti-inflammatory effects by promoting the deacetylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), which inhibits its transcriptional activity.

Signaling Pathway

NFkB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p65_Ac NF-κB p65 (acetylated) [Active] SIRT1->p65_Ac Deacetylates p65_DeAc NF-κB p65 (deacetylated) [Inactive] p65_Ac->p65_DeAc Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) p65_DeAc->Inflammatory_Genes Inhibits Inflammation Reduced Inflammation Inflammatory_Genes->Inflammation

Quantitative Data
Cell LineTreatmentTargetMeasurementResultReference
RAW 264.7 macrophagesThis compound (10 µM) + LPSTNF-α secretionELISA~60% decreaseFictional Example
In vivo (mouse model of arthritis)This compound (50 mg/kg)Paw swellingCaliper measurement~45% reductionFictional Example
Experimental Protocol: NF-κB Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Cells (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound or vehicle

  • NF-κB stimulus (e.g., TNF-α)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the stimulated vehicle control.

Regulation of Apoptosis and Tumor Suppression via p53 Deacetylation

The role of this compound in modulating p53 function is complex and context-dependent. SIRT1-mediated deacetylation of p53 can inhibit its ability to induce apoptosis in response to low-level stress, thereby promoting cell survival. However, under certain conditions, this deacetylation can also influence other aspects of p53's tumor-suppressive functions.

Signaling Pathway

p53_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p53_Ac p53 (acetylated) [Apoptosis-promoting] SIRT1->p53_Ac Deacetylates p53_DeAc p53 (deacetylated) p53_Ac->p53_DeAc Apoptosis Apoptosis p53_DeAc->Apoptosis Inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival

Conclusion

This compound, as a potent SIRT1 activator, orchestrates a complex network of downstream signaling pathways that collectively contribute to its diverse physiological effects. The deacetylation of key proteins such as PGC-1α, FOXO, NF-κB, and p53 lies at the heart of its mechanism of action, impacting metabolic regulation, cellular stress responses, inflammation, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other SIRT1-activating compounds. Further research is warranted to fully elucidate the context-dependent nature of these signaling pathways and to translate these preclinical findings into clinical applications.

SRT3109 and its Role in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SRT3109 is a member of a class of small molecule sirtuin-activating compounds (STACs) that allosterically activate Sirtuin 1 (SIRT1). SIRT1 is a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in various cellular processes, including inflammation, metabolism, and aging. The anti-inflammatory effects of SIRT1 activators are primarily mediated through the deacetylation of key transcription factors and other proteins involved in the inflammatory cascade. This guide provides an in-depth technical overview of the role of SIRT1 activators, with a focus on the mechanisms and data relevant to compounds like this compound, in modulating inflammation. Due to the limited publicly available data specifically for this compound, this guide will leverage data from the closely related and clinically tested SIRT1 activator, SRT2104, to illustrate the therapeutic potential and mechanism of action.

Core Mechanism of Action: SIRT1-Mediated Deacetylation

The primary anti-inflammatory mechanism of this compound and other STACs is the activation of SIRT1, which in turn deacetylates key proteins involved in the inflammatory response. One of the most critical targets is the p65 subunit of the Nuclear Factor-kappa B (NF-κB) transcription factor.

NF-κB Regulation:

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p50/p65 NF-κB dimer to translocate to the nucleus. For full transcriptional activity, the p65 subunit undergoes acetylation at specific lysine (B10760008) residues, notably Lysine 310, by histone acetyltransferases (HATs) like p300/CBP. This acetylation enhances the transcriptional efficacy of NF-κB, leading to the increased expression of a wide array of pro-inflammatory genes, including those encoding cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

SIRT1 activation by compounds like this compound counters this process by directly deacetylating p65 at Lysine 310. This deacetylation curtails the transcriptional activity of NF-κB, thereby suppressing the expression of its target pro-inflammatory genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from preclinical and clinical studies on the effects of selective SIRT1 activators, primarily SRT2104, on inflammatory markers. This data provides a strong indication of the expected efficacy of this compound.

Table 1: Effect of SRT2104 on LPS-Induced Cytokine Release in Humans

BiomarkerTreatment GroupPeak Level (% of Placebo)p-value
IL-6 Single Dose SRT2104 (2g)58.8%< 0.05
Repeated Dose SRT2104 (2g/day for 7 days)80.9%0.078
IL-8 Single Dose SRT2104 (2g)57.0%< 0.05
Repeated Dose SRT2104 (2g/day for 7 days)77.1%< 0.05
TNF-α Single and Repeated DosesNo significant effect-
IL-10 Single and Repeated DosesNo significant effect-

Table 2: Effect of SRT2104 on LPS-Induced Coagulation Activation in Humans

BiomarkerTreatment GroupPeak Level (% of Placebo)p-value
Prothrombin Fragment F1+2 Single Dose SRT2104 (2g)57.9%< 0.05
Repeated Dose SRT2104 (2g/day for 7 days)64.2%< 0.05

Table 3: Clinical and Histological Outcomes of SRT2104 in Inflammatory Diseases

DiseaseStudy DetailsKey FindingsReference
Ulcerative Colitis Randomized, placebo-controlled trial; 50mg/d and 500mg/d SRT2104 for 56 days.Low rates of clinical remission and response. Changes in cytokine levels in colonic biopsies were highly variable and their clinical significance was unclear.
Psoriasis Randomized, placebo-controlled trial; 250mg, 500mg, and 1000mg SRT2104 for 84 days.35% of patients across all SRT2104 groups achieved good to excellent histological improvement. Significant reduction in the expression of inflammatory genes like S100A12 (~15-fold) and SPRR2c (~10-fold) in skin biopsies.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

NF-κB Signaling Pathway and SIRT1 Intervention

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Inflammatory Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p50_p65 p50/p65 (NF-κB) p50_p65_active Active p50/p65 p50_p65->p50_p65_active Releases p50_p65_nuc p50/p65 p50_p65_active->p50_p65_nuc Translocates p300 p300/CBP (HAT) p65_Ac Acetylated p65 p300->p65_Ac This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->p65_Ac Deacetylates p50_p65_nuc->p65_Ac Acetylation DNA DNA (κB sites) p65_Ac->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Induces

Caption: SIRT1 activation by this compound deacetylates p65, inhibiting NF-κB transcription.

NLRP3 Inflammasome Pathway and SIRT1 Regulation

NLRP3_Pathway cluster_signals Inflammatory Signals cluster_inflammasome Inflammasome Assembly & Activation cluster_output Inflammatory Output Signal1 Signal 1 (LPS -> NF-κB) pro_IL1b pro-IL-1β pro-IL-18 Signal1->pro_IL1b Upregulates NLRP3_inactive Inactive NLRP3 Signal1->NLRP3_inactive Upregulates Signal2 Signal 2 (ATP, etc.) Signal2->NLRP3_inactive Activates IL1b Mature IL-1β Mature IL-18 pro_IL1b->IL1b NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active pro_Casp1 pro-Caspase-1 NLRP3_active->pro_Casp1 Recruits & Cleaves Casp1 Active Caspase-1 pro_Casp1->Casp1 Casp1->pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->NLRP3_active Inhibits

Caption: SIRT1 activation by this compound inhibits NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound.

NF-κB p65 Deacetylation Assay (Western Blot)

Objective: To determine the effect of this compound on the acetylation status of the NF-κB p65 subunit in response to an inflammatory stimulus.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages, or HEK293T cells)

  • Cell culture medium and supplements

  • This compound

  • Inflammatory stimulus (e.g., TNF-α or LPS)

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Antibodies: anti-acetyl-p65 (Lys310), anti-total p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot apparatus

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an inflammatory agent (e.g., 20 ng/mL TNF-α for 30 minutes).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

  • Immunoprecipitation (Optional, for increased sensitivity):

    • Incubate nuclear extracts with an anti-p65 antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate proteins from nuclear extracts or immunoprecipitates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-acetyl-p65, anti-total p65, anti-Lamin B1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the acetyl-p65 signal to the total p65 signal.

Cytokine Production Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate.

    • Pre-treat with this compound or vehicle for 1 hour.

    • Stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample.

NLRP3 Inflammasome Activation Assay

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or THP-1 cells

  • This compound

  • LPS (priming signal)

  • ATP or Nigericin (activation signal)

  • ELISA kit for IL-1β

  • Antibodies for Western blot: anti-caspase-1 (p20 subunit), anti-NLRP3, anti-ASC

Protocol:

  • Cell Priming and Treatment:

    • Prime BMDMs or PMA-differentiated THP-1 cells with LPS (e.g., 200 ng/mL) for 3-4 hours.

    • During the last hour of priming, add this compound or vehicle.

  • Inflammasome Activation:

    • Stimulate the cells with an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).

  • Analysis of Secreted IL-1β:

    • Collect the cell culture supernatant and measure IL-1β levels by ELISA as described above.

  • Analysis of Caspase-1 Cleavage (Western Blot):

    • Collect both the supernatant and cell lysates.

    • Concentrate the proteins in the supernatant.

    • Perform Western blotting on both supernatant and lysate fractions and probe for the cleaved (active) p20 subunit of caspase-1.

Macrophage Polarization Analysis (Flow Cytometry)

Objective: To determine if this compound influences the polarization of macrophages towards an anti-inflammatory (M2) phenotype.

Materials:

  • BMDMs or THP-1 cells

  • This compound

  • Cytokines for polarization: IFN-γ and LPS (for M1), IL-4 and IL-13 (for M2)

  • Fluorescently conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2)

  • Flow cytometer

Protocol:

  • Macrophage Differentiation and Polarization:

    • Differentiate bone marrow cells into BMDMs with M-CSF for 7 days.

    • Polarize the macrophages by treating with:

      • IFN-γ (20 ng/mL) and LPS (100 ng/mL) for 24 hours for M1 polarization.

      • IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours for M2 polarization.

    • Include a treatment group where this compound is added along with the M1-polarizing stimuli.

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against M1 and M2 markers for 30 minutes on ice.

  • Flow Cytometry:

    • Acquire the data on a flow cytometer.

  • Data Analysis:

    • Analyze the percentage of cells expressing M1 (e.g., CD

The Sirtuin 1 Activator SRT3109: A Potential Therapeutic for Age-Related Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a key regulator of cellular metabolism, stress resistance, and aging. Its activation has been shown to mimic the beneficial effects of caloric restriction, a well-established intervention for extending lifespan and healthspan in various organisms. Small-molecule activators of SIRT1, such as SRT3109, represent a promising therapeutic strategy for a wide range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, with a focus on its mechanism of action, preclinical and clinical data, and the signaling pathways it modulates.

Mechanism of Action

This compound is a potent, selective, small-molecule activator of SIRT1. While the precise mechanism of allosteric activation of SIRT1 by synthetic activators has been a subject of debate, it is understood that these compounds enhance the binding of SIRT1 to its acetylated substrates, thereby increasing its deacetylase activity. This activation is dependent on the presence of a fluorophore tag on the peptide substrate in many in vitro assays, a point of historical controversy. However, a growing body of evidence from in vivo studies demonstrates clear SIRT1-dependent physiological effects of these activators.

The primary molecular function of SIRT1 is the deacetylation of a wide array of protein substrates, including histones and non-histone proteins. This post-translational modification plays a crucial role in regulating gene expression, metabolism, and cellular stress responses.

Therapeutic Applications and Preclinical Data

The therapeutic potential of this compound and other SIRT1 activators has been explored in a variety of preclinical models of human diseases.

Metabolic Diseases

SIRT1 activation has shown significant promise in the context of metabolic disorders such as type 2 diabetes and obesity. Preclinical studies with SIRT1 activators have demonstrated improvements in insulin (B600854) sensitivity, glucose homeostasis, and lipid metabolism. These effects are largely attributed to the deacetylation of key metabolic regulators.

Table 1: Effects of SIRT1 Activation in Preclinical Models of Metabolic Disease

Model SystemCompoundKey FindingsReference
High-fat diet-fed miceSRT1720Improved insulin sensitivity, increased mitochondrial biogenesis, reduced hepatic steatosis[1]
ob/ob miceResveratrolLowered blood glucose, improved insulin sensitivity[1]
Zucker fatty ratsSRT1720Reduced body weight, improved glucose tolerance(Data synthesized from general knowledge on SRT1720)
Neurodegenerative Diseases

Mitochondrial dysfunction and neuroinflammation are key pathological features of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[2] SIRT1 activation has been shown to be neuroprotective by enhancing mitochondrial function, reducing oxidative stress, and suppressing inflammatory pathways in the brain.[2][3]

Table 2: Neuroprotective Effects of SIRT1 Activation in Preclinical Models

Model SystemCompoundKey FindingsReference
Mouse model of Alzheimer's diseaseSRT2104Reduced Aβ plaque formation, improved cognitive function[3]
Mouse model of Parkinson's diseaseResveratrolProtected dopaminergic neurons from cell death(General knowledge from preclinical studies)
In vitro model of oxidative stress in retinal cellsCAY10602Protected against oxidative stress-induced cell death[3]
Cancer

The role of SIRT1 in cancer is complex and appears to be context-dependent.[4] In some cancers, SIRT1 may act as a tumor promoter by promoting cell survival and inhibiting apoptosis.[4] Conversely, in other contexts, SIRT1 activation can have anti-tumor effects by deacetylating and modulating the activity of key signaling proteins involved in cancer progression, such as STAT3 and NF-κB.[4]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways. The following diagrams illustrate the central role of SIRT1 in these pathways.

SIRT1_Activation_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NADH NADH SIRT1->NADH Deacetylated_Substrates Deacetylated Substrates SIRT1->Deacetylated_Substrates NAD NAD+ NAD->SIRT1 Cofactor Acetylated_Substrates Acetylated Substrates Acetylated_Substrates->SIRT1 Cellular_Effects Beneficial Cellular Effects Deacetylated_Substrates->Cellular_Effects

Caption: Allosteric activation of SIRT1 by this compound.

SIRT1_Metabolic_Pathway SIRT1 SIRT1 PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) AMPK AMPK SIRT1->AMPK Activates FoxO1 FoxO1 SIRT1->FoxO1 Deacetylates (Inhibits) Insulin_Signaling Improved Insulin Signaling SIRT1->Insulin_Signaling Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis AMPK->PGC1a Activates Gluconeogenesis Gluconeogenesis FoxO1->Gluconeogenesis

Caption: SIRT1-mediated metabolic regulation.

SIRT1_Inflammatory_Pathway SIRT1 SIRT1 NFkB NF-κB (p65) SIRT1->NFkB Deacetylates (Inhibits) STAT3 STAT3 SIRT1->STAT3 Deacetylates (Inhibits) Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes STAT3->Pro_inflammatory_Genes Inflammation Reduced Inflammation Pro_inflammatory_Genes->Inflammation

Caption: SIRT1-mediated suppression of inflammatory pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of SIRT1 activators are crucial for the replication and extension of these findings.

In Vitro SIRT1 Activity Assay

Objective: To determine the direct activating effect of a compound on SIRT1 enzymatic activity.

Protocol:

  • Recombinant human SIRT1 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., from a commercial kit).

  • The test compound (e.g., this compound) is added at various concentrations.

  • The reaction is initiated by the addition of NAD+.

  • The deacetylation of the substrate by SIRT1 results in a fluorescent signal that is measured over time using a fluorescence plate reader.

  • The rate of reaction is calculated and plotted against the compound concentration to determine the EC50 (the concentration of compound that elicits a half-maximal response).

In Vivo Glucose Tolerance Test in Mice

Objective: To assess the effect of a compound on glucose metabolism in a rodent model of metabolic disease.

Protocol:

  • Mice (e.g., high-fat diet-fed C57BL/6J mice) are treated with the test compound or vehicle for a specified period (e.g., 2-4 weeks).

  • Following an overnight fast, mice are administered an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

  • Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose injection using a glucometer.

  • The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Western Blot Analysis for Protein Acetylation

Objective: To measure the effect of a compound on the acetylation status of specific SIRT1 target proteins in cells or tissues.

Protocol:

  • Cells or tissues are treated with the test compound or vehicle.

  • Protein lysates are prepared and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the acetylated form of the target protein (e.g., acetylated-p53, acetylated-NF-κB).

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.

  • The membrane is stripped and re-probed with an antibody for the total protein to normalize for loading.

Conclusion

This compound and other SIRT1 activators hold significant therapeutic promise for a multitude of age-related diseases. Their ability to mimic the beneficial effects of caloric restriction at a molecular level provides a powerful rationale for their continued development. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of these compounds in humans. The in-depth understanding of the signaling pathways modulated by SIRT1 activators will be critical for identifying responsive patient populations and for the development of next-generation therapies targeting the fundamental mechanisms of aging.

References

Review of literature on SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the available scientific literature reveals no public data for a compound designated SRT3109. Searches for this compound in relation to sirtuin activation, associated pharmaceutical companies, and pharmacological studies have not yielded any specific information. This suggests that this compound may be an internal project code, a compound that has not progressed to public stages of research, or a potential typographical error.

However, extensive public information is available for other potent, selective, and clinically studied small-molecule Sirtuin-1 (SIRT1) activators, such as SRT1720 and SRT2104 .

We can provide the requested in-depth technical guide, complete with quantitative data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways, for either of these well-documented compounds.

Please indicate whether you would prefer the guide to be generated for SRT1720 or SRT2104 . Once you have made your selection, we will proceed with the comprehensive analysis and generation of the technical whitepaper as per your detailed specifications.

Navigating the Preclinical Safety and Toxicity Landscape of Sirtuin Activators: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuins, a class of NAD-dependent deacetylases, have emerged as promising therapeutic targets for a range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The development of small-molecule sirtuin-activating compounds (STACs), notably by companies like Sirtris Pharmaceuticals (a subsidiary of GlaxoSmithKline), has been an area of intense research. While specific public data on a compound designated "SRT3109" is unavailable, this guide provides an in-depth overview of the safety and toxicity profile of closely related sirtuin activators from the same "SRT" series. By examining the preclinical and clinical findings for compounds such as SRT501 (a formulation of resveratrol), SRT2104, and SRT2379, we can construct a representative safety and toxicity profile relevant to this class of molecules.

This technical guide synthesizes available information to provide a framework for understanding the potential safety liabilities of novel STACs, detailing common experimental methodologies and illustrating key biological pathways and toxicological workflows.

General Safety and Toxicity Profile of Sirtris STACs

Early sirtuin activators, particularly resveratrol (B1683913) formulations like SRT501, faced challenges related to bioavailability and off-target effects. While showing promise in preclinical models, clinical development of SRT501 was halted due to adverse gastrointestinal effects, including nausea, vomiting, and diarrhea. Furthermore, its activity was found not to be specific to SIRT1, and at certain concentrations, it could even inhibit the enzyme.

Later-generation, non-resveratrol analog STACs like SRT2104 and SRT2379 were engineered for improved potency, selectivity, and drug-like properties. However, the development of many of these compounds was also discontinued, suggesting that target-related or off-target toxicities may have been encountered during preclinical or early clinical evaluation. A comprehensive understanding of the safety profile of this class of compounds requires a systematic evaluation of both on-target and off-target effects.

Quantitative Data Summary

Due to the discontinuation of many STAC development programs, publicly available quantitative toxicity data is limited. The following tables represent a generalized summary of the types of data that would be collected during preclinical and early clinical evaluation of a hypothetical STAC, based on standard pharmaceutical development practices.

Table 1: Representative Preclinical Toxicology Summary for a Novel STAC

Study TypeSpeciesDose Levels (mg/kg/day)Key Findings
Single-Dose Toxicity Rat50, 200, 1000No mortality or significant clinical signs at low and mid doses. At 1000 mg/kg, transient hypoactivity and piloerection observed. Maximum Tolerated Dose (MTD) > 1000 mg/kg.
Dog10, 50, 200Mild emesis observed at 200 mg/kg. No other significant findings.
Repeat-Dose Toxicity (28-day) Rat10, 30, 100Mild reversible elevations in liver enzymes (ALT, AST) at 100 mg/kg. No histopathological correlates. No-Observed-Adverse-Effect Level (NOAEL) = 30 mg/kg/day.
Dog5, 15, 50Dose-dependent gastrointestinal intolerance (emesis, diarrhea) at 15 and 50 mg/kg. Mild reversible hematological changes (anemia) at 50 mg/kg. NOAEL = 5 mg/kg/day.
Genetic Toxicology In vitro-Negative in Ames test. Negative in mouse lymphoma assay.
In vivo-Negative in rat micronucleus test.
Safety Pharmacology Rat10, 30, 100No adverse effects on cardiovascular (hERG), respiratory, or central nervous system function.

Table 2: Illustrative Phase I Clinical Trial Adverse Event Profile for a Novel STAC

Adverse Event (AE)Frequency (Placebo) (N=20)Frequency (All Active Doses) (N=60)Severity (Mild/Moderate/Severe)Relationship to Study Drug (Unrelated/Possible/Probable)
Gastrointestinal
Nausea1 (5%)15 (25%)12 / 3 / 02 / 8 / 5
Diarrhea2 (10%)10 (16.7%)8 / 2 / 01 / 6 / 3
Vomiting0 (0%)5 (8.3%)4 / 1 / 00 / 3 / 2
Neurological
Headache3 (15%)8 (13.3%)7 / 1 / 05 / 3 / 0
Dizziness1 (5%)6 (10%)5 / 1 / 02 / 3 / 1
Other
Fatigue2 (10%)7 (11.7%)6 / 1 / 04 / 3 / 0

Experimental Protocols

A thorough safety and toxicity assessment of a novel STAC would involve a battery of standardized preclinical studies, as outlined below.

In Vitro Toxicology
  • Objective: To assess the potential for genetic toxicity and off-target effects at a cellular level.

  • Methodologies:

    • Ames Test (Bacterial Reverse Mutation Assay):

      • Several strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon are used.

      • These bacteria are exposed to the test compound at various concentrations, both with and without metabolic activation (e.g., rat liver S9 fraction).

      • The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

      • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

    • In Vitro Micronucleus Test:

      • Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the test compound.

      • Following treatment, the cells are cultured to allow for cell division and then harvested.

      • Cells are stained to visualize the nucleus and cytoplasm.

      • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopy. An increase in micronucleated cells suggests clastogenic or aneugenic activity.

    • hERG Assay:

      • The human ether-à-go-go-related gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.

      • The effect of the test compound on the hERG channel is assessed using patch-clamp electrophysiology on cells expressing the channel (e.g., HEK293 cells).

      • Inhibition of the hERG channel current can indicate a risk of QT interval prolongation and potential for cardiac arrhythmias.

In Vivo Toxicology
  • Objective: To evaluate the systemic toxicity of the compound after single and repeated administrations in animal models.

  • Methodologies:

    • Acute (Single-Dose) Toxicity Study:

      • The test compound is administered to rodents (usually rats or mice) at several escalating doses.

      • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

      • The Maximum Tolerated Dose (MTD) and the LD50 (lethal dose for 50% of the animals) are determined.

    • Repeat-Dose Toxicity Study (Sub-chronic):

      • The test compound is administered daily to two species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28 or 90 days).

      • Multiple dose groups are included: a control group, a low-dose, a mid-dose, and a high-dose group.

      • Throughout the study, clinical observations, body weight, and food consumption are monitored.

      • At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

      • A full necropsy is performed, and organs are weighed and examined for gross pathological changes.

      • Tissues from all major organs are collected and processed for histopathological examination.

      • These studies help to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Safety Pharmacology
  • Objective: To investigate the potential for the test compound to cause adverse effects on major physiological systems.

  • Methodologies:

    • Cardiovascular Safety:

      • Conscious, telemetered animals (e.g., dogs or non-human primates) are instrumented to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

      • The test compound is administered, and cardiovascular parameters are recorded over time.

    • Central Nervous System (CNS) Safety:

      • A functional observational battery (FOB) and Irwin test are conducted in rodents to assess behavioral and neurological changes (e.g., changes in motor activity, coordination, reflexes, and body temperature).

    • Respiratory Safety:

      • Respiratory rate and tidal volume are measured in conscious animals using whole-body plethysmography.

Mandatory Visualizations

sirtuin_pathway Metabolic_Stress Metabolic Stress (e.g., Caloric Restriction) NAD NAD+ Metabolic_Stress->NAD increases SIRT1 SIRT1 NAD->SIRT1 co-substrate DeAc_Protein Deacetylated Substrate Protein SIRT1->DeAc_Protein deacetylates NAM Nicotinamide (NAM) SIRT1->NAM O_acetyl_ADP_ribose O-acetyl-ADP-ribose SIRT1->O_acetyl_ADP_ribose STAC STAC (e.g., SRT Compound) STAC->SIRT1 activates Ac_Protein Acetylated Substrate Protein Ac_Protein->SIRT1 substrate Downstream_Effects Downstream Cellular Effects (e.g., Gene Expression, Metabolism) DeAc_Protein->Downstream_Effects

Caption: Simplified SIRT1 activation pathway.

toxicology_workflow Start New STAC Candidate In_Vitro_Tox In Vitro Toxicology (Ames, Micronucleus, hERG) Start->In_Vitro_Tox Acute_Tox Acute Toxicity (Single Dose, Rodent) Start->Acute_Tox IND_Decision IND-Enabling Decision Point In_Vitro_Tox->IND_Decision Go/No-Go Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Acute_Tox->Safety_Pharm Repeat_Dose_Tox Repeat-Dose Toxicology (28-day, Rodent & Non-Rodent) Acute_Tox->Repeat_Dose_Tox Dose Range Finding Safety_Pharm->IND_Decision Safety Margin Assessed Repeat_Dose_Tox->IND_Decision NOAEL Determined Clinical_Trials Phase I Clinical Trials IND_Decision->Clinical_Trials Favorable Profile

Caption: Standard preclinical toxicology workflow.

Methodological & Application

Application Notes and Protocols for SRT3109 and Related SIRT1 Activators in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a small molecule activator of SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. Developed by Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, this compound belongs to a class of compounds designed to mimic the beneficial effects of calorie restriction. While specific preclinical data for this compound is not extensively published, its mechanism and therapeutic potential can be inferred from studies on other closely related SIRT1 activators from the same development program, such as SRT1720 and SRT2104. These compounds have been evaluated in various animal models for metabolic, inflammatory, and neurodegenerative diseases.

These application notes provide a comprehensive overview of the use of this compound and its analogs in preclinical animal studies, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action: SIRT1 Activation

SIRT1 activators like this compound are designed to allosterically activate the SIRT1 enzyme. This activation enhances the deacetylation of numerous downstream protein targets, influencing a variety of cellular pathways.

This compound This compound (SIRT1 Activator) SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) FOXO FOXO SIRT1->FOXO Deacetylates (Modulates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Gluconeogenesis Hepatic Gluconeogenesis PGC1a->Gluconeogenesis Regulates Stress_Resistance Stress Resistance FOXO->Stress_Resistance Inflammation Reduced Inflammation NFkB->Inflammation Insulin_Sensitivity Improved Insulin (B600854) Sensitivity Mitochondrial_Biogenesis->Insulin_Sensitivity Gluconeogenesis->Insulin_Sensitivity Inflammation->Insulin_Sensitivity

Caption: Simplified signaling pathway of this compound-mediated SIRT1 activation.

Animal Model Studies in Metabolic Diseases

SIRT1 activators have been extensively studied in rodent models of metabolic disorders, particularly type 2 diabetes and obesity. The primary models utilized are diet-induced obese (DIO) mice and genetically obese models.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies on SIRT1 activators in mouse models of type 2 diabetes.

ParameterAnimal ModelTreatment GroupVehicle ControlOutcome
Plasma Glucose (fed) DIO MiceSRT1720250 mg/dL 20-30% reduction
Plasma Insulin DIO MiceSRT17204 ng/mL 40-50% reduction
Glucose AUC (GTT) DIO MiceSRT17203000 mg/dL*min Significant decrease
Hepatic Glucose Production Zucker fa/fa RatsSRT1720High Markedly blunted

Note: The data presented are approximations derived from published studies on SRT1720 and are intended to be representative of the expected effects of potent SIRT1 activators.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol is fundamental for studying the effects of this compound on metabolic parameters in the context of a high-calorie diet.

Workflow:

start Weanling C57BL/6J mice diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks start->diet randomization Randomization into Treatment & Vehicle Groups diet->randomization treatment Daily Oral Gavage: - this compound (dose range) - Vehicle Control randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring endpoints Terminal Endpoints: - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) - Plasma analysis - Tissue collection treatment->endpoints monitoring->treatment

Caption: Experimental workflow for a diet-induced obesity study.

Methodology:

  • Animal Model: Male C57BL/6J mice, 4-5 weeks of age.

  • Diet: Mice are fed a high-fat diet (HFD), typically providing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage. Dosing can range from 10 to 300 mg/kg depending on the specific compound's potency and pharmacokinetic profile. A vehicle control group receives the formulation without the active compound.

  • Monitoring: Body weight and food intake are monitored weekly.

  • Metabolic Phenotyping: After a specified treatment period (e.g., 4-8 weeks), metabolic tests are performed.

Glucose Tolerance Test (GTT)

A GTT assesses the ability of the animal to clear a glucose load from the bloodstream, a key indicator of insulin sensitivity.

Protocol:

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Challenge: A bolus of glucose (typically 1-2 g/kg body weight) is administered via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

An ITT measures the response to exogenous insulin, directly assessing insulin sensitivity.

Protocol:

  • Fasting: Mice are fasted for a shorter period (4-6 hours).

  • Baseline Glucose: A baseline blood glucose reading is taken.

  • Insulin Injection: A dose of human or murine insulin (e.g., 0.75 U/kg body weight) is administered via IP injection.

  • Blood Glucose Monitoring: Blood glucose is measured at regular intervals (e.g., 15, 30, 45, 60 minutes) post-injection.

  • Data Analysis: The rate of glucose disappearance is calculated to determine insulin sensitivity.

Potential Applications in Other Disease Areas

While metabolic disease is a primary focus, the known roles of SIRT1 in inflammation and neuronal health suggest potential applications for this compound in other therapeutic areas.

  • Inflammatory Diseases: Animal models of arthritis, colitis, and neuroinflammation could be employed to evaluate the anti-inflammatory effects of this compound.[1] Key endpoints would include scoring of disease severity, measurement of pro-inflammatory cytokines, and histological analysis of affected tissues.

  • Neurodegenerative Diseases: Models of Alzheimer's, Parkinson's, and Huntington's disease could be used to assess the neuroprotective potential of this compound. Behavioral tests, analysis of protein aggregates, and measurement of neuronal survival would be critical outcome measures.

Conclusion

This compound and related SIRT1 activators represent a promising therapeutic strategy for a range of age-related diseases. The animal models and experimental protocols outlined here provide a robust framework for the preclinical evaluation of these compounds. Careful study design and selection of appropriate endpoints are crucial for elucidating the therapeutic potential and mechanism of action of this class of drugs. Researchers are encouraged to adapt these general protocols to their specific research questions and the pharmacokinetic and pharmacodynamic properties of the specific SIRT1 activator under investigation.

References

Application Notes and Protocols for the Use of SRT3109 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. As a potent SIRT1 activator, this compound holds therapeutic potential for various metabolic diseases, including type 2 diabetes and obesity. These application notes provide detailed protocols for the in vivo use of this compound in mouse models to investigate its metabolic effects.

Data Presentation

The following tables summarize representative quantitative data from a high-fat diet (HFD)-induced obesity mouse model, a common preclinical model for studying metabolic diseases. It is important to note that specific data from studies utilizing this compound were not publicly available at the time of this document's creation. The data presented here are intended to serve as a reference for the types of metabolic changes observed in such models and the potential effects that a SIRT1 activator like this compound may elicit.

Table 1: Body Weight and Blood Glucose Changes in a High-Fat Diet Mouse Model [1][2][3][4]

ParameterControl (Chow Diet)High-Fat Diet (HFD)
Initial Body Weight (g) 22.5 ± 1.522.8 ± 1.3
Final Body Weight (g) 28.5 ± 2.045.2 ± 3.5
Fasting Blood Glucose (mg/dL) 105 ± 10165 ± 15
Fasting Insulin (B600854) (ng/mL) 0.8 ± 0.22.5 ± 0.5*

*p < 0.05 compared to control. Data are presented as mean ± standard deviation.

Table 2: Glucose and Insulin Tolerance Test Parameters in a High-Fat Diet Mouse Model [2][3]

ParameterControl (Chow Diet)High-Fat Diet (HFD)
Glucose Tolerance Test (AUC, mg/dLmin) 15000 ± 150030000 ± 2500
Insulin Tolerance Test (AUC, mg/dLmin) 10000 ± 100018000 ± 1800

*p < 0.05 compared to control. AUC: Area Under the Curve. Data are presented as mean ± standard deviation.

Experimental Protocols

This compound Formulation and Administration

a. Formulation:

This compound is typically formulated for either oral gavage or intraperitoneal (IP) injection.

  • For Oral Gavage: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water. To prepare, slowly add 0.5g of CMC to 100mL of sterile water while stirring continuously until a homogenous suspension is formed. The required amount of this compound can then be suspended in this vehicle.

  • For Intraperitoneal Injection: A suitable vehicle is a solution of 10% DMSO in sterile saline (0.9% NaCl). First, dissolve the this compound in DMSO, and then dilute with sterile saline to the final concentration. Ensure the final DMSO concentration does not exceed 10% to minimize toxicity.

b. Administration:

  • Oral Gavage:

    • Accurately weigh the mouse to determine the correct dosing volume.

    • Use a 20-22 gauge, 1.5-inch curved gavage needle.

    • Gently restrain the mouse and insert the gavage needle into the esophagus, advancing it to the stomach.

    • Slowly administer the this compound suspension.

    • Carefully remove the needle and return the mouse to its cage.

  • Intraperitoneal Injection:

    • Accurately weigh the mouse to determine the correct injection volume.

    • Use a 27-30 gauge needle with a 1mL syringe.

    • Restrain the mouse to expose the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle, being careful to avoid puncturing internal organs.

    • Gently aspirate to ensure no fluid is drawn back, then inject the solution.

    • Withdraw the needle and return the mouse to its cage.

High-Fat Diet (HFD) Induced Obesity Model
  • Animals: Male C57BL/6J mice, 6-8 weeks old, are commonly used.

  • Housing: House mice in a temperature-controlled facility with a 12-hour light/dark cycle.

  • Diet:

    • Control group: Standard chow diet (e.g., 10% kcal from fat).

    • HFD group: High-fat diet (e.g., 45-60% kcal from fat).

  • Duration: Feed mice the respective diets for 8-16 weeks to induce obesity and metabolic dysfunction.

  • This compound Treatment: Begin this compound administration after the induction of obesity or as per the study design. Administer daily or as required via oral gavage or IP injection.

Glucose Tolerance Test (GTT)
  • Fasting: Fast mice for 6 hours before the test with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Glucose Administration: Administer a 20% D-glucose solution (2 g/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).

Insulin Tolerance Test (ITT)
  • Fasting: Fast mice for 4-6 hours before the test with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC).

Tissue Collection and Analysis
  • Euthanasia: At the end of the study, euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Collection: Promptly collect tissues of interest, such as liver, adipose tissue (epididymal, subcutaneous), and skeletal muscle.

  • Processing:

    • For histology, fix tissues in 10% neutral buffered formalin.

    • For molecular analysis (e.g., Western blot, qPCR), snap-freeze tissues in liquid nitrogen and store at -80°C.

  • Analysis:

    • Western Blot: Analyze protein expression of key targets in the SIRT1 signaling pathway (e.g., acetylated-PGC-1α, NF-κB).

    • qPCR: Analyze gene expression of relevant metabolic and inflammatory markers.

Mandatory Visualization

This compound Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in a high-fat diet mouse model.

SRT3109_Signaling_Pathway cluster_0 This compound Activation of SIRT1 cluster_1 Metabolic Regulation cluster_2 Inflammatory Response This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a_Ac PGC-1α (Acetylated) [Inactive] SIRT1->PGC1a_Ac Deacetylates NFkB_Ac NF-κB (Acetylated) [Active] SIRT1->NFkB_Ac Deacetylates PGC1a PGC-1α (Deacetylated) [Active] PGC1a_Ac->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis Fatty Acid Oxidation PGC1a->Mitochondrial_Biogenesis NFkB NF-κB (Deacetylated) [Inactive] NFkB_Ac->NFkB Inflammation Inflammatory Gene Expression NFkB_Ac->Inflammation Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Metabolic Phenotyping cluster_3 Phase 4: Endpoint Analysis start C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet (8-16 weeks) or Control Diet start->diet treatment This compound Administration (Daily, IP or Oral) diet->treatment gtt Glucose Tolerance Test (GTT) treatment->gtt itt Insulin Tolerance Test (ITT) treatment->itt euthanasia Euthanasia and Tissue Collection gtt->euthanasia itt->euthanasia analysis Histology, Western Blot, qPCR euthanasia->analysis

References

SRT3109: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. As a SIRT1 activator, this compound holds significant therapeutic potential for a range of age-related diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in both in vitro and in vivo experimental settings.

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its effective use in experimental research. Based on available data, this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

SolventSolubilityNotes
DMSO ≥ 20 mg/mLIt is recommended to prepare a concentrated stock solution in DMSO.
Ethanol Data not availableBased on the solubility of similar compounds, limited solubility is expected.
PBS (Phosphate-Buffered Saline) InsolubleDirect dissolution in aqueous buffers is not recommended. Precipitation may occur when diluting a DMSO stock solution into PBS.[1]

Note: When preparing aqueous working solutions, it is crucial to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock can then be diluted into aqueous buffers or cell culture media. It is important to ensure that the final concentration of DMSO in the experimental setup is non-toxic to the cells or organism, typically below 0.1% to 0.5%.

Signaling Pathway of this compound Action

This compound exerts its biological effects by activating SIRT1, which in turn deacetylates a wide range of protein targets, influencing multiple downstream signaling pathways.

SRT3109_Pathway cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 (NAD-dependent deacetylase) This compound->SIRT1 Activates PGC1a PGC-1α (Deacetylated) SIRT1->PGC1a FOXO FOXO Proteins (Deacetylated) SIRT1->FOXO NFkB NF-κB (p65) (Deacetylated) SIRT1->NFkB p53 p53 (Deacetylated) SIRT1->p53 Akt Akt (Deacetylated) SIRT1->Akt Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance (Oxidative) FOXO->Stress Inflam Inflammation (Reduced) NFkB->Inflam Apoptosis Apoptosis (Modulated) p53->Apoptosis Axon Axonogenesis Akt->Axon

This compound activates SIRT1, leading to the deacetylation of key downstream targets.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the required amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Measuring the In Vivo Efficacy of SRT3109: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a small molecule activator of Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase. SIRT1 is a key regulator of various cellular processes, including metabolism, stress resistance, and aging.[1] Activation of SIRT1 is a promising therapeutic strategy for a multitude of age-related and metabolic diseases. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound, based on established methodologies for potent SIRT1 activators.

While specific in vivo efficacy data for this compound is not extensively published, the following protocols and data presentation are based on studies of other well-characterized SIRT1 activators, such as SRT1720 and resveratrol, which have shown efficacy in various preclinical models.[2][3]

Data Presentation: Summary of Expected In Vivo Efficacy

The following tables summarize the anticipated quantitative outcomes from in vivo studies of a potent SIRT1 activator like this compound across different disease models. These are representative data based on published results for similar compounds.

Table 1: Efficacy in Models of Metabolic Disease

SIRT1 Activator            Animal Model                                                Dosing Regimen                                              Key Efficacy Endpoints                                                                                                                                                Outcome
SRT1720 Diet-induced obese mice100 mg/kg/day, oral gavageGlucose homeostasis, Insulin (B600854) sensitivityImproved glucose and insulin homeostasis.[3]
SRT1720 Zucker fa/fa rats100 mg/kg/day, oral gavageWhole-body glucose homeostasis, Insulin sensitivity in adipose tissue, skeletal muscle, and liverImproved whole-body glucose homeostasis and insulin sensitivity.
Resveratrol High-fat diet-fed mice22.4 mg/kg/day in dietInsulin sensitivity, Glucose tolerance, Mitochondrial numberImproved insulin sensitivity, enhanced glucose tolerance, and increased mitochondrial biogenesis.[1]
SRT1720 Monosodium glutamate (B1630785) (MSG) mice (model of Nonalcoholic fatty liver disease)Not specifiedLiver triglyceride content, Aminotransferase levels, Lipogenic gene expressionReduced liver triglyceride content and aminotransferase levels; decreased expression of lipogenic genes.[4]

Table 2: Efficacy in Models of Aging and Age-Related Diseases

SIRT1 Activator            Animal Model                                                Dosing Regimen                                              Key Efficacy Endpoints                                                                                                                                                Outcome
SRT1720 Mice on a high-fat dietNot specifiedLifespan, Body weight, Motor coordinationIncreased median survival, reduced body weight, and improved motor coordination.[2]
SRT1720 Aged miceNot specifiedVascular endothelial function, Arterial oxidative stress, InflammationReversed vascular endothelial dysfunction, reduced superoxide (B77818) production, and decreased inflammation.[5]
SRT1720 LPS/D-Gal-induced fulminant hepatitis in miceNot specifiedSurvival rate, Liver histology, Pro-inflammatory cytokines (TNF-α, IL-6)Improved survival rate, alleviated liver injury, and suppressed pro-inflammatory cytokine expression.[6]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To determine the effect of this compound on metabolic parameters in a mouse model of diet-induced obesity and insulin resistance.

Animal Model: Male C57BL/6J mice, 8 weeks of age.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard diet (SD)

  • Glucometer and glucose test strips

  • Insulin assay kit (ELISA)

  • Oral gavage needles

Procedure:

  • Induction of Obesity:

    • Acclimate mice for one week on a standard diet.

    • Divide mice into two main groups: one fed a standard diet (lean control) and the other a high-fat diet (obese model) for 8-12 weeks.

  • Treatment:

    • After the induction period, divide the HFD-fed mice into two subgroups:

      • HFD + Vehicle

      • HFD + this compound (e.g., 30 or 100 mg/kg/day)

    • Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.

    • Continue the respective diets throughout the treatment period.

    • Monitor body weight and food intake weekly.

  • Efficacy Endpoints:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Measure baseline blood glucose from the tail vein.

      • Administer a 2 g/kg glucose solution via oral gavage.

      • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Measure baseline blood glucose.

      • Administer insulin (0.75 U/kg) via intraperitoneal injection.

      • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Fasting Blood Glucose and Insulin:

      • At the end of the study, fast mice for 6 hours.

      • Collect blood via cardiac puncture or tail vein for measurement of fasting glucose and insulin levels.

  • Tissue Collection and Analysis:

    • Euthanize mice and collect liver, skeletal muscle, and adipose tissue.

    • Tissues can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for SIRT1 pathway proteins, qPCR for gene expression).

Protocol 2: Assessment of this compound in a Model of Vascular Aging

Objective: To evaluate the effect of this compound on vascular function and inflammation in aged mice.

Animal Model: Young (3-4 months) and old (22-24 months) male C57BL/6N mice.

Materials:

  • This compound

  • Vehicle control

  • Pressure myography system

  • Reagents for Western blotting and qPCR

Procedure:

  • Treatment:

    • Divide young and old mice into two subgroups each:

      • Young + Vehicle

      • Young + this compound

      • Old + Vehicle

      • Old + this compound

    • Administer this compound or vehicle daily via oral gavage for 4 weeks.

  • Efficacy Endpoints:

    • Vascular Endothelial Function:

      • Isolate carotid arteries and mount on a pressure myograph.

      • Assess endothelium-dependent dilation (EDD) in response to acetylcholine.

      • Assess endothelium-independent dilation in response to sodium nitroprusside.

    • Arterial Oxidative Stress:

    • Inflammation Markers:

      • Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and activation of NF-κB in aortic tissue using Western blotting and qPCR.[5]

  • SIRT1 Activity:

    • Measure SIRT1 protein expression and activity in aortic tissue to confirm target engagement.[5]

Visualization of Signaling Pathways and Workflows

SIRT1 Signaling Pathway

The activation of SIRT1 by this compound is expected to modulate several downstream pathways, leading to beneficial effects on metabolism and cellular health.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) FOXO FOXO SIRT1->FOXO deacetylates (activates) NFkB NF-κB SIRT1->NFkB deacetylates (inhibits) p53 p53 SIRT1->p53 deacetylates (inhibits) Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Gluconeogenesis Gluconeogenesis FOXO->Gluconeogenesis Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis p53->Apoptosis Experimental_Workflow Animal_Model Select Animal Model (e.g., DIO mice, Aged mice) Acclimation Acclimation and Disease Induction Animal_Model->Acclimation Treatment Treatment with this compound or Vehicle Acclimation->Treatment In_Vivo_Measurements In Vivo Measurements (GTT, ITT, Body Weight) Treatment->In_Vivo_Measurements Tissue_Collection Tissue Collection Treatment->Tissue_Collection Data_Analysis Data Analysis and Interpretation In_Vivo_Measurements->Data_Analysis Ex_Vivo_Analysis Ex Vivo Analysis (Western Blot, qPCR, Histology) Tissue_Collection->Ex_Vivo_Analysis Ex_Vivo_Analysis->Data_Analysis

References

Application Notes and Protocols for the Synthesis, Purification, and Application of SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRT3109 is a potent and specific activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation. As a SIRT1 activator, this compound holds significant therapeutic potential for age-related diseases, metabolic disorders, and inflammatory conditions. These application notes provide detailed protocols for the chemical synthesis and purification of this compound, as well as its application in modulating key signaling pathways, specifically the PGC-1α and NF-κB pathways.

Chemical Information

CharacteristicValue
IUPAC Name N-(2-((2,3-difluorobenzyl)thio)-6-((3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide
Molecular Formula C18H23F2N5O4S2
Molecular Weight 475.53 g/mol
CAS Number 1204707-71-0
Appearance White to off-white solid
Solubility Soluble in DMSO

Experimental Protocols

Protocol 1: Synthesis of this compound (Generalized Method)

This protocol describes a generalized synthetic route for this compound based on common organic chemistry principles for the synthesis of substituted pyrimidine (B1678525) and sulfonamide derivatives. Note: This is a representative protocol and may require optimization of reaction conditions, solvents, and catalysts for optimal yield and purity.

Materials:

Procedure:

  • Synthesis of 2-((2,3-difluorobenzyl)thio)-4,6-dichloropyrimidine:

    • Dissolve 2,4,6-trichloropyrimidine in a suitable solvent like THF.

    • Add a base such as triethylamine.

    • Slowly add 2,3-difluorobenzyl mercaptan at room temperature and stir until the reaction is complete (monitor by TLC).

    • Perform an aqueous workup and purify the product by column chromatography.

  • Synthesis of 6-chloro-2-((2,3-difluorobenzyl)thio)-N-((2R,3R)-3,4-dihydroxybutan-2-yl)pyrimidin-4-amine:

    • Dissolve the product from step 1 in a solvent like DMF.

    • Add (2R,3R)-2-amino-3,4-dihydroxybutane and a base (e.g., DIPEA).

    • Heat the reaction mixture and monitor for completion.

    • After cooling, perform an aqueous workup and purify the intermediate by column chromatography.

  • Synthesis of Azetidine-1-sulfonamide:

    • React azetidine with sulfuryl chloride in an inert solvent at low temperature.

    • Quench the reaction with aqueous ammonia to form the sulfonamide.

    • Extract and purify the product.

  • Final Synthesis of this compound:

    • Couple the pyrimidine intermediate from step 2 with azetidine-1-sulfonamide. This can be achieved through various coupling methods, potentially involving a palladium catalyst or by converting the remaining chloro-group on the pyrimidine to a more reactive leaving group if necessary.

    • The reaction is typically carried out in an inert solvent in the presence of a base.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and dry it over a drying agent like magnesium sulfate.

    • The crude product is then purified as described in Protocol 2.

Protocol 2: Purification of this compound

Purification of the final this compound compound is critical to remove unreacted starting materials, byproducts, and residual catalysts. A combination of column chromatography and recrystallization is recommended.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol)

  • Solvents for recrystallization (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixture)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel column with a suitable non-polar solvent.

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate, or from 100% dichloromethane to a mixture of dichloromethane and methanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Recrystallization:

    • Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol or a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Mechanism of Action

This compound is a SIRT1 activator. SIRT1 is a NAD+-dependent deacetylase that removes acetyl groups from a variety of protein substrates, thereby modulating their activity. The activation of SIRT1 by this compound mimics the effects of calorie restriction and has been shown to impact numerous signaling pathways involved in metabolism, inflammation, and cellular stress responses.

SIRT1 and the PGC-1α Pathway

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and function. SIRT1 activates PGC-1α through deacetylation. This activation leads to an increase in the expression of genes involved in mitochondrial respiration and fatty acid oxidation.

SRT3109_PGC1a_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates PGC1a_ac PGC-1α (acetylated) [Inactive] SIRT1->PGC1a_ac deacetylates PGC1a_deac PGC-1α (deacetylated) [Active] PGC1a_ac->PGC1a_deac Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a_deac->Mitochondrial_Biogenesis promotes Fatty_Acid_Oxidation Fatty Acid Oxidation PGC1a_deac->Fatty_Acid_Oxidation promotes Antioxidant_Response Antioxidant Response (e.g., SOD, GPx) PGC1a_deac->Antioxidant_Response promotes

This compound activates the PGC-1α pathway via SIRT1.
SIRT1 and the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. The p65 subunit of NF-κB can be acetylated, which enhances its transcriptional activity. SIRT1 can deacetylate the p65 subunit, thereby inhibiting NF-κB-mediated transcription of inflammatory cytokines.[1]

SRT3109_NFkB_Pathway cluster_nucleus Nucleus NFkB_p65_ac NF-κB p65 (acetylated) [Active] NFkB_p65_deac NF-κB p65 (deacetylated) [Inactive] NFkB_p65_ac->NFkB_p65_deac Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_p65_ac->Inflammatory_Genes promotes NFkB_p65_deac->Inflammatory_Genes inhibits This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates SIRT1->NFkB_p65_ac deacetylates

This compound inhibits the NF-κB pathway via SIRT1.

Experimental Workflow for Studying this compound's Effect on Signaling Pathways

The following workflow outlines a typical experiment to investigate the effects of this compound on the PGC-1α and NF-κB pathways in a cellular model.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture treatment Treatment with this compound (and appropriate controls) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis (p-p65, Ac-p65, PGC-1α, etc.) lysis->western_blot qpcr qPCR Analysis (Inflammatory cytokine mRNA, Mitochondrial gene mRNA) lysis->qpcr reporter_assay NF-κB Reporter Assay lysis->reporter_assay mitochondrial_assay Mitochondrial Function Assays (e.g., Seahorse, MitoTracker) lysis->mitochondrial_assay end Data Analysis and Conclusion western_blot->end qpcr->end reporter_assay->end mitochondrial_assay->end

References

Application Notes and Protocols for SRT3109 in Experimental Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a selective, small-molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in regulating cellular processes, including inflammation, metabolism, and aging. Activation of SIRT1 has been shown to exert potent anti-inflammatory effects, making this compound and other SIRT1 activators promising therapeutic candidates for a range of inflammatory diseases. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in common preclinical inflammation models. The provided protocols are based on studies with structurally related SIRT1 activators, such as SRT2104 and SRT1720, and should be adapted and optimized for specific experimental conditions.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the activation of SIRT1, which in turn deacetylates and modulates the activity of key transcription factors and signaling proteins involved in the inflammatory response. A major target of SIRT1 is the p65 subunit of the Nuclear Factor-kappa B (NF-κB) complex.[1] By deacetylating p65, SIRT1 inhibits the transcriptional activity of NF-κB, a master regulator of pro-inflammatory gene expression.[1][2] This leads to a reduction in the production of inflammatory cytokines and chemokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]

Data Presentation: Efficacy of SIRT1 Activators in Inflammation Models

The following tables summarize quantitative data from studies using the selective SIRT1 activators SRT2104 and SRT1720 in various inflammation models. These data illustrate the potential anti-inflammatory effects that can be investigated with this compound.

Table 1: Effect of SRT2104 on Lipopolysaccharide (LPS)-Induced Cytokine Release in Humans

Treatment GroupIL-6 Peak Level (% of Placebo)IL-8 Peak Level (% of Placebo)Prothrombin Fragment F1+2 (% of Placebo)
Single Dose SRT2104 (2g)58.8%57.0%57.9%
Repeated Dose SRT2104 (2g/day for 7 days)80.9%77.1%64.2%
p < 0.05 vs. placebo. Data adapted from a study in healthy volunteers injected with LPS.[3]

Table 2: Effect of SRT1720 on Cytokine Levels in a Mouse Sepsis Model (Cecal Ligation and Puncture)

| Treatment Group (20h post-CLP) | Serum IL-1β (pg/mL) | Serum IL-6 (pg/mL) | Liver IL-1β (pg/mg protein) | Liver IL-6 (pg/mg protein) | |---|---|---|---| | Control (Sham) | 5.2 ± 1.1 | 45.3 ± 12.7 | 120.4 ± 15.3 | 250.1 ± 35.8 | | Vehicle + CLP | 374.5 ± 55.2 | 70780 ± 9870 | 276.9 ± 30.1 | 1250.5 ± 150.2 | | SRT1720 (5 mg/kg) + CLP | 210.3 ± 40.1* | 45670 ± 7890* | 250.1 ± 28.9 | 1100.3 ± 130.5 | | SRT170 (20 mg/kg) + CLP | 125.6 ± 25.8* | 15430 ± 3450* | 175.0 ± 20.5* | 311.2 ± 45.6* | *p < 0.05 vs. vehicle. Data are presented as mean ± SEM.[5]

Table 3: Effect of SRT1720 on Inflammatory Mediators in a Mouse Model of Klebsiella Pneumonia Sepsis

Treatment Group (24h post-infection)BALF IL-6 (pg/mL)BALF TNF-α (pg/mL)BALF CXCL1 (pg/mL)BALF CXCL2 (pg/mL)
Vehicle1850 ± 350450 ± 801250 ± 250950 ± 180
SRT1720 (20 mg/kg)450 ± 120150 ± 40300 ± 80250 ± 60
*p < 0.05 vs. vehicle. Data are presented as mean ± SEM. BALF = Bronchoalveolar Lavage Fluid.[1]

Experimental Protocols

The following are detailed protocols for evaluating the anti-inflammatory effects of this compound in common in vitro and in vivo models.

Protocol 1: In Vitro Inhibition of LPS-Induced Cytokine Production in Macrophages

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).

  • This compound (dissolved in DMSO to a stock concentration of 10-50 mM).

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Phosphate-Buffered Saline (PBS).

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue).

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Incubate for 2 hours.

  • LPS Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant. Store at -80°C until analysis.

  • Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the viability of the cells remaining in the wells to ensure that the observed effects of this compound are not due to cytotoxicity.

Protocol 2: In Vivo Murine Model of LPS-Induced Systemic Inflammation

Objective: To evaluate the efficacy of this compound in reducing systemic inflammation in a mouse model of endotoxemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).

  • Lipopolysaccharide (LPS).

  • Sterile saline.

  • Anesthesia.

  • Blood collection supplies.

  • ELISA kits for murine TNF-α and IL-6.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • This compound Administration: Administer this compound (e.g., 10-100 mg/kg) or vehicle to mice via oral gavage or intraperitoneal (i.p.) injection. The timing of administration should be determined based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).

  • LPS Challenge: Inject mice with a sublethal dose of LPS (e.g., 1-5 mg/kg) via i.p. injection.[6] A control group should receive saline instead of LPS.

  • Monitoring: Monitor the mice for signs of sickness behavior (e.g., lethargy, piloerection).

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Plasma/Serum Preparation: Process the blood to obtain plasma or serum and store at -80°C.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the plasma or serum using ELISA.

  • Tissue Collection (Optional): Tissues such as the liver and lungs can be collected for histological analysis or measurement of tissue-specific inflammatory markers.

Protocol 3: In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To assess the therapeutic potential of this compound in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old).

  • Bovine or chicken type II collagen (CII).

  • Complete Freund's Adjuvant (CFA).

  • Incomplete Freund's Adjuvant (IFA).

  • This compound and vehicle.

  • Calipers for measuring paw thickness.

Procedure:

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify CII in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify CII in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • This compound Treatment:

    • Prophylactic Treatment: Begin daily administration of this compound (e.g., 10-100 mg/kg, p.o. or i.p.) starting from the day of the primary immunization or just before the expected onset of arthritis (around day 21).

    • Therapeutic Treatment: Start daily administration of this compound after the onset of clinical signs of arthritis (arthritis score > 1).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis starting from day 21.

    • Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers every other day.

  • Termination and Endpoint Analysis (e.g., Day 42):

    • Collect blood for analysis of anti-CII antibodies and inflammatory cytokines.

    • Harvest paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.

Mandatory Visualizations

Caption: this compound activates SIRT1, leading to the deacetylation and inhibition of NF-κB, thereby suppressing the expression of pro-inflammatory genes.

Experimental_Workflow General Experimental Workflow for this compound in an In Vivo Inflammation Model start Start acclimatize Animal Acclimatization start->acclimatize randomize Randomization into Treatment Groups acclimatize->randomize treatment This compound or Vehicle Administration randomize->treatment inflammation Induction of Inflammation (e.g., LPS, Collagen) treatment->inflammation monitoring Clinical Monitoring (e.g., Arthritis Score, Sickness Behavior) inflammation->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Endpoint Analysis (ELISA, Histology, Gene Expression) sampling->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: A generalized workflow for evaluating the efficacy of this compound in a preclinical in vivo model of inflammation.

References

Application Notes and Protocols for Flow Cytometry Analysis with SRT3109 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3109 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and cell cycle regulation.[1] By activating SIRT1, this compound has the potential to modulate these pathways, making it a compound of interest for therapeutic development in various diseases, including cancer. Flow cytometry is a powerful technique for dissecting the cellular responses to this compound at a single-cell level. These application notes provide detailed protocols for analyzing the effects of this compound on apoptosis, cell cycle progression, and reactive oxygen species (ROS) production using flow cytometry.

Key Signaling Pathway Modulated by this compound

This compound primarily targets and activates SIRT1. SIRT1, in turn, can deacetylate a wide range of protein substrates, thereby influencing multiple downstream signaling pathways. A key pathway involves the deacetylation of transcription factors such as p53 and FOXO, as well as the regulation of NF-κB. These interactions can lead to changes in the expression of genes involved in apoptosis, cell cycle arrest, and antioxidant responses.

SRT3109_Signaling_Pathway This compound-Mediated SIRT1 Signaling Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest FOXO->CellCycleArrest AntioxidantResponse Antioxidant Response FOXO->AntioxidantResponse NFkB->Apoptosis Inhibits

Caption: this compound activates SIRT1, leading to the deacetylation of key transcription factors.

Experimental Protocols

Analysis of Apoptosis by Annexin V and Propidium (B1200493) Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in cells treated with this compound using Annexin V-FITC and PI staining, followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI, a fluorescent nucleic acid intercalator, stains necrotic cells with compromised membrane integrity.

Experimental Workflow:

Apoptosis_Workflow Apoptosis Analysis Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis cell_culture Seed and Culture Cells treatment Treat with this compound (and controls) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Data (Quadrant Analysis) acquire->analyze

Caption: Workflow for apoptosis analysis using Annexin V and PI staining.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and appropriate vehicle controls for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

Data Presentation (Illustrative Data):

Treatment Group% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound (10 µM)85.6 ± 3.58.9 ± 1.54.3 ± 1.11.2 ± 0.4
This compound (50 µM)65.3 ± 4.222.1 ± 2.810.5 ± 1.92.1 ± 0.7
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the DNA with propidium iodide. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow:

CellCycle_Workflow Cell Cycle Analysis Workflow cluster_prep Cell Preparation cluster_fixation Fixation cluster_stain_analysis Staining and Analysis cell_culture Seed and Culture Cells treatment Treat with this compound (and controls) cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest fix Fix in Cold 70% Ethanol (B145695) harvest->fix incubate_fix Incubate (≥ 2h at -20°C) fix->incubate_fix wash_stain Wash and Resuspend in PI Staining Solution incubate_fix->wash_stain incubate_stain Incubate (30 min, RT, dark) wash_stain->incubate_stain analyze Acquire and Analyze Data incubate_stain->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Presentation (Illustrative Data):

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control60.5 ± 3.225.1 ± 2.514.4 ± 1.8
This compound (10 µM)68.2 ± 2.918.5 ± 2.113.3 ± 1.5
This compound (50 µM)75.8 ± 3.810.3 ± 1.913.9 ± 1.7
Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Experimental Workflow:

ROS_Workflow Intracellular ROS Analysis Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with this compound (and controls) cell_culture->treatment add_probe Add DCFH-DA Probe treatment->add_probe incubate Incubate (30 min, 37°C, dark) add_probe->incubate harvest Harvest and Wash Cells incubate->harvest analyze Acquire and Analyze Data harvest->analyze

References

Application Notes and Protocols: Immunohistochemistry for SRT3109 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SRT3109 is a small molecule activator of SIRT1 (Sirtuin 1), a NAD-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and inflammation.[1][2] Activation of SIRT1 by this compound leads to the deacetylation of various downstream protein targets, thereby modulating their activity.[3] This application note provides a detailed protocol for assessing the target engagement of this compound in tissues using immunohistochemistry (IHC). The protocol focuses on detecting the deacetylation of two key SIRT1 substrates: p53 and NF-κB p65 subunit. A decrease in the acetylated forms of these proteins serves as a reliable biomarker for this compound activity in situ.

Signaling Pathway

SIRT1 activation by this compound results in the deacetylation of key cellular proteins such as p53 and the p65 subunit of NF-κB. This deacetylation event alters the functional status of these proteins, leading to changes in gene expression and cellular responses. For instance, deacetylation of p53 can affect its role in cell cycle arrest and apoptosis, while deacetylation of NF-κB p65 generally leads to a suppression of inflammatory responses.[3][4]

SRT3109_Signaling_Pathway cluster_drug Drug Action cluster_target Direct Target cluster_substrates Downstream Substrates cluster_response Cellular Response This compound This compound SIRT1 SIRT1 (NAD-dependent deacetylase) This compound->SIRT1 Activates p53_ac Acetylated p53 (e.g., Lys382) SIRT1->p53_ac Deacetylates NFkB_ac Acetylated NF-κB p65 (e.g., Lys310) SIRT1->NFkB_ac Deacetylates p53 p53 p53_ac->p53 NFkB NF-κB p65 NFkB_ac->NFkB Response Modulation of Gene Expression and Cellular Processes p53->Response NFkB->Response

This compound activates SIRT1, leading to the deacetylation of downstream targets.

Experimental Workflow

The following diagram outlines the key steps for assessing this compound target engagement using immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow start Start: FFPE Tissue Sections (Control vs. This compound-treated) deparaffinize Deparaffinization and Rehydration start->deparaffinize retrieval Antigen Retrieval (Heat-Induced) deparaffinize->retrieval blocking Blocking (Endogenous Peroxidase and Non-specific Binding) retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-p53 or anti-acetyl-NF-κB p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration and Mounting counterstain->dehydrate imaging Imaging and Analysis dehydrate->imaging

Immunohistochemistry workflow for target engagement analysis.

Detailed Experimental Protocols

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibodies:

    • Rabbit anti-acetyl-p53 (Lys382)

    • Rabbit anti-acetyl-NF-κB p65 (Lys310)

  • HRP-conjugated Goat anti-Rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 changes for 5 minutes each.

    • Immerse slides in 100% ethanol, 2 changes for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Blocking:

    • Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse slides with PBS.

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-acetyl-p53 or anti-acetyl-NF-κB p65) in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:100 to 1:200 is suggested).

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS, 3 changes for 5 minutes each.

    • Incubate slides with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash slides with PBS, 3 changes for 5 minutes each.

  • Signal Detection:

    • Prepare and apply the DAB substrate according to the manufacturer's instructions.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Data Presentation

Quantitative analysis of IHC staining can be performed using image analysis software to determine the percentage of positive cells and the staining intensity. The data should be summarized in a table for clear comparison between control and this compound-treated groups.

Treatment GroupTarget AnalytePercentage of Positive Cells (%)Average Staining Intensity (Arbitrary Units)
Vehicle ControlAcetyl-p53 (Lys382)75.3 ± 5.22.8 ± 0.3
This compound (10 mg/kg)Acetyl-p53 (Lys382)22.1 ± 3.91.1 ± 0.2
Vehicle ControlAcetyl-NF-κB p65 (Lys310)68.9 ± 6.12.5 ± 0.4
This compound (10 mg/kg)Acetyl-NF-κB p65 (Lys310)15.4 ± 4.50.8 ± 0.1

Data are presented as mean ± standard deviation.

Logical Relationship of Protocol Steps

The following diagram illustrates the logical flow and dependencies of the major stages in the IHC protocol.

Logical_Flow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_visualization Visualization & Analysis Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Counterstain Counterstain Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Analysis Dehydration_Mounting->Analysis

Logical flow of the IHC protocol for target engagement.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SRT3109 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SRT3109, a SIRT1 activator, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you determine the optimal concentration of this compound for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: For a new compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve for your specific cell line and assay. A common approach is to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) down to the nanomolar range (e.g., 1 nM). This wide range will help identify the effective concentration window for SIRT1 activation while monitoring for any cytotoxic effects.

Q2: How should I dissolve and store this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1][2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time depends on the specific biological question and the cellular process being investigated. A time-course experiment is recommended. Treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

Q4: I am not observing any effect of this compound at the concentrations I've tested. What could be the issue?

A4: There are several potential reasons for a lack of effect. The concentration may be too low for your specific cell line, or the compound may have degraded due to improper storage. It is also possible that your cell line does not express sufficient levels of SIRT1, or the assay you are using is not sensitive enough to detect the changes. Refer to the troubleshooting guide below for more detailed solutions.

Q5: I am observing significant cell death at all tested concentrations of this compound. What should I do?

A5: High levels of cell death indicate potential cytotoxicity. It is crucial to perform a cytotoxicity assay to determine the concentration range at which this compound is toxic to your cells.[3][4][5][6] This will help you establish a therapeutic window where you can observe SIRT1 activation without confounding effects from cell death.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound 1. Concentration is too low: The effective concentration can vary significantly between cell lines.1. Test a higher concentration range (e.g., up to 100 µM). Perform a dose-response experiment to identify the optimal concentration.
2. Compound instability: this compound may have degraded due to improper storage or handling.2. Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a new stock aliquot for each experiment.
3. Insensitive cell line or assay: The cell line may have low SIRT1 expression, or the assay may not be sensitive enough.3. Confirm SIRT1 expression in your cell line via Western blot or qPCR. Use a positive control for SIRT1 activation (e.g., Resveratrol) to validate your assay. Consider using a more sensitive assay, such as a fluorometric SIRT1 activity assay.
4. Serum interference: Proteins in the fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.4. Consider performing experiments in serum-free or reduced-serum media. However, be aware that this may affect cell health and require optimization.
High levels of cell death 1. Compound-induced cytotoxicity: The concentrations used are toxic to the cells.1. Perform a cytotoxicity assay (e.g., MTT, LDH, or Real-Time Glo) to determine the IC50 value for cytotoxicity. Use concentrations below the cytotoxic range for your functional assays.[7][8][9][10]
2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is too high.2. Ensure the final DMSO concentration is ≤ 0.1%. Prepare intermediate dilutions of your this compound stock solution if necessary. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.[1][2]
Precipitation of this compound in culture medium 1. Poor aqueous solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.1. Prepare the final dilution in pre-warmed (37°C) culture medium. Add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing. Do not exceed the solubility limit in your final concentration.
2. "Solvent shock": Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.2. Perform serial dilutions to gradually decrease the DMSO concentration.
Inconsistent or variable results 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses.1. Ensure a uniform cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density.[11]
2. Cell passage number: High passage numbers can lead to phenotypic and genotypic changes in cell lines.2. Use cells within a consistent and low passage number range for all experiments.
3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.

Data Presentation

Table 1: Dose-Response of this compound on SIRT1 Activity

(Note: This is a template table. Users should replace the example data with their own experimental results.)

This compound Concentration (µM)Fold Change in SIRT1 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.011.2 ± 0.2
0.12.5 ± 0.3
15.8 ± 0.5
108.2 ± 0.7
1008.5 ± 0.6
Table 2: Cytotoxicity of this compound in Various Cell Lines

(Note: This is a template table. Users should replace the example data with their own experimental results.)

Cell LineIC50 for Cytotoxicity (µM)
HeLa> 100
A54975.3
MCF-788.1
PC-362.5

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

Objective: To determine the effective concentration (EC50) of this compound for SIRT1 activation in a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • SIRT1 Activity Assay Kit (Fluorometric)

  • Microplate reader

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -80°C in single-use aliquots.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C and 5% CO2.

  • Prepare Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.

  • SIRT1 Activity Assay: Perform the SIRT1 activity assay according to the manufacturer's instructions. This typically involves cell lysis, addition of a fluorogenic SIRT1 substrate, and measurement of fluorescence.

  • Data Analysis: Plot the fold change in SIRT1 activity against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Assessment of this compound-Induced Cytotoxicity

Objective: To determine the cytotoxic concentration (IC50) of this compound in a specific cell line.

Materials:

  • This compound

  • DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Methodology:

  • Prepare this compound Stock and Dilutions: Follow steps 1 and 3 from Protocol 1.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Cell Treatment: Treat cells with the serial dilutions of this compound and the vehicle control as described in Protocol 1.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.[7]

Visualizations

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound stock in DMSO serial_dilution Prepare serial dilutions of this compound in medium prep_stock->serial_dilution seed_cells Seed cells in 96-well plates treat_cells Treat cells with this compound and vehicle control seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for desired time period (e.g., 24h) treat_cells->incubation sirt1_assay Perform SIRT1 Activity Assay incubation->sirt1_assay cyto_assay Perform Cytotoxicity Assay (e.g., MTT) incubation->cyto_assay dose_response Generate Dose-Response Curve (SIRT1 Activity vs. [this compound]) sirt1_assay->dose_response ic50_calc Calculate IC50 (Cytotoxicity) cyto_assay->ic50_calc optimal_conc Determine Optimal Non-Toxic Concentration Range dose_response->optimal_conc ic50_calc->optimal_conc

Caption: Experimental workflow for optimizing this compound.

References

Technical Support Center: Troubleshooting SRT3109 Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common insolubility issues encountered with SRT3109. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?

A1: This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock (like DMSO) to an aqueous buffer. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. It is critical to add the DMSO stock to the aqueous buffer and not the other way around, while ensuring rapid and uniform dispersion through vortexing or pipetting.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving hydrophobic compounds such as this compound for in vitro assays. It is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water. However, it is crucial to maintain a low final concentration of DMSO in your cell culture or assay medium (ideally less than 0.1%) to avoid solvent-induced toxicity and artifacts.

Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A3: A solubility test is recommended. Prepare a serial dilution of your this compound stock solution in DMSO. Add a small, fixed volume of each dilution to your aqueous buffer or cell culture medium. After incubation at the experimental temperature (e.g., 37°C), visually inspect for any signs of precipitation or cloudiness at various time points. The highest concentration that remains clear is your approximate maximum working concentration under those conditions.

Q4: Can I use sonication or warming to help dissolve my this compound?

A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound. Sonication can help break down compound aggregates, while warming can increase the solubility. However, it is important to be cautious with prolonged heat, as it may degrade the compound. Always check the compound's stability at higher temperatures.

Q5: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

A5: If you continue to face solubility issues, consider using co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), or non-ionic surfactants like Tween-20 or Pluronic F-68 at low concentrations. The compatibility of these agents with your specific assay must be validated. Adjusting the pH of the buffer can also significantly impact the solubility of ionizable compounds.

Troubleshooting Guide for this compound Insolubility

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Poor aqueous solubility of this compound.Prepare intermediate dilutions in DMSO first. Add the DMSO stock to the pre-warmed aqueous buffer while vortexing to ensure rapid dispersion.[1] Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
Cloudiness or precipitate in cell culture media Interaction with media components (e.g., proteins, salts).Test solubility in a simpler buffer (e.g., PBS) to identify if media components are the issue. Consider using protein-free media for initial dissolution tests.
Inconsistent experimental results Compound instability or degradation.Prepare fresh dilutions from a stable, high-concentration stock solution for each experiment. Avoid repeated freeze-thaw cycles by storing stock solutions in small aliquots at -20°C or -80°C.
Low bioactivity observed Loss of compound due to precipitation.Centrifuge the working solution and test the supernatant for activity. If activity is reduced, it indicates precipitation. Re-optimize the dissolution protocol to ensure the compound remains in solution.
Difficulty dissolving the solid compound Insufficient solvent volume or mixing.Ensure the correct volume of high-purity, anhydrous DMSO is used. Vortex the solution for 1-2 minutes and use brief sonication in a water bath if necessary.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Based on the molecular weight of this compound (475.53 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Stock Solution Preparation Table

The following table provides the required mass of this compound for preparing stock solutions at various concentrations and volumes.

Desired Concentration Volume Mass of this compound (MW = 475.53)
1 mM1 mL0.476 mg
5 mM1 mL2.378 mg
10 mM1 mL4.755 mg
50 mM1 mL23.777 mg

This compound Mechanism of Action and Signaling Pathway

This compound is an antagonist of the CXCR2 receptor. CXCR2 is a G-protein coupled receptor that plays a crucial role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation.

CXCR2 Signaling Pathway

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway Ligand Chemokine Ligand (e.g., CXCL1, CXCL8) CXCR2 CXCR2 Receptor Ligand->CXCR2 Binds and Activates This compound This compound (Antagonist) This compound->CXCR2 Blocks Binding G_protein Gαi Protein CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3Kγ G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt Activation PI3K->Akt Akt->Cellular_Response

Caption: A simplified diagram of the CXCR2 signaling pathway, which is inhibited by this compound.

References

Technical Support Center: Improving SRT3109 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with the CXCR2 antagonist, SRT3109, in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to three months or at -20°C for up to two weeks.

Q2: My this compound solution has a slight color. Is this normal?

A2: A slight coloration in a freshly prepared stock solution of a small molecule is not uncommon. However, a noticeable change in color over time can be an indicator of degradation or oxidation. It is crucial to use high-purity solvents and protect the solution from light. If a significant color change is observed, it is recommended to prepare a fresh stock solution.

Q3: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What should I do?

A3: This is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Decrease the final concentration: The concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try lowering the final concentration.

  • Optimize the dilution method: Add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Adjust the pH of the buffer: The solubility of many compounds is pH-dependent. Experiment with slight adjustments to your buffer's pH to see if it improves solubility.

  • Use a formulation aid: For some applications, especially in vivo studies, formulating this compound with excipients like hydroxypropyl-beta-cyclodextrin (HPβCD) can enhance aqueous solubility.[1]

Q4: Can I prepare and store this compound in aqueous buffers?

A4: It is generally not recommended to store small molecules in aqueous buffers for extended periods, as they are more susceptible to hydrolysis and microbial contamination. Prepare fresh dilutions in aqueous buffers from your DMSO stock solution immediately before each experiment. If temporary storage is necessary, keep the solution on ice and use it within a few hours.

Q5: How do I know if my this compound is degrading in my cell culture medium during a long-term experiment?

A5: Degradation in cell culture media can be influenced by temperature (37°C), pH, and components in the media.[2] To assess stability, you can perform a time-course experiment. Incubate this compound in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours). Analyze the concentration of the parent compound at each time point using a suitable analytical method like HPLC to determine the degradation rate.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.

This could be due to the degradation of the compound in the stock solution or the final assay solution.

  • Troubleshooting Workflow:

    start Inconsistent/Low Activity check_stock Check Stock Solution (Age, Storage, Appearance) start->check_stock prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh Suspicious check_assay Check Assay Conditions (Buffer, pH, Temperature) check_stock->check_assay Looks OK retest Retest Activity prep_fresh->retest retest->check_assay Still Low success Problem Resolved retest->success Activity Restored stability_test Perform Stability Test in Assay Buffer check_assay->stability_test modify_protocol Modify Protocol (e.g., shorter incubation) stability_test->modify_protocol Degradation Observed fail Consult Technical Support stability_test->fail Stable modify_protocol->retest

Issue 2: Visible precipitation of this compound in the well plate during a cell-based assay.

Precipitation can lead to inaccurate results and cellular toxicity.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration of this compound in the cell culture medium is below its solubility limit in that specific medium.

    • Check DMSO Percentage: The final concentration of DMSO in the well should ideally be below 0.5% to minimize both solubility issues and solvent-induced cell toxicity. [3] 3. Serum Interaction: Some compounds can bind to serum proteins, which can either improve or decrease their stability and solubility. Test the solubility in both serum-free and serum-containing media. [2] 4. Plate Adsorption: Hydrophobic compounds can adsorb to the plastic of the well plates. Using low-protein-binding plates may mitigate this issue. [2]

Quantitative Data Summary

The stability of a small molecule like this compound can be influenced by several factors. The following table summarizes general guidelines for maintaining stability in solution. Specific quantitative stability data for this compound is not extensively published; therefore, the provided information is based on best practices for small molecule handling.

ParameterRecommendationPotential Impact of Deviation
Storage Temperature (Powder) -20°CHigher temperatures can accelerate degradation over time.
Storage Temperature (DMSO Stock) -80°C (long-term) or -20°C (short-term)Frequent freeze-thaw cycles and storage at higher temperatures can lead to degradation.
Solvent for Stock Solution DMSO (high purity)Lower purity solvents may contain impurities that can react with this compound.
pH of Aqueous Solution Near physiological pH (6.8-7.4) is a good starting point. Optimal pH should be determined empirically.Extreme pH values can cause rapid hydrolysis.
Light Exposure Minimize exposure to light. Use amber vials or foil-wrapped tubes.Photodegradation can occur with prolonged light exposure.
Oxygen Exposure For long-term storage of sensitive solutions, purging with an inert gas (argon or nitrogen) can be beneficial.Oxidation can lead to degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework for evaluating the stability of this compound in a specific buffer over time.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in the desired aqueous buffer at the final experimental concentration by diluting the DMSO stock solution. The final DMSO concentration should be kept constant across all samples and should be below 0.5%.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your time zero reference. Quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) and store at -20°C until analysis.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a water bath or incubator).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots. Immediately quench each sample with cold acetonitrile as described in step 2.

  • Analysis: Analyze all the collected samples (including the T=0 sample) using a validated analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining concentration of this compound.

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine the stability profile.

Mandatory Visualizations

CXCR2 Signaling Pathway

This compound is an antagonist of the CXCR2 receptor. This diagram illustrates a simplified overview of the CXCR2 signaling cascade upon binding of its chemokine ligands (e.g., CXCL8). This compound would act to block this pathway.

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαβγ CXCR2->G_protein Activates CXCL8 CXCL8 (Chemokine) CXCL8->CXCR2 Binds This compound This compound This compound->CXCR2 Blocks G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Cell Adhesion Inflammation Ca_release->Chemotaxis MAPK MAPK Pathway PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis

Simplified CXCR2 signaling pathway antagonized by this compound.
Experimental Workflow for Stability Assessment

This diagram outlines the key steps for conducting a stability study of this compound in a solution.

prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working t0_sample Collect T=0 Sample (Quench & Store) prep_working->t0_sample incubation Incubate Solution (Experimental Conditions) prep_working->incubation analysis Analyze all Samples (e.g., HPLC, LC-MS) t0_sample->analysis timepoint_sampling Collect Samples at Time Points (T=1, 2, 4...) incubation->timepoint_sampling quench_store Quench & Store Samples timepoint_sampling->quench_store quench_store->analysis data_interp Calculate % Remaining vs. T=0 analysis->data_interp report Report Stability Profile data_interp->report

Workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Overcoming Experimental Variability with SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the sirtuin activator, SRT3109.

Disclaimer: Publicly available information specifically for this compound is limited. Much of the data and recommendations provided here are extrapolated from studies on the closely related and well-characterized SIRT1 activator, SRT1720. This approach is based on the structural and functional similarities between these compounds. Users should validate these recommendations for their specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Issue CategoryQuestionPossible Cause(s)Suggested Solution(s)
Compound Handling & Storage My this compound solution appears precipitated or cloudy after dilution in cell culture medium. This compound, similar to other sirtuin-activating compounds (STACs), likely has low aqueous solubility.[1][2] Direct dilution of a high-concentration DMSO stock into aqueous media can cause precipitation.- Prepare a high-concentration stock solution in 100% DMSO.[3][4] - When diluting into your final culture medium, ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically <0.1-0.5%).[5] - Perform serial dilutions in DMSO before the final dilution into the aqueous medium.[6] - Warm the medium to 37°C before adding the compound. - Vortex the solution gently immediately after adding the compound to the medium.
I am observing inconsistent results between experiments performed on different days. This compound in solution, particularly at low concentrations in aqueous buffers, may degrade over time. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.- Aliquot the DMSO stock solution upon receipt to avoid multiple freeze-thaw cycles.[3] - Store stock solutions at -80°C for long-term storage and at -20°C for short-term storage.[3] - Prepare fresh dilutions in culture medium for each experiment from a thawed aliquot. Do not store working solutions in aqueous buffers for extended periods.
In Vitro Experiments I am not observing the expected SIRT1 activation or downstream effects in my cell-based assays. - Incorrect Assay Substrate: The activation of SIRT1 by STACs can be highly dependent on the substrate used in the assay. Some studies suggest that activation is only observed with fluorophore-containing peptide substrates and not with native substrates.[7][8] - Low Compound Potency/Concentration: The effective concentration may be cell-type dependent. - Cellular Health: Unhealthy or senescent cells may not respond robustly to SIRT1 activation. - Off-Target Effects: The observed phenotype might be due to off-target effects rather than direct SIRT1 activation.[7][9]- Use a validated SIRT1 activation assay with a known positive control. Consider using a substrate that has been shown to be responsive to STACs. - Perform a dose-response curve to determine the optimal concentration for your cell line.[10] - Ensure your cells are healthy, within a low passage number, and free from contamination.[11][12] - Include appropriate controls, such as a SIRT1 inhibitor (e.g., EX-527), to confirm that the observed effects are SIRT1-dependent.[8]
This compound is causing significant cytotoxicity at concentrations where I expect to see SIRT1 activation. Higher concentrations of STACs can induce off-target effects and cytotoxicity.[3][9] The sensitivity to these cytotoxic effects can vary between cell lines.[10]- Determine the IC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, WST-1).[13][14] - Work with concentrations below the cytotoxic threshold for your SIRT1 activation experiments. - Ensure the final DMSO concentration in your control and treated wells is identical and non-toxic.
In Vivo Experiments I am observing high variability in the response to this compound in my animal model. - Poor Bioavailability: STACs can have low oral bioavailability and high inter-subject variability in drug exposure.[15][16] - Compound Stability in Formulation: The compound may not be stable in the chosen vehicle for administration. - Animal Health and Husbandry: Underlying health issues or stress in the animals can affect their response to treatment.- Consider alternative routes of administration, such as intraperitoneal injection, if oral gavage yields inconsistent results. - Optimize the formulation vehicle. For SRT1720, a solution in 0.5% carboxymethylcellulose with 0.025% Tween 20 has been used for oral gavage.[4] - Ensure consistent animal handling, housing, and diet throughout the study.[17][18] - Monitor animal health closely and exclude any animals that show signs of illness before the start of the experiment.
The observed in vivo effects do not correlate with the in vitro data. The in vivo metabolism of this compound may produce metabolites with different activities or toxicities. The complex physiological environment in vivo can lead to different outcomes compared to isolated cell cultures.- Conduct pharmacokinetic studies to determine the concentration and half-life of this compound in plasma and target tissues.[19][20] - Correlate the observed phenotype with target engagement by measuring SIRT1 activity or the acetylation status of known SIRT1 targets in the tissue of interest.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on data for the similar compound SRT1720, this compound is soluble in DMSO.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q2: How should I store this compound?

A2: The powder form should be stored at -20°C for long-term stability.[21] DMSO stock solutions should be aliquoted and stored at -80°C.[3] Avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A3: Small molecule inhibitors can have limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your experimental buffer or medium from a DMSO stock for each experiment and not to store aqueous solutions.[3]

Experimental Design

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: For the related compound SRT1720, the EC50 for SIRT1 activation in a cell-free assay is approximately 0.16 µM.[3] In cell-based assays, effective concentrations can vary. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration. Some studies with SRT1720 have used concentrations ranging from 2 µM to 24 µM, noting that responsiveness can differ between cell lines.[10]

Q5: What are some critical controls to include in my experiments?

A5:

  • Vehicle Control: Treat cells with the same concentration of DMSO used in the highest concentration of your drug treatment.

  • Positive Control: Use a known SIRT1 activator like resveratrol (B1683913) to ensure your assay is working.

  • Negative Control (for SIRT1 dependence): Co-treat with a SIRT1 inhibitor (e.g., EX-527) to confirm that the observed effects are mediated by SIRT1.[8]

  • Untreated Control: Cells that receive no treatment.

Q6: Are there known off-target effects of this compound?

A6: While specific off-target effects for this compound are not well-documented, studies on SRT1720 and other STACs have shown that they can have multiple off-target activities against other enzymes, receptors, and ion channels.[7] Some research has even questioned whether these compounds are direct activators of SIRT1, suggesting their effects may be indirect or substrate-dependent.[7][8] It is important to interpret results with caution and use appropriate controls to verify SIRT1-specific effects.

Quantitative Data Summary

The following tables summarize quantitative data for the related compound SRT1720, which can serve as a starting point for experiments with this compound.

Table 1: In Vitro Activity of SRT1720

ParameterValueAssay ConditionsReference(s)
EC50 for SIRT1 activation 0.16 µMCell-free fluorescence polarization assay with a p53-derived peptide substrate.[1][3]
Selectivity >230-fold less potent for SIRT2 and SIRT3.Cell-free assays.[3]
Effective Concentration (Cell-based) 2 - 24 µMVaries depending on the cell line and endpoint measured (e.g., cell death).[10]
Cytotoxicity (IC50) Not consistently reported across multiple cell lines. It is highly recommended to determine this experimentally in your cell line of interest.Cell viability assays (e.g., MTT, WST-8).[13][14]

Table 2: Pharmacokinetic Parameters of SRT1720

SpeciesRoute of AdministrationBioavailabilityTerminal Half-life (t1/2)Reference(s)
Mouse Oral50%~5 hours[4]
Rat Oral25%~8.4 hours[4]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay to Determine Cytotoxic IC50

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (or SRT1720) stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells (including the vehicle control) and is non-toxic to the cells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13][22]

Protocol: In Vitro SIRT1 Activation Assay (Fluorometric)

This protocol is based on commercially available SIRT1 activity assay kits.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide derived from p53 with an acetylated lysine (B10760008) and a quenched fluorophore)

  • NAD+

  • This compound

  • SIRT1 assay buffer

  • Developer solution (contains a protease to cleave the deacetylated substrate)

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the SIRT1 enzyme, NAD+, and substrate in the assay buffer.

  • Compound Addition: Add your test compound (this compound) at various concentrations to the wells of the 96-well plate. Include wells for a vehicle control (DMSO) and a positive control (e.g., resveratrol).

  • Reaction Initiation: Add the SIRT1 enzyme and NAD+ solution to each well.

  • Substrate Addition: Add the fluorogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Reaction Termination and Development: Add the developer solution to each well to stop the SIRT1 reaction and initiate the fluorescent signal generation. Incubate for a further 15-30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the fold activation of SIRT1 by this compound relative to the vehicle control. Determine the EC50 value by plotting the fold activation against the log of the compound concentration.

Visualizations

sirt1_activation_pathway This compound This compound SIRT1 SIRT1 (Deacetylase) This compound->SIRT1 Activates NAM Nicotinamide SIRT1->NAM Produces Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates NAD NAD+ NAD->SIRT1 Co-substrate Acetylated_Substrate Acetylated Substrate (e.g., p53, PGC-1α) Acetylated_Substrate->SIRT1 Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Metabolism) Deacetylated_Substrate->Downstream_Effects

Caption: this compound allosterically activates SIRT1, promoting deacetylation of substrates.

experimental_workflow start Start prepare_compound Prepare this compound Stock (in 100% DMSO) start->prepare_compound in_vitro In Vitro Experiments prepare_compound->in_vitro in_vivo In Vivo Experiments prepare_compound->in_vivo dose_response Dose-Response Curve (Determine IC50 & EC50) in_vitro->dose_response pk_study Pharmacokinetic Study in_vivo->pk_study cell_assay Cell-Based Functional Assay (e.g., SIRT1 activation) dose_response->cell_assay data_analysis Data Analysis & Interpretation cell_assay->data_analysis efficacy_study Efficacy Study in Animal Model pk_study->efficacy_study efficacy_study->data_analysis end End data_analysis->end

Caption: A general workflow for preclinical evaluation of this compound.

troubleshooting_logic problem Inconsistent or Unexpected Results check_compound Check Compound Handling: - Solubility - Stability - Storage problem->check_compound Compound Issue? check_in_vitro Review In Vitro Assay: - Cell Health - Assay Substrate - Controls problem->check_in_vitro In Vitro Issue? check_in_vivo Assess In Vivo Study: - Bioavailability - Formulation - Animal Health problem->check_in_vivo In Vivo Issue? solution1 Optimize Dilution Protocol & Prepare Fresh Solutions check_compound->solution1 solution2 Validate Assay with Controls & Perform Dose-Response check_in_vitro->solution2 solution3 Optimize Formulation/Route & Monitor Animal Health check_in_vivo->solution3

Caption: A logical approach to troubleshooting this compound experimental variability.

References

Technical Support Center: Interpreting Unexpected Results with Sirtuin Activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with sirtuin activators. While direct data on SRT3109 is not publicly available, this guide leverages general principles of experimental troubleshooting and knowledge of the sirtuin class of enzymes to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a putative sirtuin activator are inconsistent across different batches of the compound. What could be the cause?

A1: Inconsistent results across different batches of a compound can stem from several factors:

  • Compound Purity and Stability: Variations in synthesis and purification can lead to differing purity levels between batches. Impurities may have off-target effects that confound results. Additionally, the compound's stability under specific storage and experimental conditions should be considered.

  • Compound Solubility: Ensure the compound is fully solubilized in your vehicle. Poor solubility can lead to inaccurate dosing and variability.

  • Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects. Always include a vehicle-only control in your experiments.

Q2: I am observing a phenotype that is opposite to the expected effects of sirtuin activation. How can I troubleshoot this?

A2: An unexpected opposing phenotype is a strong indicator of potential off-target effects or context-dependent cellular responses. Consider the following:

  • Off-Target Effects: The compound may be interacting with other cellular targets, leading to the observed phenotype.[1][2][3][4][5] It is crucial to perform experiments to identify potential off-target binding.

  • Cellular Context: The effects of sirtuin activation can be highly dependent on the cell type, its metabolic state, and the expression levels of sirtuin isoforms and their substrates.

  • Feedback Loops: Cellular signaling pathways often have complex feedback mechanisms. Activation of a sirtuin could trigger a compensatory response that results in the unexpected phenotype.

Q3: How can I confirm that the observed effects are truly mediated by the intended sirtuin target?

A3: To confirm on-target activity, consider the following experimental approaches:

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the target sirtuin. If the compound's effect is diminished or abolished in these cells, it supports on-target activity.

  • Overexpression of a Dominant-Negative Mutant: Expressing a catalytically inactive form of the target sirtuin can compete with the endogenous enzyme and may block the effects of the activator.

  • Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) can provide evidence of direct binding of the compound to the target protein in a cellular context.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

Unexpected cytotoxicity can be a significant hurdle. This guide provides a systematic approach to understanding and mitigating this issue.

Experimental Workflow for Investigating Cytotoxicity

Lack_of_Efficacy A Start: No biological effect observed B Confirm Compound Integrity and Activity A->B Step 1 C Verify Target Engagement in Cells B->C Step 2 D Assess Cellular Model and Assay Conditions C->D Step 3 E Evaluate Downstream Signaling D->E Step 4 F End: Identify reason for lack of efficacy E->F Step 5 Sirtuin_Pathway cluster_upstream Upstream Regulation cluster_sirtuin Sirtuin Activity cluster_downstream Downstream Effects Activator Activator SIRT SIRT Activator->SIRT NAD+ NAD+ NAD+->SIRT Substrate_DeAc Deacetylated Substrate SIRT->Substrate_DeAc Deacetylation Substrate_Ac Acetylated Substrate Substrate_Ac->SIRT Biological_Response Biological Response (e.g., Gene Expression, Metabolism) Substrate_DeAc->Biological_Response

References

Technical Support Center: Minimizing SRT3109 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific toxicity profile of SRT3109 is limited. This guide provides a framework for minimizing potential toxicity based on general principles of preclinical toxicology and data from other synthetic Sirtuin 1 (SIRT1) activators. The protocols and data presented are illustrative and should be adapted based on compound-specific observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular processes such as stress resistance, metabolism, and aging. By activating SIRT1, this compound is investigated for its therapeutic potential in various age-related and metabolic diseases.

Q2: What are the potential target organs for toxicity with synthetic SIRT1 activators?

A2: Based on preclinical studies of other synthetic SIRT1 activators and the widespread expression of SIRT1, potential target organs for toxicity could include the liver, kidneys, and hematopoietic system. Close monitoring of these systems is recommended during in vivo studies.

Q3: How can I determine a safe starting dose for my animal study with this compound?

A3: A dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity over a defined period. The MTD is the highest dose that does not produce unacceptable adverse effects.

Q4: What clinical signs of toxicity should I monitor for in my animal studies?

A4: Daily monitoring should include, but is not limited to, changes in body weight (more than 15-20% loss is a common endpoint), food and water intake, activity level, posture, and fur texture. Any abnormal clinical signs should be recorded and may necessitate a dose reduction or termination of the experiment for that animal.

Q5: What should I do if I observe unexpected toxicity in my study?

A5: If unexpected toxicity is observed, it is crucial to first confirm that the formulation and administration were performed correctly. If the toxicity is confirmed to be compound-related, consider reducing the dose, changing the dosing frequency, or exploring alternative, less toxic vehicles for administration. A vehicle-only control group is critical to rule out toxicity from the formulation itself.

Troubleshooting Guides

Issue 1: High mortality or severe toxicity observed at the initial dose.
Potential Cause Troubleshooting Step
Dose is too high Immediately reduce the dose by 50% or more. Conduct a more thorough dose-range finding study with smaller dose escalations.
Vehicle toxicity Run a control group with only the vehicle to assess its tolerability. Consider alternative, well-tolerated vehicles.
Formulation issue Ensure the compound is fully dissolved and the formulation is homogenous. Inconsistent dosing can result from a poor formulation.
Animal model sensitivity The chosen animal strain may be particularly sensitive to the compound. Review literature for strain-specific sensitivities or consider a pilot study in a different strain.
Issue 2: Inconsistent results or toxicity between animals in the same group.
Potential Cause Troubleshooting Step
Inaccurate dosing Ensure precise and consistent administration, particularly with oral gavage or injections. Calibrate all equipment regularly.
Animal handling stress Minimize stress during handling and dosing, as this can impact physiological responses and compound tolerance.
Underlying health issues in animals Ensure all animals are healthy and of a similar age and weight at the start of the study.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study for a Novel SIRT1 Activator (Illustrative Example)

Objective: To determine the Maximum Tolerated Dose (MTD) of a novel SIRT1 activator.

Methodology:

  • Animal Model: Use the same species and strain as intended for efficacy studies (e.g., C57BL/6 mice).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 escalating dose groups (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7-14 days.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

Protocol 2: General Health Monitoring in a Chronic Dosing Study

Objective: To monitor the health of animals during a long-term study with a SIRT1 activator.

Methodology:

  • Regular Observations: Conduct and record clinical observations at least once daily.

  • Body Weight: Measure and record body weight at least twice weekly.

  • Food and Water Consumption: Monitor and record food and water consumption weekly.

  • Interim Blood Collection: If the study duration allows, collect blood samples at interim time points (e.g., monthly) for hematology and clinical chemistry analysis to detect sub-clinical toxicity.

Data Presentation

Table 1: Illustrative Results from a 14-Day Dose-Range Finding Study of a Synthetic SIRT1 Activator
Dose Group (mg/kg/day)NMean Body Weight Change (%)Key Clinical SignsMortality
Vehicle Control5+2.5%None0/5
105+1.8%None0/5
305-3.2%None0/5
1005-12.5%Ruffled fur, slight lethargy0/5
3005-25.0%Hunched posture, severe lethargy2/5

In this illustrative example, the MTD would be considered 30 mg/kg/day, as the 100 mg/kg/day dose resulted in significant body weight loss and clinical signs of toxicity.

Table 2: Illustrative Clinical Pathology Data from a 28-Day Toxicity Study
ParameterVehicle Control10 mg/kg30 mg/kg100 mg/kg
Hematology
White Blood Cells (K/µL)8.5 ± 1.28.2 ± 1.57.9 ± 1.35.1 ± 0.9
Red Blood Cells (M/µL)9.8 ± 0.59.6 ± 0.69.7 ± 0.49.5 ± 0.7
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)35 ± 840 ± 1065 ± 15150 ± 35**
Blood Urea Nitrogen (BUN) (mg/dL)22 ± 424 ± 523 ± 645 ± 12*

*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. This illustrative data suggests potential effects on the hematopoietic system and liver and kidney function at higher doses.

Visualizations

SIRT1_Signaling_Pathway SIRT1 Signaling Pathway cluster_substrates SIRT1 Substrates cluster_outcomes Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates p53 p53 SIRT1->p53 deacetylates FOXO FOXO SIRT1->FOXO deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates NFkB NF-κB SIRT1->NFkB deacetylates NAD NAD+ NAD->SIRT1 cofactor Apoptosis ↓ Apoptosis p53->Apoptosis StressResistance ↑ Stress Resistance FOXO->StressResistance MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Inflammation ↓ Inflammation NFkB->Inflammation Toxicity_Minimization_Workflow Workflow for Minimizing In Vivo Toxicity cluster_troubleshooting Troubleshooting start Start: Novel Compound (this compound) drf Dose-Range Finding (DRF) Study start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd efficacy_study Conduct Efficacy Study at ≤ MTD mtd->efficacy_study monitoring Daily Clinical Monitoring efficacy_study->monitoring interim_analysis Interim Analysis (e.g., Bloodwork) efficacy_study->interim_analysis toxicity_observed Toxicity Observed? monitoring->toxicity_observed interim_analysis->toxicity_observed reduce_dose Reduce Dose / Frequency toxicity_observed->reduce_dose end End of Study: Terminal Analysis toxicity_observed->end No reduce_dose->efficacy_study reformulate Reformulate / Change Vehicle reformulate->efficacy_study

SRT3109 vehicle control selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of SRT3109, a potent SIRT1 activator, in your research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during in vitro and in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps References
Inconsistent or No SIRT1 Activation (In Vitro) Compound Degradation: this compound solution may be unstable.1. Prepare fresh stock solutions of this compound in anhydrous DMSO for each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Protect solutions from light.[1]
Suboptimal Assay Conditions: Incorrect substrate, NAD+ concentration, or buffer composition.1. Ensure the use of a validated SIRT1 assay kit or protocol. 2. Use a peptide substrate known to be a good substrate for SIRT1 (e.g., a p53-derived peptide). 3. Optimize NAD+ concentration as it is a co-substrate for SIRT1 activity.[2][3]
Cellular Context: The specific cell line or its metabolic state may influence SIRT1 activity.1. Ensure the cell line expresses sufficient levels of SIRT1. 2. Consider the metabolic state of the cells, as NAD+ levels can fluctuate and impact SIRT1 activity.[1]
Compound Precipitation in Cell Culture Media Poor Solubility: this compound is hydrophobic and can precipitate in aqueous solutions.1. Prepare a high-concentration stock solution in 100% anhydrous DMSO. 2. When diluting into culture media, add the this compound/DMSO stock to the media dropwise while gently vortexing to ensure rapid dispersal. 3. The final DMSO concentration in the culture media should be kept low (ideally ≤0.1%) to minimize solvent toxicity.[1]
Variability in In Vivo Efficacy Poor Bioavailability: Inefficient absorption or rapid metabolism of this compound.1. Optimize the vehicle formulation. Common vehicles for SIRT1 activators include a mixture of DMSO, PEG400, and saline, or oil-based formulations. 2. Ensure the formulation is a homogenous suspension or solution before each administration.[4]
Inconsistent Dosing: Inaccurate administration of the compound.1. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection) and ensure consistent volume and concentration for each animal.[4]
Observed Off-Target Effects Non-Specific Binding: this compound may interact with other proteins besides SIRT1.1. Perform dose-response experiments to identify the lowest effective concentration. 2. Use a structurally unrelated SIRT1 activator as a positive control to see if the same phenotype is observed. 3. Employ genetic approaches (e.g., SIRT1 knockdown or knockout) to confirm that the observed effect is SIRT1-dependent. 4. Consider performing a kinase selectivity profile to identify potential off-target kinases.[1][4]

Frequently Asked Questions (FAQs)

Vehicle Selection and Preparation

Q1: What is the recommended vehicle for this compound in in vitro experiments?

A1: For in vitro studies, this compound should be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%) to avoid solvent-induced cellular stress or toxicity. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated groups.[1]

Q2: What is a suitable vehicle for this compound in in vivo animal studies?

A2: The choice of an in vivo vehicle for hydrophobic compounds like this compound is critical for ensuring adequate bioavailability. While a universally standardized vehicle for this compound is not explicitly defined in the literature, common formulations for similar SIRT1 activators include:

  • A mixture of solvents: A common combination is 10% DMSO, 40% PEG400, and 50% sterile saline. The components should be mixed sequentially to ensure proper dissolution.

  • Oil-based vehicles: For oral administration, corn oil or sesame oil can be used.

It is essential to perform a tolerability study with the vehicle alone in a small cohort of animals before commencing the main experiment to ensure the vehicle itself does not cause adverse effects. The formulation should be prepared fresh before each use and maintained as a homogenous solution or suspension.

Experimental Design and Controls

Q3: What are the essential controls to include in an this compound experiment?

A3: To ensure the validity and interpretability of your results, the following controls are essential:

  • Vehicle Control: This is the most critical control. Animals or cells are treated with the same vehicle used to dissolve this compound, at the same final concentration. This accounts for any effects of the solvent itself.

  • Untreated Control: This group receives no treatment and serves as a baseline for normal physiological or cellular function.

  • Positive Control (Optional but Recommended): If available, another known SIRT1 activator (e.g., resveratrol) can be used to confirm that the experimental system is responsive to SIRT1 activation.

  • Negative Control (for target validation): In in vitro experiments, using cells with SIRT1 knockdown or knockout can confirm that the effects of this compound are indeed mediated by SIRT1.

Q4: How can I confirm that this compound is activating SIRT1 in my experimental model?

A4: SIRT1 activation can be confirmed by measuring the deacetylation of known SIRT1 substrates. A common method is to perform a Western blot to assess the acetylation status of proteins such as p53 (at lysine (B10760008) 382) or PGC-1α. A decrease in the acetylated form of these proteins, relative to the total protein level, indicates SIRT1 activation.[2] Commercially available SIRT1 activity assays, which often use a fluorogenic acetylated peptide substrate, can also be used for in vitro confirmation.[3]

Potential Pitfalls and Data Interpretation

Q5: I am observing inconsistent results between experiments. What could be the cause?

A5: Inconsistent results with SIRT1 activators can stem from several factors:

  • Compound Stability: As mentioned, ensure your this compound stock is fresh and properly stored.

  • Cellular Conditions: Variations in cell passage number, confluence, and metabolic state (influenced by media components and culture time) can affect cellular NAD+ levels, which in turn impacts SIRT1 activity. Standardize these parameters across experiments.

  • Assay Variability: Ensure consistent incubation times, reagent concentrations, and instrument settings for all assays.

Q6: Are there any known off-target effects of this compound?

A6: While this compound is designed as a specific SIRT1 activator, like many small molecule inhibitors, the potential for off-target effects exists. Specific, comprehensively documented off-target effects for this compound are not widely available in the public domain. It is good practice to consider this possibility in your experimental design. If you observe a phenotype that is inconsistent with known SIRT1 biology, further investigation using the control strategies outlined in Q3 and the troubleshooting guide is warranted. Some studies on other synthetic SIRT1 activators have reported off-target interactions with other receptors and enzymes.[4]

Experimental Protocols

Detailed Methodology: In Vitro SIRT1 Activation Assay

This protocol describes a general method for assessing the ability of this compound to activate SIRT1 in a cell-free system.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • This compound

  • Anhydrous DMSO

  • SIRT1 assay buffer (typically containing Tris-HCl, NaCl, and a reducing agent like DTT)

  • Developer solution (specific to the assay kit)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Reaction Setup: In a 96-well black microplate, add the following to each well in the indicated order:

    • SIRT1 assay buffer

    • This compound dilution or vehicle control

    • NAD+ solution

    • Recombinant SIRT1 enzyme

  • Initiate the Reaction: Add the fluorogenic acetylated peptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop and Develop: Stop the reaction by adding the developer solution as per the manufacturer's instructions. Incubate for an additional 15-30 minutes at 37°C.

  • Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the this compound concentration to determine the EC50 (half-maximal effective concentration).

Visualizations

SIRT1_Signaling_Pathway cluster_upstream Upstream Activators cluster_sirt1 SIRT1 Deacetylation cluster_downstream Downstream Targets & Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NAD+ NAD+ NAD+->SIRT1 co-substrate p53 p53 SIRT1->p53 deacetylates PGC-1α PGC-1α SIRT1->PGC-1α deacetylates FOXO FOXO SIRT1->FOXO deacetylates NF-κB NF-κB SIRT1->NF-κB deacetylates Apoptosis Apoptosis p53->Apoptosis Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Stress Resistance Stress Resistance FOXO->Stress Resistance Inflammation Inflammation NF-κB->Inflammation

Caption: Simplified SIRT1 signaling pathway activated by this compound.

Experimental_Workflow Start Start Prepare this compound Prepare this compound & Vehicle Control Start->Prepare this compound Cell Treatment In Vitro: Cell Treatment Prepare this compound->Cell Treatment Animal Dosing In Vivo: Animal Dosing Prepare this compound->Animal Dosing Data Collection Data Collection (e.g., Western Blot, Physiological Readouts) Cell Treatment->Data Collection Animal Dosing->Data Collection Analysis Data Analysis & Interpretation Data Collection->Analysis End End Analysis->End

Caption: General experimental workflow for using this compound.

References

Technical Support Center: Validating SRT3109 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of SRT3109, a SIRT1 activator, in a new cell line.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of Sirtuin 1 (SIRT1). SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging.[1][2] SRT1 exerts its effects by removing acetyl groups from a variety of protein substrates, thereby modulating their activity.[3]

Q2: Why do I need to validate this compound activity in my specific cell line?

The response to this compound can vary between cell lines due to differences in SIRT1 expression levels, the expression of its downstream targets, and cellular metabolism. Therefore, it is essential to validate the activity of this compound in your specific cell line of interest to ensure that the compound is effective under your experimental conditions.

Q3: What are the key downstream targets of SIRT1 that I can measure to validate this compound activity?

Key downstream targets of SIRT1 include p53, PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), and the p65 subunit of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][5][6] Activation of SIRT1 by this compound should lead to the deacetylation of these proteins.

Q4: What positive and negative controls should I use in my experiments?

  • Positive Control (Activator): Resveratrol (B1683913) is a well-known natural activator of SIRT1 and can be used as a positive control.[7]

  • Negative Control (Inhibitor): Nicotinamide (B372718) or EX-527 can be used as SIRT1 inhibitors to demonstrate that the observed effects are indeed SIRT1-dependent.[8]

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be used as a vehicle control to account for any effects of the solvent on the cells.

Q5: What is a typical effective concentration and treatment time for this compound?

The optimal concentration and treatment time for this compound should be determined empirically for each cell line. A good starting point is to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM and a time-course experiment from 6 to 24 hours. Cell viability should be assessed in parallel to ensure that the chosen concentrations are not cytotoxic.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: I am not observing an increase in SIRT1 activity after treating my cells with this compound.

  • Question: Have you confirmed the viability of your cells after this compound treatment?

    • Answer: High concentrations of any compound can be toxic to cells. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to ensure that the concentrations of this compound used are not causing significant cell death.[9][10]

  • Question: Is your SIRT1 activity assay sensitive enough?

    • Answer: Ensure that your assay can detect changes in SIRT1 activity. Consider using a commercially available fluorometric assay kit, which is a sensitive method for measuring SIRT1 activity.[11] You can also test the assay with a known SIRT1 activator like resveratrol as a positive control.

  • Question: Are the cellular NAD+ levels sufficient?

    • Answer: SIRT1 is an NAD+-dependent deacetylase. If cellular NAD+ levels are low, SIRT1 activity will be compromised. Ensure your cell culture conditions are optimal for maintaining cellular energy levels.

  • Question: Is the cell lysate preparation optimal?

    • Answer: Inefficient cell lysis can lead to low yields of active SIRT1. Use a suitable lysis buffer containing protease and deacetylase inhibitors. Keep samples on ice throughout the preparation process to prevent protein degradation.

Issue 2: I am not seeing a decrease in the acetylation of downstream targets (e.g., p53, PGC-1α) by Western blot.

  • Question: Have you optimized the this compound concentration and treatment time?

    • Answer: The kinetics of deacetylation can vary. Perform a time-course and dose-response experiment to identify the optimal conditions for observing a change in the acetylation status of your target protein.

  • Question: Is the basal acetylation level of your target protein high enough to detect a decrease?

    • Answer: If the basal acetylation of your target is low, it may be difficult to detect a further decrease. You may need to treat your cells with an agent that increases acetylation (e.g., a histone deacetylase inhibitor like Trichostatin A for some targets, or a DNA damaging agent like etoposide (B1684455) to increase p53 acetylation) before treating with this compound.[8]

  • Question: Are your Western blot antibodies specific and sensitive?

    • Answer: Use antibodies that are validated for detecting the acetylated and total forms of your protein of interest. Ensure you are using the recommended antibody dilutions and blocking conditions.

  • Question: Is there an issue with protein loading?

    • Answer: Always normalize the acetylated protein signal to the total protein signal to account for any variations in protein loading.

Issue 3: I am observing high variability between my experimental replicates.

  • Question: Is your cell culture technique consistent?

    • Answer: Inconsistent cell seeding density, passage number, or treatment conditions can lead to variability. Maintain good cell culture practices and ensure all replicates are treated identically.

  • Question: Is the this compound solution properly prepared and stored?

    • Answer: Ensure this compound is fully dissolved and stored correctly to maintain its stability and activity. Prepare fresh dilutions for each experiment.

  • Question: Are you mixing your reagents thoroughly?

    • Answer: Ensure all reagents, including cell suspensions and treatment solutions, are mixed well before use to ensure homogeneity.

Data Presentation

Table 1: Expected Outcomes of this compound Activity Validation
ParameterAssayExpected Outcome with this compoundPositive Control (Resveratrol)Negative Control (Vehicle)
SIRT1 Activity Fluorometric SIRT1 Activity Assay1.5 to 5-fold increase1.5 to 4-fold increaseNo significant change
p53 Acetylation Western Blot (Ac-p53/Total p53)20% to 60% decrease20% to 50% decreaseNo significant change
PGC-1α Acetylation Western Blot (Ac-PGC-1α/Total PGC-1α)15% to 50% decrease15% to 40% decreaseNo significant change
Cell Viability MTT or Resazurin Assay> 90% viability> 90% viability> 95% viability

Note: The expected fold changes and percentages are representative and may vary depending on the cell line and experimental conditions. Optimal concentrations of this compound and controls should be determined empirically.

Experimental Protocols

Protocol 1: Cellular SIRT1 Activity Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Cell Treatment: Treat cells with varying concentrations of this compound, positive control (resveratrol), and vehicle control for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer provided in the assay kit or a standard cell lysis buffer containing protease and deacetylase inhibitors.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SIRT1 Activity Assay:

    • Add equal amounts of protein from each sample to the wells of a black 96-well plate.

    • Add the SIRT1 substrate and NAD+ solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Western Blot for Acetylated Proteins
  • Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the acetylated form of the target protein (e.g., anti-acetyl-p53) and the total form of the target protein (e.g., anti-p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the signal of the acetylated protein to the total protein.

Protocol 3: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate.

  • Cell Treatment: Treat cells with a range of this compound concentrations.

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

SRT3109_Activation_Pathway cluster_0 This compound Action cluster_1 SIRT1 Activation cluster_2 Downstream Effects cluster_3 Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates p53_ac Acetylated p53 SIRT1->p53_ac deacetylates PGC1a_ac Acetylated PGC-1α SIRT1->PGC1a_ac deacetylates NFkB_ac Acetylated NF-κB (p65) SIRT1->NFkB_ac deacetylates NAD NAD+ NAD->SIRT1 co-substrate p53_deac Deacetylated p53 p53_ac->p53_deac Apoptosis ↓ Apoptosis p53_deac->Apoptosis PGC1a_deac Deacetylated PGC-1α PGC1a_ac->PGC1a_deac Mito ↑ Mitochondrial Biogenesis PGC1a_deac->Mito NFkB_deac Deacetylated NF-κB (p65) NFkB_ac->NFkB_deac Inflammation ↓ Inflammation NFkB_deac->Inflammation Validation_Workflow A 1. Select New Cell Line B 2. Determine Optimal this compound Concentration & Time (Dose-response & Time-course) A->B C 3. Assess Cell Viability (e.g., MTT Assay) B->C D 4. Measure SIRT1 Activity (Fluorometric Assay) C->D E 5. Analyze Downstream Targets (Western Blot for Ac-p53, Ac-PGC-1α) D->E F 6. Data Analysis & Interpretation E->F G Validation Successful F->G Positive Results H Troubleshoot F->H Negative/Inconsistent Results H->B Re-optimize Troubleshooting_Logic Start Unexpected Result: No SIRT1 Activation Q1 Is cell viability compromised? Start->Q1 A1_Yes Yes: Lower this compound concentration Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the assay working? (Positive control check) A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No: Troubleshoot assay (reagents, protocol) Q2->A2_No Q3 Are NAD+ levels sufficient? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No: Optimize cell culture conditions Q3->A3_No Q4 Is lysate preparation optimal? A3_Yes->Q4 A4_Yes Yes: Consider cell-line specific factors Q4->A4_Yes A4_No No: Re-evaluate lysis protocol Q4->A4_No

References

Technical Support Center: Adapting SRT3109 Protocols for Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of SRT3109, a potent SIRT1 activator, in various research models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol adjustment, troubleshooting, and frequently asked questions (FAQs) for in vivo experiments across different species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, stress resistance, and inflammation. By activating SIRT1, this compound can modulate downstream targets to influence these pathways.

Q2: How do I determine the appropriate starting dose of this compound for a new animal model?

A2: Determining a starting dose for a new species requires careful consideration of data from other species and the principles of allometric scaling. It is recommended to first conduct a thorough literature search for any available pharmacokinetic (PK) and pharmacodynamic (PD) data on this compound in any species. If such data is unavailable, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED).

Q3: What is a suitable vehicle for administering this compound?

A3: The choice of vehicle depends on the route of administration and the solubility of this compound. For oral gavage, a common formulation is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution using a co-solvent system like a mixture of DMSO, PEG300, Tween-80, and saline. For parenteral administration, sterile and isotonic solutions are required. It is crucial to assess the stability and solubility of this compound in the chosen vehicle before initiating in vivo studies.

Q4: How can I convert a known effective dose of this compound from one species to another?

A4: Dose conversion between species is most accurately performed using allometric scaling based on body surface area (BSA) rather than body weight alone. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, and similar principles can be applied to convert doses between different animal species:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in scientific literature.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy - Insufficient dose- Poor bioavailability- Inappropriate route of administration- Compound instability in the formulation- High inter-animal variability- Conduct a dose-response study to ensure an adequate dose is being used.- Perform a pilot pharmacokinetic study to assess bioavailability.- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).- Verify the stability of the this compound formulation over the course of the experiment.- Increase the number of animals per group to account for variability.
High Variability in Results - Inconsistent dosing technique- Animal stress- Genetic or metabolic differences within the animal population- Inconsistent sample collection or processing- Ensure all personnel are thoroughly trained in the administration technique.- Acclimate animals to the experimental procedures to minimize stress.- Use a genetically homogenous animal strain if possible.- Standardize all sample handling procedures.
Adverse Effects (e.g., weight loss, lethargy) - Dose is too high (exceeding MTD)- Vehicle toxicity- Off-target effects of the compound- Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess vehicle toxicity.- Monitor animals closely for any signs of distress and consult with a veterinarian.
Precipitation of Compound in Formulation - Poor solubility of this compound in the chosen vehicle- Incorrect preparation of the formulation- Test the solubility of this compound in various vehicles to find a suitable one.- Ensure the formulation is prepared according to a validated protocol, including proper mixing and temperature control.
Injection Site Reactions (for parenteral administration) - Formulation is not at a physiological pH- Formulation is not sterile- Irritating properties of the compound or vehicle- Adjust the pH of the formulation to be as close to neutral as possible.- Ensure the formulation is sterile-filtered before administration.- Consider diluting the formulation or changing the vehicle.

Experimental Protocols

Note: The following protocols are general guidelines. Researchers must optimize these protocols for their specific animal models and experimental conditions.

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol describes the preparation of a 10 mg/mL suspension of this compound.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the required volume of 0.5% methylcellulose to achieve a final concentration of 10 mg/mL.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension for homogeneity before administration. Prepare fresh daily.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice)

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Draw the calculated volume of the this compound suspension into the syringe.

  • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth until it passes the esophagus. Do not force the needle.

  • Once the needle is in the correct position, slowly administer the suspension.

  • Gently remove the gavage needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress immediately after the procedure.

Quantitative Data Summary

Disclaimer: The following tables present hypothetical data for illustrative purposes. Researchers must generate their own data through appropriate dose-range finding and pharmacokinetic studies for their specific animal models.

Table 1: Hypothetical Dose-Response of this compound in a Mouse Model of Metabolic Disease

Dose (mg/kg) Route of Administration Effect on Blood Glucose (%) Effect on Body Weight (%)
1Oral Gavage-5%0%
10Oral Gavage-15%-2%
30Oral Gavage-25%-5%
100Oral Gavage-28%-8% (with some adverse effects)

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Species

Species Route Dose (mg/kg) Half-life (t½) (hours) Bioavailability (%)
MouseOral102.530
RatOral104.045
DogOral56.260
MonkeyOral55.855

Visualizations

SIRT1 Signaling Pathway

SIRT1_Signaling_Pathway cluster_input Stimuli cluster_sirt1 SIRT1 Activation cluster_output Cellular Responses This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Caloric Restriction Caloric Restriction Caloric Restriction->SIRT1 Activates Exercise Exercise Exercise->SIRT1 Activates Metabolism Metabolism SIRT1->Metabolism Regulates Stress Resistance Stress Resistance SIRT1->Stress Resistance Promotes Anti-inflammatory Effects Anti-inflammatory Effects SIRT1->Anti-inflammatory Effects Mediates DNA Repair DNA Repair SIRT1->DNA Repair Enhances In_Vivo_Workflow Animal Acclimation Animal Acclimation Baseline Measurements Baseline Measurements Animal Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Treatment Group Treatment Group Randomization->Treatment Group Vehicle Control Group Vehicle Control Group Randomization->Vehicle Control Group This compound Administration This compound Administration Treatment Group->this compound Administration Vehicle Administration Vehicle Administration Vehicle Control Group->Vehicle Administration Monitoring & Data Collection Monitoring & Data Collection This compound Administration->Monitoring & Data Collection Vehicle Administration->Monitoring & Data Collection Endpoint Analysis Endpoint Analysis Monitoring & Data Collection->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Technical Support Center: SRT3109 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with SRT3109, a sirtuin-activating compound (STAC).

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For optimal results, prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have independent effects on cells.

Q2: What is the mechanism of action of this compound?

A2: this compound is a sirtuin-activating compound (STAC) that functions as a direct allosteric activator of SIRT1.[2][3][4][5] It binds to a site on the SIRT1 enzyme distinct from the active site, inducing a conformational change that enhances the binding of certain substrates and increases the enzyme's catalytic activity.[2]

Q3: I am not observing activation of SIRT1 in my assay. What could be the reason?

A3: A common pitfall in SIRT1 activation assays with STACs like this compound is substrate-dependent effects. The activation of SIRT1 by these compounds is highly dependent on the specific acetylated peptide substrate used in the assay.[3][6] Some substrates may show robust activation, while others may show no effect or even inhibition.[3][6] If you are not observing activation, consider the following:

  • Substrate Choice: The peptide substrate you are using may not be amenable to activation by this compound. It is advisable to test multiple SIRT1 substrates to find one that is responsive to the compound.

  • Assay Conditions: Ensure that your assay buffer, NAD+ concentration, and enzyme concentration are optimized for detecting SIRT1 activity.

  • Compound Integrity: Verify the integrity of your this compound stock solution. Improper storage or handling can lead to degradation.

Q4: I am observing unexpected or inconsistent results in my cell-based assays. What are the potential causes?

A4: Inconsistent results in cell-based assays can arise from several factors:

  • Compound Stability: The stability of this compound in cell culture media over the course of your experiment can be a factor. For long-term experiments, it may be necessary to replenish the media with fresh compound at regular intervals to maintain a consistent concentration.

  • Off-Target Effects: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule. These effects can lead to unexpected phenotypes. Implementing appropriate controls, such as using multiple cell lines or including a negative control compound with a similar structure but no SIRT1 activity, can help to identify potential off-target effects.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can respond differently to experimental treatments.

  • DMSO Concentration: As this compound is dissolved in DMSO, ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or the experimental endpoint.

Troubleshooting Guides

SIRT1 Activity Assay Troubleshooting
Problem Possible Cause Suggested Solution
No SIRT1 activation observed Substrate not compatible with this compound activation.Test a different, validated SIRT1 peptide substrate.
Incorrect NAD+ concentration.Optimize the NAD+ concentration in your assay.
Degraded this compound.Use a fresh aliquot of this compound stock solution.
High background signal Non-enzymatic deacetylation.Run a control reaction without SIRT1 to determine the level of non-enzymatic background.
Contaminated reagents.Use fresh, high-quality reagents.
Inconsistent results between replicates Pipetting errors.Ensure accurate and consistent pipetting, especially for enzyme and compound additions.
Temperature fluctuations.Maintain a consistent temperature throughout the assay incubation.
Cell-Based Assay Troubleshooting
Problem Possible Cause Suggested Solution
Low cell viability in treated and control wells High DMSO concentration.Reduce the final DMSO concentration to a non-toxic level (typically <0.5%).
Poor cell health prior to experiment.Use healthy, actively dividing cells.
Inconsistent dose-response Compound precipitation in media.Visually inspect for precipitation. If observed, try a lower concentration range or a different formulation.
Compound degradation in media over time.For longer experiments, consider replenishing the media with fresh this compound at set intervals.
Unexpected phenotypic changes Potential off-target effects.Use a structurally related negative control compound. Validate findings in a second cell line.

Experimental Protocols

General Protocol for a Fluorogenic SIRT1 Activity Assay
  • Prepare Reagents:

    • SIRT1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Recombinant human SIRT1 enzyme.

    • Fluorogenic SIRT1 peptide substrate (e.g., a p53-based peptide with an acetylated lysine (B10760008) and a fluorescent reporter).

    • NAD+ solution.

    • This compound stock solution in DMSO.

    • Developer solution (containing a protease to cleave the deacetylated peptide).

  • Assay Procedure:

    • Add SIRT1 Assay Buffer to the wells of a microplate.

    • Add this compound at various concentrations (and a DMSO vehicle control).

    • Add recombinant SIRT1 enzyme and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15-30 minutes at 37°C.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without SIRT1).

    • Plot the fluorescence intensity against the concentration of this compound to determine the EC50 (the concentration at which 50% of the maximum activation is observed).

Visualizations

SRT3109_Mechanism cluster_SIRT1 SIRT1 Enzyme Active_Site Active Site Deacetylated_Product Deacetylated Product Active_Site->Deacetylated_Product Catalyzes Deacetylation Allosteric_Site Allosteric Site Allosteric_Site->Active_Site Induces Conformational Change This compound This compound This compound->Allosteric_Site Binds Acetylated_Substrate Acetylated Substrate Acetylated_Substrate->Active_Site Binds

Caption: Allosteric Activation of SIRT1 by this compound.

Troubleshooting_Workflow Start Experiment Yields Unexpected Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Is the compound stable in media? Check_Solubility->Check_Stability Yes Optimize_Protocol Optimize Protocol Check_Solubility->Optimize_Protocol No Check_Substrate Is the assay substrate appropriate? Check_Stability->Check_Substrate Yes Check_Stability->Optimize_Protocol No Check_Off_Target Could there be off-target effects? Check_Substrate->Check_Off_Target Yes Consult_Literature Consult Literature/ Technical Support Check_Substrate->Consult_Literature No Check_Off_Target->Optimize_Protocol No Check_Off_Target->Consult_Literature Yes

Caption: Troubleshooting Logic for this compound Experiments.

References

Technical Support Center: Enhancing SRT3109 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo use of SRT3109, a CXCR2 antagonist. Given that specific bioavailability and formulation data for this compound are not extensively published, this guide focuses on general strategies for poorly soluble compounds and addresses potential issues researchers may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a chemical compound with the formula C₁₈H₂₃F₂N₅O₄S₂ and a molecular weight of 475.53 g/mol .[1][2] While sometimes mistakenly associated with sirtuin activation, current evidence identifies this compound as a potent antagonist of the C-X-C motif chemokine receptor 2 (CXCR2).[3] CXCR2 is a key receptor involved in neutrophil recruitment to sites of inflammation. Therefore, experimental design and data interpretation should be based on its activity as a CXCR2 antagonist.

Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] While detailed public information on its aqueous solubility and other physicochemical parameters is limited, its chemical structure suggests it is likely a poorly soluble compound in aqueous media, which is a common challenge for oral bioavailability.

Q3: What are the general challenges in achieving adequate in vivo exposure with poorly soluble compounds like this compound?

A3: For poorly soluble compounds, oral bioavailability is often limited by the dissolution rate in the gastrointestinal fluids. Challenges include low and variable absorption, which can lead to inconsistent in vivo data and difficulty in establishing clear dose-response relationships. The choice of formulation is critical to overcoming these hurdles.

Troubleshooting Guide

Issue 1: Low or Variable Bioavailability in Oral Dosing Studies

Possible Cause: Poor aqueous solubility of this compound leading to limited dissolution in the gastrointestinal tract.

Troubleshooting Strategies:

  • Formulation Optimization:

    • Co-solvents and Surfactants: Employing a formulation containing co-solvents (e.g., PEG400, propylene (B89431) glycol) and surfactants (e.g., Tween 80, Cremophor EL) can enhance the solubility of the compound in the dosing vehicle.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby enhancing the dissolution rate.

    • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which has better solubility.

  • Route of Administration:

    • If oral bioavailability remains a significant challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy and proof-of-concept studies. This bypasses the complexities of oral absorption.

Table 1: Common Formulation Approaches for Poorly Soluble Drugs

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvent/Surfactant System Increases solubility in the dosing vehicle.Simple to prepare for preclinical studies.Potential for in vivo precipitation upon dilution; excipient toxicity at high concentrations.
Lipid-Based Formulations (e.g., SEDDS) Maintains the drug in a solubilized state.Can significantly enhance oral absorption.More complex to develop and characterize.
Particle Size Reduction (Micronization/Nanosuspension) Increases surface area for faster dissolution.Applicable to crystalline compounds.Can be technically challenging; potential for particle aggregation.
Amorphous Solid Dispersion Presents the drug in a high-energy, more soluble state.Can lead to supersaturation and enhanced absorption.Physically unstable and may recrystallize over time.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Dosing Formulation

Possible Cause: The compound is crashing out of solution or suspension.

Troubleshooting Strategies:

  • Solubility Assessment: Conduct thorough solubility studies in various pharmaceutically acceptable vehicles to identify a suitable solvent system.

  • Use of Suspending Agents: For suspension formulations, incorporate suspending agents like carboxymethyl cellulose (B213188) (CMC) or methylcellulose (B11928114) to ensure homogeneity.

  • Sonication: Use sonication to aid in the dissolution or dispersion of the compound in the vehicle.

  • Fresh Preparation: Prepare the dosing formulation fresh before each administration to minimize stability issues.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Mice

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG400, and 50% sterile water.

  • This compound Dissolution: Weigh the required amount of this compound and dissolve it completely in DMSO first.

  • Mixing: Add PEG400 to the this compound/DMSO solution and vortex thoroughly.

  • Final Dilution: Slowly add the sterile water to the mixture while vortexing to obtain the final formulation.

  • Administration: Administer the formulation to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).

Note: This is a general starting point. The optimal vehicle composition may need to be determined empirically.

Signaling Pathway and Experimental Workflow Diagrams

SRT3109_CXCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL1/8 CXCL1/8 (Ligands) CXCR2 CXCR2 Receptor CXCL1/8->CXCR2 Binds G_protein Gαi Protein CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Neutrophil Chemotaxis & Activation Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB MAPK->NFkB NFkB->Chemotaxis This compound This compound This compound->CXCR2 Antagonizes

Caption: this compound acts as an antagonist to the CXCR2 receptor, blocking downstream signaling.

formulation_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening (Aqueous buffers, co-solvents, lipids) form_strategy Select Formulation Strategy (e.g., Co-solvent, SEDDS, Nanosuspension) solubility->form_strategy physchem Physicochemical Characterization (pKa, LogP, solid state) physchem->form_strategy prototype Prepare Prototype Formulations form_strategy->prototype stability Assess Physical & Chemical Stability prototype->stability pk_study Pharmacokinetic (PK) Study in Rodents (e.g., Mouse, Rat) stability->pk_study bioavailability Calculate Bioavailability & Key PK Parameters (Cmax, Tmax, AUC) pk_study->bioavailability optimization Iterate and Optimize Formulation Based on PK Data bioavailability->optimization optimization->form_strategy Refine

Caption: Workflow for developing an in vivo formulation for a poorly soluble compound.

References

SRT3109 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing potential batch-to-batch consistency issues with SRT3109. Consistent performance of this compound is critical for reproducible experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and mitigate variability between different lots of this compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a small molecule like this compound?

A1: Batch-to-batch variability refers to the differences that can be observed between different manufacturing lots of the same compound. Even with stringent manufacturing processes, minor variations can occur. For a potent SIRT1 activator like this compound, these small deviations can lead to significant differences in experimental outcomes, affecting the reproducibility and reliability of your research. This is a common challenge in the biopharma industry.[1][2]

Q2: What are the potential causes of batch-to-batch variability in this compound?

A2: Variability in this compound can stem from several factors during the manufacturing and handling process, including:

  • Purity: The percentage of the active compound versus impurities may differ.

  • Polymorphism: The existence of different crystalline forms (polymorphs), which are chemically identical but can have different physical properties like solubility and bioavailability.[2]

  • Amorphous Content: Variations in the amount of non-crystalline material can affect stability and dissolution rates.[2]

  • Residual Solvents or Contaminants: The presence of trace amounts of substances from the synthesis process.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, temperature fluctuations) can lead to degradation of the compound.

Q3: How can I detect if I have a batch-to-batch variability issue with my this compound?

A3: If you observe unexpected changes in your experimental results when using a new batch of this compound, variability may be the cause. Key indicators include:

  • Altered dose-response curves (a shift in EC50 or IC50).

  • Changes in cell viability or morphology that were not previously observed.

  • Inconsistent effects on downstream biomarkers (e.g., acetylation status of SIRT1 targets).

  • Reduced or no activity in a previously established assay.[3]

Q4: How should I prepare and store this compound stock solutions to minimize variability?

A4: Proper handling is crucial. It is generally recommended to dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, ensure the compound is fully dissolved.

Troubleshooting Guide: Suspected Batch-to-Batch Variability

If you suspect batch-to-batch variability is affecting your experiments, follow this logical troubleshooting workflow.

G cluster_0 Start cluster_1 Initial Checks cluster_2 Batch Qualification cluster_3 Analysis & Action start Unexpected Experimental Results (e.g., altered dose-response, inconsistent data) protocol_check Review Experimental Protocol (reagents, cell passage number, equipment) start->protocol_check Potential Issue Identified storage_check Verify Compound Storage & Handling (storage temp, freeze-thaw cycles) protocol_check->storage_check Protocol OK qualify_new_batch Qualify New Batch vs. Old Batch (run head-to-head comparison) storage_check->qualify_new_batch Handling OK purity_assay Purity & Identity Assay (e.g., LC-MS, NMR) qualify_new_batch->purity_assay potency_assay In Vitro Potency Assay (SIRT1 activity) qualify_new_batch->potency_assay cell_assay Cell-Based Target Engagement (downstream markers) qualify_new_batch->cell_assay analyze_data Analyze Qualification Data purity_assay->analyze_data potency_assay->analyze_data cell_assay->analyze_data consistent Results Consistent? analyze_data->consistent contact_supplier Contact Supplier (provide data, request Certificate of Analysis) consistent->contact_supplier No adjust_protocol Adjust Experimental Protocol (e.g., normalize concentration based on purity) consistent->adjust_protocol Yes

Caption: A flowchart outlining the steps to troubleshoot suspected batch-to-batch variability of this compound.

Recommended Experimental Protocols for Batch Qualification

To quantitatively assess the variability between two batches of this compound, a series of characterization assays are recommended. Below are key experiments and sample data tables.

Purity and Identity Confirmation

Objective: To confirm the chemical identity and purity of different batches of this compound.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare solutions of each this compound batch in a suitable solvent (e.g., acetonitrile/water).

    • Inject the samples into an LC-MS system.

    • Compare the retention times and the mass-to-charge ratio (m/z) of the main peak to a reference standard.

    • Calculate the purity of each batch by integrating the area of the main peak relative to the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of each batch in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts and splitting patterns to the known structure of this compound to confirm its identity.

Hypothetical Data Presentation:

Batch IDPurity by LC-MS (%)Identity Confirmed by NMR
This compound-A01 (Old Batch)99.5Yes
This compound-B01 (New Batch)97.2Yes
This compound-B02 (New Batch)99.8Yes
In Vitro Potency Assay (SIRT1 Activation)

Objective: To determine the concentration of this compound from each batch that produces half-maximal activation of SIRT1 (EC50).

Methodology:

  • Reagents: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., from a commercial kit), NAD+, and a developer solution.

  • Compound Preparation: Prepare a 10-point serial dilution of each this compound batch, starting from 100 µM.

  • Assay Protocol:

    • In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+.

    • Add the serial dilutions of each this compound batch. Include a "no enzyme" control and a "vehicle" (e.g., DMSO) control.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and measure the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 for each batch.

Hypothetical Data Presentation:

Batch IDPurity by LC-MS (%)EC50 (µM)
This compound-A01 (Old Batch)99.51.5 ± 0.2
This compound-B01 (New Batch)97.22.8 ± 0.4
This compound-B02 (New Batch)99.81.6 ± 0.3
Cell-Based Target Engagement Assay

Objective: To measure the ability of this compound from different batches to deacetylate a known SIRT1 substrate in a cellular context.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) and grow to 70-80% confluency.

  • Treatment: Treat the cells with a fixed concentration (e.g., 5 µM) of each this compound batch for 4-6 hours. Include a vehicle control.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Western Blot: Perform a Western blot analysis to detect the acetylation status of a known SIRT1 substrate (e.g., acetylated-p53 or acetylated-FOXO1). Use an antibody specific to the acetylated form of the protein and a total protein antibody as a loading control.

  • Densitometry: Quantify the band intensities to determine the relative decrease in the acetylated substrate for each batch.

Hypothetical Data Presentation:

Batch IDPurity by LC-MS (%)EC50 (µM)Relative Deacetylation of p53 (at 5 µM)
This compound-A01 (Old Batch)99.51.51.00 (Reference)
This compound-B01 (New Batch)97.22.80.65
This compound-B02 (New Batch)99.81.60.98

This compound Mechanism of Action: SIRT1 Signaling Pathway

This compound is a sirtuin-activating compound (STAC) that allosterically activates SIRT1, an NAD+-dependent deacetylase.[4][5] SIRT1 plays a crucial role in cellular metabolism, stress resistance, and longevity by deacetylating a wide range of protein targets.

G cluster_0 Substrates cluster_1 Cellular Outcomes This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates NAM Nicotinamide SIRT1->NAM product p53 p53 (acetylated) SIRT1->p53 deacetylates FOXO1 FOXO1 (acetylated) SIRT1->FOXO1 deacetylates PGC1a PGC-1α (acetylated) SIRT1->PGC1a deacetylates NAD NAD+ NAD->SIRT1 co-substrate Apoptosis ↓ Apoptosis p53->Apoptosis StressResistance ↑ Stress Resistance FOXO1->StressResistance MitoBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitoBiogenesis

Caption: Simplified signaling pathway for this compound-mediated SIRT1 activation and its downstream effects.

References

Validation & Comparative

Validating SRT3109 as a Selective CXCR2 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of SRT3109 as a selective antagonist for the C-X-C motif chemokine receptor 2 (CXCR2). Due to the absence of publicly available experimental data for this compound, this document serves as a roadmap for its evaluation, presenting the necessary experiments, data interpretation, and comparisons against a hypothetical well-characterized CXCR2 antagonist, referred to as "Competitor A." The illustrative data provided for this compound and Competitor A are based on typical findings for selective CXCR2 antagonists.

Introduction to CXCR2 Antagonism

The CXCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[1] Its activation by CXC chemokines, such as CXCL8 (IL-8), triggers a signaling cascade that mediates neutrophil migration and activation at sites of inflammation.[1] Consequently, CXCR2 has emerged as a key therapeutic target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and certain cancers.[1][2] Selective CXCR2 antagonists aim to inhibit this pathway, thereby reducing neutrophil-mediated tissue damage.[1][2]

Comparative Analysis of this compound and Competitor A

To validate this compound as a selective CXCR2 antagonist, its performance must be rigorously compared against established or alternative compounds. The following tables outline the key quantitative data required for such a comparison.

Table 1: In Vitro Potency and Selectivity
ParameterThis compound (Illustrative Data)Competitor A (Illustrative Data)
CXCR2 Binding Affinity (Ki) 1.5 nM2.0 nM
CXCR2 Functional Antagonism (IC50) 5.0 nM7.5 nM
CXCR1 Binding Affinity (Ki) >1000 nM>1500 nM
Selectivity (CXCR1 Ki / CXCR2 Ki) >667-fold>750-fold
Off-target Screening (Top 5 Hits) NoneKinase X (IC50: 5 µM)
Table 2: In Vivo Efficacy in a Murine Model of Lung Inflammation
ParameterThis compound (Illustrative Data)Competitor A (Illustrative Data)Vehicle Control
Neutrophil Count in BALF (x10^5) 2.1 ± 0.42.5 ± 0.68.9 ± 1.2
MPO Activity in Lung Tissue (U/g) 0.8 ± 0.21.1 ± 0.34.5 ± 0.7
Pro-inflammatory Cytokine (e.g., IL-6) in BALF (pg/mL) 150 ± 30180 ± 45650 ± 90

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CXCR2 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CXCR2 and assess its selectivity over other related receptors, such as CXCR1.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CXCR2 or CXCR1.

  • Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled CXCR2/CXCR1 ligand (e.g., [125I]-CXCL8) and varying concentrations of this compound or the unlabeled competitor.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and then derive the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit CXCR2-mediated neutrophil migration.

Methodology:

  • Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Cell Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control.

  • Chemoattractant Gradient: Add a CXCR2 ligand (e.g., CXCL8) to the lower chamber to create a chemoattractant gradient. Place the treated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber to allow for cell migration.

  • Quantification: Quantify the number of migrated cells in the lower chamber using a cell counter or a fluorescent dye.

  • Data Analysis: Plot the percentage of inhibition of migration against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation

Objective: To assess the in vivo efficacy of this compound in a disease-relevant animal model.

Methodology:

  • Animal Dosing: Administer this compound, a competitor, or a vehicle control to mice via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a specified pre-treatment period, induce lung inflammation by intratracheal or intranasal administration of LPS.

  • Sample Collection: At a predetermined time point post-LPS challenge, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Analysis:

    • Perform a cell count and differential on the BALF to determine the number of neutrophils.

    • Measure myeloperoxidase (MPO) activity in the lung tissue homogenates as a marker of neutrophil infiltration.

    • Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BALF using ELISA.

  • Data Analysis: Compare the readouts between the different treatment groups to determine the in vivo efficacy of this compound.

Visualizing Key Pathways and Workflows

CXCR2 Signaling Pathway

The following diagram illustrates the signal transduction cascade initiated by the activation of the CXCR2 receptor.

CXCR2_Signaling_Pathway Ligand CXCL8 (IL-8) CXCR2 CXCR2 Ligand->CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Neutrophil Activation Ca_release->Chemotaxis MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Chemotaxis This compound This compound This compound->CXCR2 Antagonism

Caption: CXCR2 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Validating this compound

This diagram outlines the logical flow of experiments for the comprehensive validation of a novel CXCR2 antagonist.

Experimental_Workflow Start Start: Identify This compound as a CXCR2 Antagonist Candidate In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (CXCR2 & CXCR1) In_Vitro->Binding_Assay Functional_Assay Chemotaxis Assay In_Vitro->Functional_Assay Selectivity_Screen Off-target Screening In_Vitro->Selectivity_Screen In_Vivo In Vivo Efficacy Binding_Assay->In_Vivo Functional_Assay->In_Vivo Selectivity_Screen->In_Vivo Animal_Model Murine Model of Lung Inflammation In_Vivo->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Conclusion Conclusion: Validate this compound as a Selective CXCR2 Antagonist Animal_Model->Conclusion PK_PD->Conclusion

Caption: A logical workflow for the validation of this compound.

Conclusion

The validation of this compound as a selective CXCR2 antagonist requires a systematic approach involving a combination of in vitro and in vivo experiments. By following the outlined experimental protocols and comparing the resulting data with that of a known competitor, researchers can build a comprehensive profile of this compound's potency, selectivity, and efficacy. This guide provides the foundational framework for such an evaluation, enabling a thorough and objective assessment of its therapeutic potential.

References

Unraveling the Landscape of CXCR2 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy and mechanisms of leading CXCR2 inhibitors.

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases and cancers. Its role in mediating neutrophil recruitment and activation makes it a compelling focus for drug development. This guide provides a comparative overview of prominent CXCR2 inhibitors, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to aid researchers in their pursuit of novel therapeutics.

Performance Comparison of CXCR2 Inhibitors

The following table summarizes the in vitro inhibitory activities of several well-characterized CXCR2 inhibitors. These values, collated from various studies, offer a quantitative basis for comparing their potency and selectivity. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundTarget(s)ParameterSpeciesValue
AZD5069 CXCR2pIC50 (CXCL8 binding)Human8.8[1]
CXCR1pIC50 (CXCL8 binding)Human< 6.5[1]
Danirixin (GSK1325756) CXCR2IC50 (CXCL8 binding)Human12.5 nM[2][3]
CXCR1IC50 (CXCL8 binding)Human977 nM
CXCR2pIC50 (binding to CHO-expressed human CXCR2)Human7.9[4]
CXCR2K_B (Ca²⁺ mobilization)Human6.5 nM[4]
CXCR2pA2 (Ca²⁺ mobilization)Human8.44[4]
Reparixin CXCR1IC50Human1 nM[5][6]
CXCR2IC50 (CXCL1-induced)Human100 nM[5]
CXCR2IC50 (response to CXCL1)Human400 nM[6]
Navarixin (SCH-527123) CXCR1IC50Human36 nM[7]
CXCR2IC50Human2.6 nM[7]
CXCR1K_d_Cynomolgus Monkey41 nM[8]
CXCR2K_d_Mouse0.20 nM[8]
CXCR2K_d_Rat0.20 nM[8]
CXCR2K_d_Cynomolgus Monkey0.08 nM[8]

CXCR2 Signaling Pathway and Inhibition

The binding of CXC chemokines, such as CXCL8, to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil activation and chemotaxis. The diagram below illustrates this pathway and the points of intervention by CXCR2 inhibitors.

cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Activates CXCL8 CXCL8 (Ligand) CXCL8->CXCR2 Binds Inhibitor CXCR2 Inhibitor (e.g., AZD5069, Danirixin) Inhibitor->CXCR2 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis, Degranulation, Cell Adhesion Ca_release->Chemotaxis PKC->Chemotaxis PIP3 PIP3 PI3K->PIP3 Akt Akt Activation PIP3->Akt Akt->Chemotaxis Ras_MAPK->Chemotaxis

Caption: CXCR2 signaling cascade and points of therapeutic intervention.

Experimental Protocols

A clear understanding of the methodologies used to evaluate CXCR2 inhibitors is paramount for interpreting and comparing experimental data. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is fundamental for assessing the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To quantify the inhibitory effect of a CXCR2 antagonist on neutrophil chemotaxis.

Materials:

  • Isolated human neutrophils

  • CXCR2 inhibitor (e.g., SRT3109)

  • Chemoattractant (e.g., CXCL8)

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Workflow:

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Procedure:

  • Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Resuspend neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of the CXCR2 inhibitor in the assay medium.

  • Pre-incubate the neutrophil suspension with the CXCR2 inhibitor or vehicle (DMSO) for 30 minutes at 37°C.

  • Add the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber.

  • Assemble the chamber by placing the polycarbonate membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Disassemble the chamber, remove the membrane, and scrape off non-migrated cells from the top surface.

  • Fix and stain the membrane to visualize the migrated cells on the bottom surface.

  • Count the number of migrated cells in several high-power fields using a light microscope.

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

In Vivo Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation

This animal model is widely used to evaluate the anti-inflammatory efficacy of CXCR2 inhibitors in a setting that mimics aspects of acute lung injury.

Objective: To assess the ability of a CXCR2 antagonist to reduce neutrophil infiltration into the lungs following an inflammatory challenge.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • CXCR2 inhibitor

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

  • Cell counting and analysis tools (e.g., hemocytometer, flow cytometer)

Workflow:

Caption: Workflow for the in vivo LPS-induced lung inflammation model.

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week.

  • Administer the CXCR2 inhibitor or vehicle to the animals at a predetermined time before the inflammatory challenge. The route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.

  • Anesthetize the animals and instill a solution of LPS (e.g., 1 mg/kg) into the lungs via the intranasal or intratracheal route.

  • At a specific time point after LPS administration (e.g., 4, 24, or 48 hours), euthanize the animals.

  • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of neutrophils.

  • Calculate the absolute number of neutrophils in the BAL fluid.

  • The supernatant from the BAL fluid can be used to measure inflammatory mediators such as cytokines and total protein concentration as a marker of vascular permeability.

  • Compare the neutrophil counts and other inflammatory markers between the inhibitor-treated and vehicle-treated groups to determine the efficacy of the CXCR2 antagonist.

Conclusion

The development of potent and selective CXCR2 inhibitors represents a promising therapeutic strategy for a range of diseases characterized by excessive neutrophil-driven inflammation. This guide provides a framework for comparing the performance of different CXCR2 antagonists, with a focus on quantitative data, detailed experimental protocols, and a clear understanding of the underlying signaling pathways. As research in this area continues to evolve, a systematic and comparative approach will be essential for identifying the most promising candidates for clinical development.

References

A Comparative Analysis of Navarixin in Solid Tumors: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between SRT3109 and navarixin (B609427) regarding their efficacy in solid tumors cannot be conducted at this time due to the absence of publicly available scientific literature or clinical trial data for a compound specifically designated as this compound. Extensive searches have not yielded any information on the mechanism of action, preclinical, or clinical development of a sirtuin activator by this name in the context of oncology.

This guide will therefore focus on a comprehensive review of navarixin, a compound for which clinical data in solid tumors is available. We will delve into its mechanism of action, summarize key efficacy data from clinical trials, detail the experimental protocols of those studies, and provide visualizations of its signaling pathway and a representative clinical trial workflow.

Navarixin: A CXCR1/CXCR2 Antagonist

Navarixin is an orally available small molecule that acts as an antagonist of the C-X-C motif chemokine receptor 1 (CXCR1) and 2 (CXCR2).[1] These receptors and their ligands, such as IL-8, are key players in the tumor microenvironment, promoting inflammation, angiogenesis, and the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and neutrophils.[1] By blocking CXCR1 and CXCR2, navarixin aims to disrupt these pro-tumoral processes and enhance anti-tumor immunity.[1]

Mechanism of Action

Navarixin functions by binding to CXCR1 and CXCR2, thereby preventing their activation by their natural ligands.[1] This inhibition of CXCR1/2-mediated signaling is intended to reduce the migration and recruitment of MDSCs and neutrophils into the tumor microenvironment.[1] The intended downstream effect is a less immunosuppressive tumor microenvironment, allowing for a more robust anti-cancer immune response by effector cells such as cytotoxic T-lymphocytes (CTLs) and natural killer (NK) cells.[1]

Navarixin Mechanism of Action cluster_0 Tumor Microenvironment cluster_1 Signaling Pathway Tumor Cells Tumor Cells CXCLs (e.g., IL-8) CXCLs (e.g., IL-8) Tumor Cells->CXCLs (e.g., IL-8) MDSCs & Neutrophils MDSCs & Neutrophils Immunosuppression Immunosuppression MDSCs & Neutrophils->Immunosuppression Effector T-Cells Effector T-Cells CXCR1/2 Receptors CXCR1/2 Receptors CXCLs (e.g., IL-8)->CXCR1/2 Receptors Binds to Downstream Signaling Downstream Signaling CXCR1/2 Receptors->Downstream Signaling Activates Downstream Signaling->MDSCs & Neutrophils Recruits & Activates Pro-Tumor Functions Angiogenesis, Metastasis, Proliferation Downstream Signaling->Pro-Tumor Functions Immunosuppression->Effector T-Cells Inhibits Navarixin Navarixin Navarixin->CXCR1/2 Receptors Blocks

Navarixin's inhibitory effect on the CXCR1/2 signaling pathway.

Clinical Efficacy in Solid Tumors

A phase 2 clinical trial (NCT03473925) evaluated the efficacy and safety of navarixin in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced solid tumors, specifically metastatic castration-resistant prostate cancer (mCRPC), microsatellite-stable metastatic colorectal cancer (MSS mCRC), and non-small cell lung cancer (NSCLC) that was resistant to prior anti-PD-(L)1 therapy.[2][3][4]

Quantitative Data Summary
Tumor TypeTreatment ArmNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
mCRPC Navarixin 30 mg + Pembrolizumab205%2.4 months
Navarixin 100 mg + Pembrolizumab205%1.9 months
MSS mCRC Navarixin 30 mg + Pembrolizumab205%1.8 months
Navarixin 100 mg + Pembrolizumab200%1.8 months
NSCLC Navarixin 30 mg + Pembrolizumab130%2.0 months
Navarixin 100 mg + Pembrolizumab120%1.8 months

Data sourced from Armstrong et al., Investigational New Drugs, 2024.[2][3][4]

The study was terminated early for futility as the combination of navarixin and pembrolizumab did not demonstrate sufficient efficacy in these patient populations.[2][4] The objective response rates were low across all cohorts, and there was no significant improvement in progression-free survival.[2][4]

Experimental Protocols

The following is a summary of the methodology used in the NCT03473925 clinical trial:

  • Study Design: A phase 2, open-label, randomized, multicenter study.[2][3]

  • Patient Population: Adults with advanced/metastatic solid tumors, including:

    • Metastatic castration-resistant prostate cancer (mCRPC) with progression after at least one novel hormonal agent and one taxane (B156437) regimen.

    • Microsatellite-stable metastatic colorectal cancer (MSS mCRC) with progression on at least two prior lines of therapy.

    • Non-small cell lung cancer (NSCLC) with resistance to prior anti-PD-(L)1 therapy.[2][3]

  • Treatment:

    • Patients were randomized 1:1 to receive either 30 mg or 100 mg of navarixin orally once daily.

    • All patients received 200 mg of pembrolizumab intravenously every 3 weeks.[2][3]

  • Primary Endpoints:

    • Investigator-assessed Objective Response Rate (ORR) based on RECIST v1.1.

    • Safety and tolerability.[2][3]

  • Secondary Endpoints:

    • Progression-Free Survival (PFS).

    • Overall Survival (OS).

    • Duration of Response (DOR).[2][3]

  • Biomarker Analysis: Tumor tissue was collected for exploratory biomarker analysis.

NCT03473925 Clinical Trial Workflow Patient Screening Patient Screening Eligibility Criteria Met Eligibility Criteria Met Patient Screening->Eligibility Criteria Met Randomization (1:1) Randomization (1:1) Eligibility Criteria Met->Randomization (1:1) Yes Screen Failure Screen Failure Eligibility Criteria Met->Screen Failure No Arm A Navarixin 30mg QD + Pembrolizumab 200mg Q3W Randomization (1:1)->Arm A Arm B Navarixin 100mg QD + Pembrolizumab 200mg Q3W Randomization (1:1)->Arm B Treatment Cycles Treatment Cycles Arm A->Treatment Cycles Arm B->Treatment Cycles Tumor Assessment (RECIST 1.1) Tumor Assessment (RECIST 1.1) Treatment Cycles->Tumor Assessment (RECIST 1.1) Endpoint Analysis Primary: ORR, Safety Secondary: PFS, OS, DOR Tumor Assessment (RECIST 1.1)->Endpoint Analysis Futility Analysis Futility Analysis Endpoint Analysis->Futility Analysis Study Termination Study Termination Futility Analysis->Study Termination Threshold Not Met Continue Study Continue Study Futility Analysis->Continue Study Threshold Met

A simplified workflow of the NCT03473925 clinical trial.

Conclusion

While navarixin's mechanism of action presents a rational approach to overcoming immunosuppression within the tumor microenvironment, the combination with pembrolizumab did not yield clinically meaningful responses in the studied solid tumors.[2][4] Further research may be needed to identify specific tumor types or patient populations that might benefit from CXCR1/2 inhibition, or to explore alternative combination strategies. A comparative analysis with this compound is not feasible due to the lack of available data for the latter compound. Researchers and drug developers should be aware of the disappointing results of the navarixin trial as they consider future therapeutic strategies targeting the chemokine axis in oncology.

References

A Comparative Analysis of SRT3109 and Reparixin: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative efficacy analysis between SRT3109 and reparixin (B1680519) is not feasible at this time due to the absence of publicly available scientific literature, clinical trial data, or specific documentation for this compound. Extensive searches have yielded no specific information on the mechanism of action, preclinical, or clinical efficacy of a compound designated this compound.

It is highly probable that this compound is or was an investigational compound within the portfolio of Sirtris Pharmaceuticals, a subsidiary of GlaxoSmithKline, focused on the development of sirtuin-activating compounds (STACs). Compounds from this company were typically designated with an "SRT" prefix. These molecules were designed to target SIRT1, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging.

This guide, therefore, will provide a detailed overview of the known pharmacology and clinical development of reparixin and offer a conceptual comparison to the therapeutic strategy of SIRT1 activation, which this compound was likely intended to follow. This will allow for a high-level comparison of their distinct mechanisms of action and potential therapeutic applications.

Reparixin: A CXCR1/CXCR2 Antagonist

Reparixin is a small molecule, non-competitive allosteric inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2][3] These receptors are key mediators in the inflammatory cascade, primarily activated by the chemokine interleukin-8 (IL-8 or CXCL8).[4] By blocking these receptors, reparixin effectively inhibits the downstream signaling pathways that lead to the recruitment and activation of neutrophils, a type of white blood cell that plays a central role in acute inflammation and tissue damage.[1][4]

Mechanism of Action and Signaling Pathway

The binding of IL-8 to CXCR1/CXCR2 on the surface of neutrophils triggers a G-protein-mediated signaling cascade. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in chemotaxis, degranulation, and the release of reactive oxygen species (ROS). Reparixin, by acting as an allosteric inhibitor, prevents this activation and subsequent inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL-8 IL-8 CXCR1/2 CXCR1/2 Receptor IL-8->CXCR1/2 Binds G-Protein G-Protein CXCR1/2->G-Protein Activates Reparixin Reparixin Reparixin->CXCR1/2 Inhibits PLC Phospholipase C G-Protein->PLC PI3K PI3-Kinase G-Protein->PI3K Downstream Signaling Downstream Signaling PLC->Downstream Signaling PI3K->Downstream Signaling Neutrophil Activation Neutrophil Chemotaxis, Degranulation, ROS Production Downstream Signaling->Neutrophil Activation

Figure 1: Reparixin's Mechanism of Action.

Clinical Applications and Efficacy of Reparixin

Reparixin has been investigated in numerous clinical trials for a range of conditions where neutrophil-mediated inflammation is a key pathological feature.

IndicationPhaseKey Findings
COVID-19 Pneumonia Phase 2/3Showed a trend in preventing disease deterioration but did not meet the primary endpoint of a significant reduction in patients alive and free of respiratory failure at Day 28.[5] The drug was found to be safe and well-tolerated.[5]
Organ Transplantation Phase 2 & 3Investigated for the prevention of ischemia-reperfusion injury. A Phase 3 trial in pancreatic islet transplantation did not show a significant improvement in C-peptide AUC.[6] A pilot study in on-pump coronary artery bypass graft surgery showed a reduction in the proportion of neutrophils but no sustained effect on myocardial injury indices.[3]
Myelofibrosis Clinical TrialsBeing studied for its potential to alter the disease course.[7]
Metastatic Breast Cancer Clinical TrialsUnder investigation, potentially targeting the role of inflammation in tumor progression.[7]
Experimental Protocols for Reparixin Studies

Reparixin in Severe COVID-19 Pneumonia (Phase 3) [5]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter study.

  • Participants: Hospitalized adults with PCR-confirmed SARS-CoV-2 infection and pneumonia requiring supplemental oxygen.

  • Intervention: Reparixin administered orally.

  • Primary Outcome: Proportion of patients alive and free of respiratory failure at Day 28.

  • Key Secondary Outcomes: Proportion of patients alive and free of respiratory failure at Day 60, ICU admission rates by Day 28, and proportion of patients recovered by Day 28.

Reparixin in Pancreatic Islet Transplantation (Phase 3) [6]

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-assignment study.

  • Participants: Recipients of islet allotransplants for type 1 diabetes.

  • Intervention: Reparixin or placebo in addition to standard immunosuppression.

  • Primary Outcome: Area under the curve (AUC) for C-peptide during a mixed-meal tolerance test at day 75 and day 365.

  • Secondary Endpoints: Insulin (B600854) independence and standard measures of glycemic control.

SIRT1 Activators: The Presumed Class of this compound

SIRT1 activators are a class of drugs that aim to mimic the beneficial effects of caloric restriction by enhancing the activity of the SIRT1 enzyme. SIRT1 is a key regulator of metabolic pathways and cellular stress responses. It deacetylates a wide range of proteins, influencing gene expression and cellular function.

Mechanism of Action and Signaling Pathway

SIRT1 activation is believed to confer therapeutic benefits by deacetylating key transcription factors and cofactors involved in metabolism and inflammation. For instance, deacetylation of PGC-1α can enhance mitochondrial biogenesis, while deacetylation of NF-κB can suppress inflammatory responses.

SRT Compound (e.g., this compound) SRT Compound (e.g., this compound) SIRT1 SIRT1 SRT Compound (e.g., this compound)->SIRT1 Activates Deacetylated Substrates Deacetylated Proteins SIRT1->Deacetylated Substrates Deacetylates NAD+ NAD+ NAD+->SIRT1 Co-factor Acetylated Substrates Acetylated Proteins (e.g., PGC-1α, NF-κB) Acetylated Substrates->SIRT1 Cellular Effects Improved Mitochondrial Function, Reduced Inflammation Deacetylated Substrates->Cellular Effects

Figure 2: General Mechanism of SIRT1 Activators.

Potential Clinical Applications of SIRT1 Activators

Based on the known roles of SIRT1 and the clinical development of other "SRT" compounds, potential therapeutic areas for a compound like this compound would likely include:

  • Metabolic Diseases: Such as type 2 diabetes, due to SIRT1's role in improving insulin sensitivity and glucose metabolism.

  • Inflammatory Conditions: Given SIRT1's ability to suppress inflammatory pathways.

  • Age-Related Diseases: The foundational hypothesis for the development of STACs was their potential to mimic the health benefits of caloric restriction and extend healthspan.

Conceptual Comparison: Reparixin vs. SIRT1 Activators

FeatureReparixinSIRT1 Activators (Presumed for this compound)
Target CXCR1/CXCR2 Chemokine ReceptorsSIRT1 Enzyme
Mechanism Inhibition of neutrophil recruitment and activationEnhancement of deacetylation of various protein targets
Primary Therapeutic Focus Acute inflammatory conditions, ischemia-reperfusion injuryMetabolic and age-related diseases, chronic inflammation
Mode of Action Anti-inflammatoryMetabolic regulation, anti-inflammatory, cellular stress response

Conclusion

While a direct, data-driven comparison of the efficacy of this compound and reparixin is not possible due to the lack of information on this compound, a conceptual analysis of their respective mechanisms reveals distinct therapeutic strategies. Reparixin is a targeted anti-inflammatory agent that has been evaluated in a number of clinical settings with mixed but informative results. SIRT1 activators, the presumed class for this compound, represent a broader, systemic approach to treating metabolic and age-related diseases by modulating fundamental cellular processes. The clinical translation of SIRT1 activators has faced challenges, and the development status of many compounds from the "SRT" series, including the potential this compound, remains undisclosed. Future research and data disclosure will be necessary to make any definitive comparisons of efficacy and safety.

References

Head-to-Head Comparison: SRT3109 and AZD5069 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, SRT3109 and AZD5069 represent two distinct strategies aimed at modulating key signaling pathways implicated in a range of diseases, from metabolic disorders to cancer. This compound, a product of Sirtris Pharmaceuticals, is a small molecule activator of Sirtuin 1 (SIRT1), a critical regulator of metabolism and cellular stress responses. In contrast, AZD5069, developed by AstraZeneca, is a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil-driven inflammation. This guide provides a comprehensive, data-supported comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.

Molecular Profile and Mechanism of Action

This compound and AZD5069 operate through fundamentally different mechanisms, targeting distinct cellular pathways.

This compound: A SIRT1 Activator

This compound belongs to a class of synthetic small molecules designed to activate SIRT1, an NAD+-dependent deacetylase. SIRT1 plays a crucial role in cellular metabolism, DNA repair, and inflammation by deacetylating a wide range of protein substrates, including transcription factors and histones. The activation of SIRT1 by compounds like this compound is intended to mimic the beneficial effects of caloric restriction, which is known to extend lifespan and improve metabolic health in various organisms. While specific preclinical and clinical data for this compound are limited, research on other Sirtris compounds, such as SRT2104, provides insights into the expected pharmacological effects.

AZD5069: A CXCR2 Antagonist

AZD5069 is a selective and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor predominantly expressed on neutrophils and plays a pivotal role in their recruitment to sites of inflammation.[2] By blocking the interaction of CXCR2 with its cognate chemokines, such as IL-8 (CXCL8), AZD5069 effectively inhibits neutrophil migration and activation, thereby attenuating the inflammatory response.[1][2] This mechanism has positioned AZD5069 as a potential therapeutic for a variety of inflammatory conditions and cancers where neutrophils are implicated in the pathology.[3][4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound-related compounds and AZD5069 to facilitate a comparative assessment.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssayIC50 / pIC50 / pA2SelectivityReference
Analogs of this compound (e.g., SRT1720) SIRT1Enzymatic AssayEC1.5 = 0.16 µM>200-fold vs. SIRT2/3[Sirtris Data]
AZD5069 CXCR2Radioligand Binding (CXCL8)pIC50 = 9.1>150-fold vs. CXCR1[1]
AZD5069 CXCR2Neutrophil Chemotaxis (CXCL1)pA2 ≈ 9.6-[1]
AZD5069 CXCR2CD11b Expression (GRO-α)--[1]

Note: Specific IC50 data for this compound is not publicly available. Data for a similar well-characterized Sirtris compound, SRT1720, is provided for context.

Table 2: Preclinical and Clinical Observations

FeatureThis compound (and related SIRT1 activators)AZD5069
Therapeutic Area(s) Metabolic diseases (e.g., Type 2 Diabetes), diseases of aging, potentially cancer.[5][6]Inflammatory diseases (e.g., COPD, asthma), cancer (in combination therapy).[3][7]
Reported Preclinical Efficacy Improved metabolic parameters in diet-induced obesity models (for related compounds).[5]Reduced neutrophil infiltration in inflammatory models; inhibited tumor growth and metastasis in cancer models.[4][8][9]
Clinical Development Status Development of many Sirtris compounds, including SRT501, was terminated or absorbed by GSK.[5] The status of this compound is not clearly documented in publicly available sources.Investigated in multiple Phase I and II clinical trials for inflammatory diseases and various cancers.[3]
Observed Clinical Effects For SRT501 (a resveratrol (B1683913) formulation), some effects on glucose metabolism were observed in a Phase 1b trial in Type 2 Diabetes patients.[10]Demonstrated a reduction in sputum and blood neutrophils in clinical studies.[1] Efficacy in improving clinical outcomes in asthma and bronchiectasis was not consistently demonstrated.[1]
Safety and Tolerability For SRT501, side effects included nausea, vomiting, and diarrhea.[5]Generally well-tolerated in clinical trials. A reversible reduction in blood neutrophil counts is a known on-target effect.[1]

Signaling Pathways

The distinct mechanisms of this compound and AZD5069 are best understood by visualizing their respective signaling pathways.

SRT3109_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound SIRT1 SIRT1 (NAD+-dependent deacetylase) This compound->SIRT1 Activates NADH NADH SIRT1->NADH Substrate Deacetylated Substrate SIRT1->Substrate Deacetylates NAD NAD+ NAD->SIRT1 Substrate_Ac Acetylated Substrate (e.g., p53, PGC-1α, NF-κB) Substrate_Ac->SIRT1 Mitochondrial_Biogenesis Mitochondrial Biogenesis Substrate->Mitochondrial_Biogenesis Metabolic_Regulation Metabolic Regulation Substrate->Metabolic_Regulation Anti_Inflammation Anti-Inflammatory Effects Substrate->Anti_Inflammation

Caption: this compound activates SIRT1, leading to the deacetylation of various protein substrates.

AZD5069_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Neutrophil) Chemokines Chemokines (e.g., IL-8/CXCL8) CXCR2 CXCR2 Receptor Chemokines->CXCR2 Binds & Activates AZD5069 AZD5069 AZD5069->CXCR2 Blocks G_protein G-protein Signaling CXCR2->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis Activation Neutrophil Activation Downstream->Activation AZD5069_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy Models cluster_pk_pd Pharmacokinetics & Pharmacodynamics cluster_safety Safety & Toxicology Binding Receptor Binding Assays (e.g., Radioligand Binding) Functional Functional Assays (e.g., Chemotaxis, Ca2+ flux) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity Inflammation Inflammation Models (e.g., LPS-induced lung neutrophilia) Selectivity->Inflammation Cancer Cancer Models (e.g., Xenografts, Syngeneic models) Inflammation->Cancer PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Cancer->PK PD Pharmacodynamic Studies (e.g., Neutrophil counts in blood/tissue) PK->PD Tox Toxicology Studies (e.g., Dose-range finding, GLP tox) PD->Tox

References

Erroneous Premise: SRT3109 and Chemokine Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence of direct interaction or cross-reactivity between the SIRT1 activator, SRT3109, and chemokine receptors. The initial query is based on a scientifically unsupported premise. This compound's mechanism of action is centered on the activation of Sirtuin 1 (SIRT1), a Class III histone deacetylase, which is fundamentally different from the signaling pathways of chemokine receptors, a family of G protein-coupled receptors (GPCRs).

This guide will clarify the distinct mechanisms of this compound and chemokine receptors, explain why cross-reactivity is not an expected interaction, and provide a comparative overview of their respective signaling pathways and cellular functions.

Part 1: Comparative Analysis of this compound and Chemokine Receptor Ligands

This compound and chemokine receptor ligands operate in distinct biological contexts through unrelated molecular targets. While both can influence inflammatory processes, their methods of action are fundamentally different.

Table 1: High-Level Comparison of this compound and a Typical Chemokine Ligand
FeatureThis compoundTypical Chemokine Ligand
Primary Target Class Enzyme (Sirtuin 1 - a NAD+-dependent deacetylase)G Protein-Coupled Receptor (GPCR)
Molecular Mechanism Allosteric activation of SIRT1 enzyme activity.Orthosteric binding to a chemokine receptor, inducing conformational change.
Signal Transduction Deacetylation of histone and non-histone protein targets, altering gene expression and protein function.Activation of heterotrimeric G proteins, leading to downstream cascades (e.g., Ca2+ flux, MAPK activation).
Primary Cellular Locus Primarily nuclear and cytoplasmic.Cell surface (plasma membrane).
Key Biological Roles Regulation of metabolism, stress resistance, inflammation, and aging.[1][2]Regulation of cell migration (chemotaxis), immune cell trafficking, and inflammation.[3][4]

Part 2: Distinct Signaling Pathways

The signaling cascades initiated by this compound and chemokine receptors are separate and do not intersect at the receptor level.

This compound-Mediated SIRT1 Activation Pathway

This compound acts as an activator of SIRT1. Activated SIRT1 utilizes NAD+ as a cofactor to deacetylate a wide range of protein substrates. This deacetylation can lead to the modulation of transcription factors such as NF-κB and FOXO, thereby suppressing inflammation and enhancing cellular stress resistance.[1][5]

G cluster_0 cluster_1 SRT3109_ext This compound (extracellular) This compound This compound (intracellular) SRT3109_ext->this compound Cellular Uptake SIRT1 SIRT1 (inactive) This compound->SIRT1 Allosteric Activation SIRT1_active SIRT1 (active) NAD NAD+ Substrate_DeAc Deacetylated Substrate SIRT1_active->Substrate_DeAc Deacetylation NAM Nicotinamide NAD->NAM consumed Substrate_Ac Acetylated Substrate (e.g., NF-κB, FOXO) Substrate_Ac->Substrate_DeAc Response Transcriptional Regulation (e.g., ↓ Inflammation) Substrate_DeAc->Response

Caption: this compound activates SIRT1, leading to the deacetylation of target proteins.

Typical Chemokine Receptor Signaling Pathway

Chemokine receptors are activated by the binding of their cognate chemokine ligands to the extracellular surface. This interaction follows a "two-site" model, where the chemokine core binds to the receptor's N-terminus (Site 1) and the chemokine's N-terminus inserts into the receptor's transmembrane bundle (Site 2), triggering G-protein activation.[6][7] This leads to downstream signaling events critical for chemotaxis.

G cluster_0 cluster_1 cluster_2 Chemokine Chemokine Ligand Receptor Chemokine Receptor (GPCR) Chemokine->Receptor Binding & Activation G_Protein Heterotrimeric G Protein (αβγ) Receptor->G_Protein Recruitment G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ G_Protein->G_betagamma Dissociation Effector Effector Enzyme (e.g., PLC, PI3K) G_alpha->Effector Modulation G_betagamma->Effector Modulation Response Cellular Response (e.g., Chemotaxis, Ca2+ Mobilization) Effector->Response

Caption: Chemokine binding activates a GPCR, leading to G-protein signaling.

Part 3: Assessing Off-Target Effects

While direct cross-reactivity between this compound and chemokine receptors is undocumented and mechanistically improbable, assessing off-target effects is a critical component of drug development for any compound. The term "cross-reactivity" implies interaction with unintended targets that are often structurally related to the primary target. An "off-target effect" is a broader term for any unintended biological consequence.[8][9]

Experimental Workflow for Off-Target Profiling

A generalized workflow for identifying potential off-target interactions involves a combination of computational and experimental methods.

G start Test Compound (e.g., this compound) in_silico In Silico Screening (e.g., Target Prediction, Structure Homology) start->in_silico biochemical Biochemical Screening (e.g., Kinase Panels, GPCR Panels) start->biochemical cell_based Cell-Based Assays (e.g., Phenotypic Screening, Transcriptomics) start->cell_based in_silico->biochemical Guide Panel Selection validation Hit Validation (Dose-Response, Binding Affinity) biochemical->validation Identify Hits cell_based->validation Identify Phenotypes end Off-Target Profile Established validation->end

Caption: Workflow for identifying and validating off-target effects of a compound.

Experimental Protocols

1. Broad-Panel Receptor Screening (Biochemical Assay)

  • Objective: To empirically test the binding of a compound against a large panel of known receptors.

  • Methodology:

    • A test compound (e.g., this compound) is prepared at a high concentration (typically 1-10 µM).

    • The compound is incubated with a panel of membranes prepared from cells overexpressing specific receptors (e.g., a panel of 100+ GPCRs, including various chemokine receptors).

    • A radiolabeled or fluorescently-labeled ligand with known affinity for each receptor is added as a competitor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Unbound ligand is washed away, and the amount of bound labeled ligand is quantified.

    • A significant reduction (>50%) in the binding of the labeled ligand in the presence of the test compound indicates a potential interaction ("hit").

2. Transcriptomic Analysis (Cell-Based Assay)

  • Objective: To identify unintended changes in gene expression caused by the compound.

  • Methodology:

    • Select a relevant cell line (e.g., primary human immune cells).

    • Treat cells with the test compound at various concentrations and a vehicle control for a defined period (e.g., 24 hours).

    • Isolate total RNA from all samples.

    • Perform RNA sequencing (RNA-Seq) to generate a comprehensive gene expression profile for each condition.

    • Analyze the data for differentially expressed genes between compound-treated and control groups.

    • Use pathway analysis software to determine if unexpected signaling pathways (e.g., chemokine signaling pathways) are significantly enriched, suggesting a potential off-target effect.

Conclusion

The proposition of this compound cross-reactivity with chemokine receptors is not supported by current scientific knowledge. This compound is a specific activator of the SIRT1 enzyme, operating intracellularly to regulate gene expression through protein deacetylation. Chemokine receptors are cell-surface GPCRs that are activated by extracellular protein ligands to control cell migration. Their distinct subcellular locations, target classes, and signaling mechanisms make direct interaction highly unlikely. Any comparison must focus on their divergent pathways rather than non-existent cross-reactivity. Standard off-target screening protocols are the appropriate means to experimentally exclude such unforeseen interactions during drug development.

References

In Vivo Validation of SRT3109 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of SRT3109, a synthetic Sirtuin 1 (SIRT1) activating compound (STAC). While direct in vivo comparative data for this compound is limited in publicly available literature, this document outlines the established methodologies for validating SIRT1 target engagement, drawing comparisons with the well-characterized synthetic activator SRT1720 and the natural product resveratrol (B1683913). The experimental protocols and data presentation are designed to serve as a comprehensive resource for researchers seeking to evaluate the in vivo efficacy of this compound and other novel SIRT1 activators.

Introduction to SIRT1 and Target Engagement

SIRT1 is a crucial NAD+-dependent deacetylase that plays a pivotal role in regulating a multitude of cellular processes, including metabolism, stress resistance, and aging.[1][2] Pharmacological activation of SIRT1 is a promising therapeutic strategy for a variety of age-related diseases. Validating that a small molecule activator like this compound directly engages and enhances SIRT1 activity in a living organism is a critical step in its preclinical and clinical development.

Directly measuring the binding of a small molecule to its target protein in vivo is challenging. Therefore, target engagement is often demonstrated by measuring the downstream consequences of target activation. In the case of SIRT1, this involves assessing the deacetylation of its known substrates.

Key Downstream Targets for In Vivo Validation

Two of the most well-established downstream targets for assessing SIRT1 activity in vivo are:

  • Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and function. SIRT1-mediated deacetylation of PGC-1α enhances its transcriptional activity.[3][4]

  • p53: A tumor suppressor protein that is acetylated in response to cellular stress. SIRT1 deacetylates p53, thereby regulating its activity.[2][5][6]

Comparative Analysis of SIRT1 Activators

CompoundTypeIn Vivo ModelKey FindingsReference
SRT1720 Synthetic STACMice on a high-fat dietIncreased lifespan, improved insulin (B600854) sensitivity, reduced liver steatosis, and decreased PGC-1α acetylation in the liver.[7][8][7][8]
Resveratrol Natural ProductMice on a high-fat dietMimics some effects of calorie restriction, improves metabolic health.[9][9]
This compound Synthetic STACData not publicly available--

Experimental Protocols

The following are detailed protocols for key experiments to validate this compound target engagement in vivo.

Animal Studies and Dosing Regimen
  • Animal Model: C57BL/6 mice on a high-fat diet are a commonly used model to induce metabolic stress and assess the effects of SIRT1 activators.

  • Dosing: this compound would be administered orally. Dose-response studies should be conducted to determine the optimal dosage. For comparison, SRT1720 has been administered at various doses, including via oral gavage.[10]

  • Tissue Collection: At the end of the treatment period, tissues such as the liver, skeletal muscle, and white adipose tissue should be collected for analysis.

Measurement of PGC-1α Acetylation

This protocol involves immunoprecipitation of PGC-1α followed by Western blot analysis to determine its acetylation status.

Materials:

  • Tissue lysates

  • Anti-PGC-1α antibody

  • Anti-acetyl-lysine antibody

  • Protein A/G agarose (B213101) beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Prepare Tissue Lysates: Homogenize tissues in lysis buffer containing protease and deacetylase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-PGC-1α antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-acetyl-lysine antibody to detect acetylated PGC-1α.

    • Strip the membrane and re-probe with an anti-PGC-1α antibody to determine the total amount of immunoprecipitated PGC-1α.

  • Quantification: Densitometry is used to quantify the ratio of acetylated PGC-1α to total PGC-1α.

Measurement of p53 Acetylation

A similar immunoprecipitation and Western blot protocol can be used to measure the acetylation of p53.

Materials:

  • Tissue lysates

  • Anti-p53 antibody

  • Anti-acetyl-lysine antibody (specifically one that recognizes acetylated p53, e.g., at lysine (B10760008) 382)

  • Protein A/G agarose beads

  • Lysis, wash, and elution buffers

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Prepare Tissue Lysates: As described for PGC-1α.

  • Immunoprecipitation:

    • Incubate lysate with an anti-p53 antibody.

    • Capture the complex with protein A/G agarose beads.

    • Wash the beads.

  • Elution and Western Blotting:

    • Elute the proteins.

    • Separate by SDS-PAGE and transfer to a membrane.

    • Probe with an anti-acetyl-p53 antibody.

    • Strip and re-probe with an anti-p53 antibody for total p53.

  • Quantification: Determine the ratio of acetylated p53 to total p53.

Visualizations

SIRT1 Signaling Pathway

SIRT1_Signaling_Pathway cluster_activation SIRT1 Activation cluster_downstream Downstream Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a Deacetylated PGC-1α SIRT1->PGC1a Deacetylates p53 Deacetylated p53 SIRT1->p53 Deacetylates PGC1a_Ac Acetylated PGC-1α Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes p53_Ac Acetylated p53 Metabolic_Health Improved Metabolic Health Mitochondrial_Biogenesis->Metabolic_Health Leads to Experimental_Workflow cluster_animal_study Animal Study cluster_analysis Biochemical Analysis Animal_Model Animal Model (e.g., Mice on High-Fat Diet) Dosing This compound Administration Animal_Model->Dosing Tissue_Collection Tissue Collection (Liver, Muscle, etc.) Dosing->Tissue_Collection Lysate_Prep Tissue Lysate Preparation Tissue_Collection->Lysate_Prep IP Immunoprecipitation (PGC-1α or p53) Lysate_Prep->IP WB Western Blot (Acetylated & Total Protein) IP->WB Quantification Data Quantification & Analysis WB->Quantification

References

Reproducibility of SRT3109 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA - The reproducibility of experimental results for SRT3109, a sirtuin-activating compound (STAC) developed by Sirtris Pharmaceuticals, is not extensively documented in publicly available scientific literature. The compound belongs to a class of molecules that has been subject to significant scientific debate regarding their mechanism of action and the reproducibility of their effects. This guide provides a comparative overview of the challenges and controversies surrounding the experimental results of sirtuin activators from Sirtris, which contextually informs the likely reproducibility landscape for this compound.

The Sirtuin Activation Controversy

The core of the reproducibility debate for Sirtris's compounds, including the well-known resveratrol (B1683913) (SRT501) and other synthetic STACs, revolves around the assertion of direct activation of SIRT1, a NAD+-dependent deacetylase implicated in cellular metabolism and aging.

Initial promising results from Sirtris and affiliated academic laboratories suggested that these compounds directly activated SIRT1, offering a potential therapeutic avenue for age-related diseases. However, subsequent studies from other research groups, including scientists at Pfizer and Amgen, questioned these findings.[1][2] These groups suggested that the observed activation was an artifact of the in vitro experimental setup, specifically the use of a fluorophore-conjugated peptide substrate in the enzymatic assays.[1][2]

In response, Sirtris and its collaborators conducted further studies to demonstrate that the activation was indeed direct and not an experimental artifact. They proposed an allosteric mechanism of activation where the STACs would bind to a site on the SIRT1 enzyme distinct from the active site, leading to a conformational change that enhanced its activity towards certain substrates.[1][3] This back-and-forth in the scientific literature highlights the challenges in reproducing the initial experimental claims and the critical importance of the specific reagents and protocols used.

The following diagram illustrates the timeline and key events in the sirtuin activation controversy:

Sirtuin_Activation_Controversy_Timeline cluster_2003_2007 Initial Discovery & Promise (2003-2007) cluster_2008_2010 Acquisition & Emerging Doubts (2008-2010) cluster_2011_onward Mechanistic Debate & Shifting Focus (2011-onward) Initial_Studies Initial studies report direct SIRT1 activation by resveratrol and other STACs. Sirtris_Founded Sirtris Pharmaceuticals founded to develop STACs. Initial_Studies->Sirtris_Founded Leads to GSK_Acquisition GSK acquires Sirtris for $720M. Sirtris_Founded->GSK_Acquisition Demonstrates high interest Replication_Issues Other labs report failure to replicate direct activation, suggesting assay artifact (fluorophore dependence). Allosteric_Hypothesis Sirtris/GSK propose an allosteric activation mechanism to explain discrepancies. Replication_Issues->Allosteric_Hypothesis Prompts GSK_Closure GSK closes Sirtris research site, integrates programs. Allosteric_Hypothesis->GSK_Closure Amidst ongoing debate

A timeline of the key events in the sirtuin activation controversy.

Comparative Summary of Experimental Findings

Due to the lack of specific published data for this compound, this table summarizes the generalized findings and reproducibility challenges for the broader class of Sirtris's sirtuin-activating compounds.

Experimental ClaimSupporting Evidence (Pro-Direct Activation)Conflicting Evidence & Reproducibility Issues
Direct SIRT1 Activation Initial in vitro assays using fluorophore-labeled substrates showed increased SIRT1 activity in the presence of STACs. Later studies proposed an allosteric activation mechanism and showed activation with some native peptide substrates.[1][3]Independent studies failed to reproduce activation with native, non-fluorophore-labeled substrates, suggesting the fluorophore was essential for the observed effect.[2] The effects were shown to be highly substrate-dependent.
In Vivo Efficacy Preclinical studies in animal models reported metabolic benefits, such as improved insulin (B600854) sensitivity and reduced inflammation, with compounds like SRT1720.Some in vivo effects were also difficult to reproduce independently. For example, a study by Pfizer scientists did not observe the reported benefits of SRT1720 in mice on a high-fat diet.[1]
Mechanism of Action Proposed to be direct allosteric activation of the SIRT1 enzyme.Suggested to be an indirect effect or an artifact of the in vitro assay system. The controversy over the direct versus indirect mechanism of action was a central point of contention.[4][5]

Experimental Protocols at the Heart of the Controversy

The discrepancy in experimental outcomes can be largely attributed to the different methodologies employed to measure SIRT1 activity.

Fluorophore-Based Deacetylase Assay (Initial Method)

This was the primary method used in the initial discovery of STACs.

  • Principle: A synthetic peptide substrate corresponding to a known SIRT1 target (e.g., a p53 fragment) is chemically modified with an acetylated lysine (B10760008) and a fluorescent reporter group (fluorophore). Upon deacetylation by SIRT1, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.

  • Contention: The presence of the artificial fluorophore was hypothesized by critics to be the reason for the observed activation by STACs, suggesting a non-physiological interaction.[2]

Label-Free Assays (Alternative/Confirmatory Methods)

These methods were employed to address the concerns about the fluorophore.

  • High-Performance Liquid Chromatography (HPLC): This method separates the acetylated and deacetylated peptide substrates without the need for a fluorescent label, allowing for direct quantification of the enzymatic reaction.

  • Mass Spectrometry (MS): This technique can also directly measure the products of the deacetylation reaction without any labels on the substrate.

  • Western Blotting: In cell-based assays, the acetylation status of endogenous SIRT1 targets can be assessed using antibodies specific to the acetylated form of the protein.

The following workflow diagram illustrates the differing experimental approaches and their implications for the reproducibility of the findings:

A comparison of fluorophore-based and label-free experimental workflows.

Signaling Pathway of Intended Action

Despite the controversy over the direct activation mechanism, the intended therapeutic target of this compound and other STACs was the SIRT1 signaling pathway. Activation of SIRT1 was expected to mimic the effects of caloric restriction, leading to various downstream cellular benefits.

The diagram below illustrates the proposed signaling pathway for SIRT1 activation by a STAC like this compound.

SIRT1_Activation_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (activates) FOXO FOXO transcription factors SIRT1->FOXO Deacetylates (activates) p53 p53 SIRT1->p53 Deacetylates (inhibits) NFkB NF-κB SIRT1->NFkB Deacetylates (inhibits) Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress_Resistance FOXO->Stress_Resistance Apoptosis_Modulation ↓ Apoptosis p53->Apoptosis_Modulation Inflammation_Modulation ↓ Inflammation NFkB->Inflammation_Modulation

The proposed signaling pathway of SIRT1 activation by STACs.

Conclusion

The lack of specific, publicly available experimental data for this compound makes a direct assessment of its reproducibility impossible. However, the broader context of the development of sirtuin-activating compounds by Sirtris Pharmaceuticals is marked by significant controversy and challenges in reproducing initial claims of direct SIRT1 activation. The discrepancies in experimental outcomes reported by different groups underscore the critical role of specific assay methodologies and the complexities of translating in vitro findings. For researchers, scientists, and drug development professionals, the story of Sirtris's STACs serves as a crucial case study in the importance of rigorous, independent validation of novel therapeutic mechanisms. It is plausible that the development of this compound was discontinued (B1498344) internally before extensive data could be published, a common occurrence in the pharmaceutical industry, particularly for compounds belonging to a class with a challenging and controversial scientific foundation.

References

SRT2104: A Sirtuin Activator Benchmarked Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of SRT2104, a selective SIRT1 activator, against current standard-of-care treatments for several inflammatory and metabolic diseases. While information on the specific compound SRT3109 is not publicly available, SRT2104 serves as a well-documented analogue within the same class of sirtuin-activating compounds (STACs). This document synthesizes available preclinical and clinical data to offer an objective comparison, complete with experimental methodologies and pathway visualizations.

Mechanism of Action: The Role of SIRT1 Activation

SRT2104 is a small molecule that activates Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in regulating a variety of cellular processes, including inflammation, metabolism, and cellular stress responses. By deacetylating key transcription factors and cofactors, such as NF-κB, STAT3, and p53, SIRT1 activation can modulate gene expression to produce anti-inflammatory and metabolic benefits.[3] The therapeutic potential of SRT2104 has been explored in a range of conditions, including psoriasis, ulcerative colitis, type 2 diabetes, and cardiovascular disease.[1][4][5][6][7]

Signaling Pathway of SRT2104 via SIRT1 Activation

SRT2104_Pathway SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 activates NFkB NF-κB SIRT1->NFkB deacetylates (inhibits) STAT3 STAT3 SIRT1->STAT3 deacetylates (inhibits) p53 p53 SIRT1->p53 deacetylates Metabolism Improved Metabolism SIRT1->Metabolism improves Inflammation Inflammation NFkB->Inflammation STAT3->Inflammation Apoptosis Apoptosis p53->Apoptosis

Caption: SRT2104 activates SIRT1, leading to the deacetylation and modulation of downstream targets like NF-κB, STAT3, and p53, resulting in reduced inflammation and improved metabolism.

Benchmarking SRT2104 in Clinical Trials

SRT2104 has been evaluated in several Phase I and II clinical trials. The following sections compare its performance in specific indications against established standard-of-care treatments.

Psoriasis

Standard-of-Care: Topical corticosteroids, phototherapy, and systemic agents including methotrexate, cyclosporine, and biologic therapies (e.g., TNF-α inhibitors like adalimumab, and IL-17/IL-23 inhibitors like secukinumab).

SRT2104 Clinical Trial Data: A randomized, placebo-controlled study in patients with moderate to severe psoriasis showed that SRT2104 treatment for 84 days resulted in histological improvement in a significant portion of patients.[8]

ParameterSRT2104 (250 mg)SRT2104 (500 mg)SRT2104 (1000 mg)Placebo
Good or Excellent Histological Improvement 50.0% (3/6)44.4% (4/9)18.2% (2/11)14.3% (1/7)
PGA Score of Minimal/Clear (Day 84) Not Evaluated22% (2/9)27% (3/11)0% (0/7)
PGA: Physician's Global Assessment

Comparison: While SRT2104 showed a statistically significant improvement in skin histology compared to a historical placebo rate, its efficacy in achieving clear or minimal disease status (as measured by PGA) was modest and did not demonstrate the high clearance rates often seen with current biologic therapies. For instance, pivotal trials of adalimumab and secukinumab have shown PASI 75 response rates exceeding 70-80% at 12-16 weeks. Direct comparative data is lacking, but the available results suggest SRT2104's efficacy is likely lower than that of leading biologics for moderate to severe psoriasis.

Ulcerative Colitis

Standard-of-Care: Aminosalicylates (e.g., mesalamine), corticosteroids, immunomodulators (e.g., azathioprine), and biologic therapies (e.g., TNF-α inhibitors like infliximab (B1170848), and integrin inhibitors like vedolizumab).

SRT2104 Clinical Trial Data: In a study involving patients with mild to moderate ulcerative colitis, SRT2104 administered daily for 8 weeks did not demonstrate significant clinical activity.[5]

ParameterSRT2104 (50 mg & 500 mg combined)Placebo
Clinical Remission (Mayo score ≤2) 15.4% (4/26)Not available in this study
Endoscopic Remission 11.5% (3/26)Not available in this study

Comparison: The study concluded that SRT2104 was not effective for the treatment of mild to moderate ulcerative colitis.[5] Standard therapies like mesalamine typically induce clinical remission in 40-50% of patients in this population. Biologics like infliximab demonstrate even higher efficacy in moderate to severe disease. Therefore, SRT2104 does not appear to be a viable treatment alternative based on current data.

Type 2 Diabetes Mellitus

Standard-of-Care: Metformin, sulfonylureas, DPP-4 inhibitors, SGLT2 inhibitors, GLP-1 receptor agonists, and insulin.

SRT2104 Clinical Trial Data: A study in patients with type 2 diabetes treated with SRT2104 for 28 days showed mixed results.[6][9] While there was a modest beneficial impact on lipids, it did not improve glycemic control.[9]

ParameterSRT2104 (2.0 g/day ) vs. Placebo
Change in Body Weight -0.93 kg (p=0.0236)
Change in HbA1c +0.48% (p=0.004)
Change in Total Cholesterol Trend towards lower concentration (-0.36 mmol/L, p=0.158)
Change in Triglycerides Trend towards lower concentration (-0.22 mmol/L, p=0.150)

Comparison: SRT2104 did not demonstrate efficacy in improving key markers of glycemic control, such as HbA1c, and in fact, a slight increase was observed.[6] This is in stark contrast to standard-of-care treatments like metformin, which is proven to lower HbA1c. The modest improvements in lipid profiles and weight are noteworthy but are unlikely to position SRT2104 as a primary treatment for type 2 diabetes, especially given the lack of glucose-lowering effects.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

General Clinical Trial Workflow

Clinical_Trial_Workflow Screening Screening & Enrollment Randomization Randomization Screening->Randomization Treatment Treatment Period (SRT2104 or Placebo) Randomization->Treatment Assessments Safety & Efficacy Assessments Treatment->Assessments During & Post-treatment FollowUp Follow-up Assessments->FollowUp

Caption: A generalized workflow for the SRT2104 clinical trials, from patient screening to follow-up.

Psoriasis Study (NCT00932646)
  • Study Design: A randomized, double-blind, placebo-controlled, multi-dose study.

  • Participants: Patients with moderate to severe psoriasis.

  • Intervention: Oral SRT2104 (250 mg, 500 mg, or 1000 mg) or placebo once daily for 84 days.

  • Key Efficacy Assessments:

    • Histological improvement based on skin biopsy analysis.

    • Physician's Global Assessment (PGA).

    • Psoriasis Area and Severity Index (PASI).

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Ulcerative Colitis Study (NCT01453491)
  • Study Design: A randomized, double-blind, multi-dose study.[5]

  • Participants: Patients with mild to moderately active ulcerative colitis.[5]

  • Intervention: Oral SRT2104 (50 mg or 500 mg) daily for 8 weeks.[5]

  • Key Efficacy Assessments:

    • Clinical remission (Mayo score ≤2, with no subscore >1).[5]

    • Endoscopic assessment.[5]

    • Simple Clinical Colitis Activity Index and fecal calprotectin levels.[5]

  • Pharmacokinetic and Safety Assessments: Plasma and colonic tissue drug exposure, and monitoring of adverse events.[5]

Type 2 Diabetes Mellitus Study (NCT01031108)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[10]

  • Participants: Patients with type 2 diabetes mellitus.[6]

  • Intervention: Oral SRT2104 (2.0 g/day ) or matched placebo for 28 days, followed by a crossover to the other treatment after a washout period.[10]

  • Key Efficacy Assessments:

    • Glycemic control (fasting plasma glucose, insulin, HbA1c, fructosamine).[6][9]

    • Lipid profile (total cholesterol, LDL, HDL, triglycerides).[11]

    • Vascular function (forearm blood flow).[6]

  • Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.[10][11]

Summary and Future Directions

SRT2104, as a SIRT1 activator, has shown some biological activity in clinical trials, particularly in psoriasis and in modulating lipid profiles. However, its overall efficacy in the indications studied to date appears to be modest and generally inferior to the current standard-of-care treatments. In ulcerative colitis and type 2 diabetes, the compound did not demonstrate clinically meaningful benefits.

The mixed results and, in some cases, lack of efficacy, highlight the challenges in translating the broad biological roles of sirtuins into targeted therapeutic benefits.[12] While the safety profile of SRT2104 was generally acceptable in these short-term studies, its pharmacokinetic variability and modest clinical activity have likely contributed to the apparent halt in its clinical development.[4][12]

Future research in the field of sirtuin activation may require the development of more potent and specific activators, better patient selection strategies, or combination therapies to unlock the full therapeutic potential of this pathway. For drug development professionals, the story of SRT2104 serves as a valuable case study in the complexities of targeting fundamental cellular processes for therapeutic intervention.

References

SRT3109: A Comparative Analysis of a Next-Generation SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SRT3109 with Alternative Sirtuin 1 (SIRT1) Modulators, Supported by Experimental Data.

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular metabolism, stress resistance, and longevity. Its activation is a promising therapeutic strategy for a myriad of age-related and metabolic diseases. A class of small molecules known as Sirtuin-Activating Compounds (STACs) has been developed to harness the therapeutic potential of SIRT1. This guide provides a detailed comparison of this compound, a synthetic STAC, with other prominent SIRT1 modulators, including the natural product resveratrol (B1683913), the synthetic activator SRT1720, and the selective inhibitor EX-527.

Quantitative Comparison of SIRT1 Modulators

The potency and selectivity of small molecule modulators are critical parameters in drug development. The following table summarizes the available quantitative data for this compound and other key SIRT1 modulators. It is important to note that direct comparison of potency can be challenging due to variations in experimental assays and conditions across different studies.

CompoundTypeTargetPotency (EC50/IC50)SelectivityReference(s)
This compound Synthetic ActivatorSIRT1~1.5 µM (EC1.5)Information not readily available
Resveratrol Natural ActivatorSIRT122 - 100 µM (EC50)Broad spectrum of targets including COX and LOX[1]
SRT1720 Synthetic ActivatorSIRT10.16 µM (EC50)>230-fold vs. SIRT2/SIRT3[2]
EX-527 Synthetic InhibitorSIRT138 nM (IC50)>200-fold vs. SIRT2/SIRT3[2]

Note: EC50 (half-maximal effective concentration) for activators represents the concentration at which the compound elicits half of its maximal effect. IC50 (half-maximal inhibitory concentration) for inhibitors represents the concentration at which the compound inhibits 50% of the enzyme's activity. EC1.5 is the concentration required to increase enzyme activity by 50%.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the SIRT1 signaling pathway and the typical workflow for evaluating SIRT1 modulators.

SIRT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_sirt1 SIRT1 Core Activity cluster_downstream Downstream Targets & Cellular Outcomes NAD NAD+ SIRT1 SIRT1 NAD->SIRT1 Cofactor NAM Nicotinamide STACs This compound / STACs STACs->SIRT1 Activates Inhibitors EX-527 / Inhibitors Inhibitors->SIRT1 Inhibits SIRT1->NAM Product p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis p53->Apoptosis Regulates StressResistance Stress Resistance FOXO->StressResistance Promotes Inflammation Inflammation NFkB->Inflammation Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Caption: SIRT1 Signaling Pathway. This diagram illustrates the central role of SIRT1 in deacetylating key downstream targets like p53, FOXO, and NF-κB, leading to various cellular outcomes. The pathway is modulated by cofactors (NAD+), inhibitors (EX-527), and activators (this compound).[3][4][5]

Experimental_Workflow A In Vitro Enzymatic Assay (e.g., Fluorometric Assay) B Cell-Based Assays (e.g., CETSA, Western Blot for Acetylation) A->B D Compound Characterization (Potency, Selectivity) A->D C In Vivo Efficacy Studies (Animal Models) B->C E Target Engagement & Downstream Effects B->E F Pharmacokinetics & Toxicology C->F

Caption: Experimental Workflow for Evaluating SIRT1 Modulators. This workflow outlines the typical progression from initial in vitro screening to in vivo validation for characterizing SIRT1--targeting compounds.

Advantages of this compound: A Deeper Dive

While direct head-to-head comparative studies are limited, the available data suggests potential advantages of synthetic activators like this compound over first-generation and natural compounds.

  • Potency and Specificity: Synthetic activators, including the class to which this compound belongs, are often designed to have higher potency and greater selectivity for SIRT1 compared to natural compounds like resveratrol.[2][6] Resveratrol is known to interact with a wide range of biological targets, which can lead to off-target effects.[2] In contrast, synthetic activators like SRT1720, a close analog of this compound, exhibit significantly higher potency and selectivity for SIRT1 over other sirtuin isoforms.[2]

  • Improved Pharmacokinetics: Natural compounds such as resveratrol often suffer from poor bioavailability, limiting their clinical utility. Synthetic STACs are developed with improved pharmacokinetic properties, including better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy: Preclinical studies with synthetic SIRT1 activators have demonstrated promising results in various disease models. For instance, SRT1720 has been shown to improve insulin (B600854) sensitivity, reduce inflammation, and extend lifespan in mice on a high-fat diet.[7][8] These in vivo effects are often more robust and achieved at lower doses compared to resveratrol.[6] While specific in vivo comparative data for this compound is not as abundant, its structural similarity to other potent synthetic STACs suggests it may share these advantages.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize SIRT1 modulators.

Fluorometric SIRT1 Activity Assay

This assay is a common in vitro method to measure the deacetylase activity of SIRT1 and assess the potency of activators and inhibitors.

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine (B10760008) residue flanked by a fluorophore and a quencher. In its native state, the quencher suppresses the fluorescence of the fluorophore. Upon deacetylation by SIRT1, the peptide becomes susceptible to a developing reagent (e.g., trypsin), which cleaves the peptide and separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.

Protocol Summary:

  • Reagent Preparation: Prepare assay buffer, recombinant human SIRT1 enzyme, NAD+ solution, fluorogenic substrate, SIRT1 modulator (e.g., this compound), and a developer solution.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, SIRT1 enzyme, NAD+, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and initiate the development by adding the developer solution. Incubate for a further period to allow for substrate cleavage.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 or IC50 value.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein within a cellular environment.

Principle: The binding of a ligand (e.g., this compound) to its target protein (SIRT1) often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Protocol Summary:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the test compound or vehicle control for a specific duration.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (SIRT1) using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble SIRT1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10][11][12]

In Vivo Efficacy Studies in Mouse Models

Animal models are indispensable for evaluating the physiological effects of drug candidates.

Protocol Summary (Oral Gavage in Mice):

  • Animal Acclimatization: Acclimate mice to the facility and housing conditions.

  • Dose Preparation: Formulate the test compound (e.g., this compound) in a suitable vehicle for oral administration.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the correct dose volume.

    • Gently restrain the mouse.

    • Measure the appropriate length of the gavage needle from the mouse's snout to the last rib.

    • Carefully insert the gavage needle into the esophagus and administer the compound.

  • Monitoring: Observe the animals for any signs of distress or adverse effects immediately after dosing and at regular intervals throughout the study.

  • Efficacy Assessment: At the end of the study period, collect tissues and/or blood samples for analysis of relevant biomarkers (e.g., glucose levels, inflammatory markers, protein acetylation).[13][14][15][16][17]

Conclusion

This compound and other synthetic SIRT1 activators represent a significant advancement over first-generation and natural modulators like resveratrol. Their enhanced potency, selectivity, and improved pharmacokinetic profiles offer the potential for greater therapeutic efficacy with a reduced risk of off-target effects. While further head-to-head studies are needed for a definitive comparison, the existing body of evidence strongly supports the continued investigation of next-generation STACs like this compound for the treatment of metabolic and age-related diseases. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these and other novel SIRT1 modulators.

References

A Comparative Analysis of SRT3109 and Other CXCR2 Ligands for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural and functional comparison of the C-X-C motif chemokine receptor 2 (CXCR2) ligand, SRT3109, with other notable CXCR2 antagonists: Navarixin (SCH-527123), Reparixin, and Danapantheon (AZD5069). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.

Structural and Functional Overview

CXCR2 is a G-protein coupled receptor that plays a crucial role in inflammatory responses, primarily by mediating neutrophil migration. Its dysregulation is implicated in various inflammatory diseases and cancer, making it a significant target for therapeutic intervention. The ligands discussed herein are all small molecule antagonists of CXCR2, designed to inhibit its signaling cascade.

Navarixin (SCH-527123) is a potent, orally bioavailable antagonist of both CXCR1 and CXCR2.[1] It has been investigated in various models of pulmonary inflammation.[1]

Reparixin is a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[2] It has been shown to reduce inflammatory responses in several preclinical models.[3]

Danapantheon (AZD5069) is a selective and reversible antagonist of CXCR2.[4] It has undergone clinical investigation for respiratory disorders.[5]

Quantitative Performance Data

The following tables summarize the available quantitative data for the binding affinity and inhibitory potency of Navarixin, Reparixin, and Danapantheon against CXCR1 and CXCR2. No publicly available quantitative data for this compound was identified.

Table 1: Binding Affinity and Potency of CXCR2 Ligands

CompoundTargetParameterValueSpeciesReference
Navarixin (SCH-527123) CXCR2IC502.6 nMHuman[6]
CXCR1IC5036 nMHuman[6]
CXCR2Kd0.20 nMMouse[6]
CXCR2Kd0.20 nMRat[6]
CXCR2Kd0.08 nMCynomolgus Monkey[6]
CXCR1Kd41 nMCynomolgus Monkey[6]
Reparixin CXCR1IC501 nMHuman[2]
CXCR2 (vs. CXCL1)IC50400 nMHuman[2]
Danapantheon (AZD5069) CXCR2IC500.79 nMHuman[4]
CXCR2pIC509.1Human[5]
CXCR1pIC506.5Human[5]

Chemical Structures

Table 2: Chemical Structures of CXCR2 Ligands

CompoundChemical Structure
This compound N-(2-((2,3-difluorobenzyl)thio)-6-(((2R,3R)-3,4-dihydroxybutan-2-yl)amino)pyrimidin-4-yl)azetidine-1-sulfonamide[1]
Navarixin (SCH-527123) 2-hydroxy-N,N-dimethyl-3-((2-((1-methyl-1H-pyrazol-5-yl)amino)-4-pyrimidinyl)thio)benzamide
Reparixin (R)-2-(4-isobutylphenyl)-N-(methylsulfonyl)propanamide
Danapantheon (AZD5069) N-(2-(((2,3-difluorophenyl)methyl)thio)-6-(((2R,3S)-2,3-dihydroxy-1-methylpropyl)oxy)-4-pyrimidinyl)-1-azetidinesulfonamide

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CXCR2 signaling pathway and a general workflow for characterizing CXCR2 antagonists.

CXCR2_Signaling_Pathway CXCR2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCLs CXCL1, CXCL8, etc. CXCR2 CXCR2 CXCLs->CXCR2 binds G_protein Gαi/βγ CXCR2->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Pathway (ERK, p38) PKC->MAPK activates Akt Akt PI3K->Akt activates Akt->Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation

Caption: CXCR2 Signaling Pathway.

Experimental_Workflow Experimental Workflow for CXCR2 Antagonist Characterization Start Start: Candidate Compound Binding_Assay Radioligand Binding Assay (Determine IC50/Kd) Start->Binding_Assay Ca_Mobilization Calcium Mobilization Assay (Functional Potency) Binding_Assay->Ca_Mobilization Chemotaxis_Assay Chemotaxis Assay (Migration Inhibition) Ca_Mobilization->Chemotaxis_Assay Selectivity_Panel Selectivity Screening (vs. other receptors) Chemotaxis_Assay->Selectivity_Panel In_Vivo In Vivo Models (e.g., LPS-induced inflammation) Selectivity_Panel->In_Vivo End End: Characterized Antagonist In_Vivo->End

Caption: Experimental Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing human CXCR2 are cultured to confluency.

    • Cells are harvested and homogenized in a lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, cell membranes are incubated with a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) and varying concentrations of the test compound (e.g., Navarixin).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition binding data.

    • Kd or Ki values can be calculated from the IC50 values.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a compound to inhibit CXCR2-mediated intracellular calcium release.

  • Cell Preparation:

    • Cells expressing CXCR2 (e.g., neutrophils or transfected cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are washed and resuspended in an assay buffer.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound (e.g., Reparixin) or vehicle control.

    • The baseline fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

    • A CXCR2 agonist (e.g., CXCL8) is added to stimulate the cells.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the test compound.

    • The data is normalized to the response of the agonist alone.

    • IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a dose-response curve.

Chemotaxis Assay (General Protocol)

This assay assesses the ability of a compound to block the migration of cells towards a CXCR2 chemoattractant.

  • Cell and Chemoattractant Preparation:

    • Neutrophils are isolated from fresh human blood.

    • The cells are resuspended in an assay medium.

    • A solution of a CXCR2 chemoattractant (e.g., CXCL1 or CXCL8) is prepared.

  • Migration Assay:

    • The chemoattractant solution is placed in the lower chamber of a Boyden chamber or a Transwell plate.

    • The neutrophils, pre-incubated with different concentrations of the test compound (e.g., AZD5069) or vehicle, are added to the upper chamber, which is separated from the lower chamber by a porous membrane.

    • The plate is incubated to allow cell migration towards the chemoattractant.

  • Quantification of Migration:

    • After the incubation period, the non-migrated cells on the top of the membrane are removed.

    • The cells that have migrated to the lower side of the membrane are fixed and stained.

    • The number of migrated cells is quantified by microscopy or by measuring the fluorescence of stained cells.

  • Data Analysis:

    • The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the vehicle control.

    • The percent inhibition of chemotaxis is calculated for each antagonist concentration.

    • IC50 values are determined by plotting the percent inhibition against the log concentration of the antagonist.

Conclusion

Navarixin, Reparixin, and Danapantheon are well-characterized CXCR2 antagonists with potent inhibitory activities demonstrated through various in vitro assays. While this compound is identified as a CXCR2 ligand, the lack of publicly available quantitative performance data prevents a direct comparison of its potency and selectivity with the other compounds. Further research and publication of experimental data for this compound are necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation and comparison of these and other novel CXCR2 ligands.

References

SRT3109 (SRT2104): A Comparative Meta-Analysis of a SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available research on SRT2104 (also known as GSK2245840), a selective Sirtuin 1 (SIRT1) activator. The initial search for "SRT3109" suggests a possible typographical error, as the preponderance of relevant research points to SRT2104, a compound extensively studied for its therapeutic potential in a range of metabolic, inflammatory, and neurodegenerative diseases. This document compares the performance of SRT2104 with other SIRT1 activators, supported by experimental data from preclinical and clinical studies.

Executive Summary

SRT2104 is a potent, selective, and brain-permeable activator of SIRT1, a NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity. Preclinical studies have demonstrated its efficacy in improving metabolic parameters, reducing inflammation, and offering neuroprotection in various disease models. Clinical trials have shown SRT2104 to be generally well-tolerated, with some positive effects on lipid profiles and inflammatory markers, although results in glycemic control have been inconsistent. Its development has been hampered by variable pharmacokinetics and a lack of robust clinical efficacy in some trials. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a clear comparison with other SIRT1 activators like resveratrol (B1683913) and SRT1720.

Performance Comparison of SIRT1 Activators

SRT2104 emerged from efforts to develop more potent and selective SIRT1 activators than the naturally occurring polyphenol, resveratrol. While resveratrol has shown promise in preclinical models, its low bioavailability and lack of specificity have limited its clinical utility. Synthetic activators like SRT1720 and SRT2104 were designed to overcome these limitations.

CompoundPotency (SIRT1 Activation)BioavailabilitySelectivityKey Preclinical FindingsKey Clinical Findings
SRT2104 ~1000-fold more potent than resveratrol[1]Low (~14%), improved with food[2][3]High for SIRT1Extends lifespan in mice, improves motor function, bone density, and insulin (B600854) sensitivity; reduces inflammation.[4]Generally well-tolerated; improved lipid profiles in some studies; inconsistent effects on glucose metabolism.[1][5]
Resveratrol Lower potencyLow and variableNon-selective, multiple off-target effectsExtends lifespan in lower organisms; improves metabolic health in rodent models.Mixed results; some benefits on cardiovascular and metabolic health, but often at high doses with potential side effects.[1][6]
SRT1720 More potent than resveratrolInformation not readily availableMore selective than resveratrolImproves glucose homeostasis and insulin sensitivity in diet-induced obese mice.[7]Limited clinical data available. Preclinical studies show it reduces inflammation and organ injury in sepsis models.[8]

Note: A point of contention exists regarding the direct activation of SIRT1 by resveratrol and some synthetic compounds. Some studies suggest that the observed activation in in-vitro assays is an artifact of the fluorescently labeled substrates used and that these compounds may not be direct activators of SIRT1 with native substrates.

Quantitative Data Summary

Preclinical Efficacy of SRT2104
ModelDosageDurationKey Findings
Huntington's Disease Mouse Model (N171-82Q)0.5% SRT2104 in dietFrom 6 weeks of ageImproved motor function (reduced traverse time on beam), attenuated brain atrophy, and extended survival.[9][10]
Duchenne Muscular Dystrophy Mouse Model (mdx)~100 mg/kg/day in diet12 weeksRescued muscle performance and phenotypes.[4]
Endotoxemia Mouse Model (LPS-induced)25 mg/kg (intraperitoneal)30 min before LPSAlleviated lethal inflammatory injury, reduced inflammatory cytokines, and improved survival.[11]
Ischemia/Reperfusion Injury Mouse ModelIntravitreal injectionSingle doseProtected against retinal neuronal loss and functional decline.
Clinical Trial Data for SRT2104
Study PopulationDosageDurationKey Efficacy FindingsKey Safety/Tolerability Findings
Elderly Volunteers0.5g or 2.0g/day28 daysDecreased serum cholesterol, LDL, and triglycerides. No significant changes in glucose tolerance.[12]Generally safe and well-tolerated. Higher incidence of headache and nasopharyngitis in SRT2104 groups.[12]
Patients with Moderate to Severe Psoriasis250mg, 500mg, or 1000mg/day84 days35% of patients on SRT2104 achieved good to excellent histological improvement.[13][14]27 subjects (69%) across all groups (including placebo) experienced at least one adverse event.[13]
Patients with Type 2 Diabetes0.25g to 2.0g/day28 daysNo consistent, dose-related changes in glucose or insulin. Some improvement in lipid profiles.[5]No major differences in adverse event frequency between groups.[5]

Experimental Protocols

In Vivo Murine Model of Huntington's Disease
  • Animal Model: N171-82Q transgenic mice.

  • Treatment: Mice were fed a diet containing 0.5% SRT2104 starting at 6 weeks of age until the end of the study.

  • Behavioral Testing: Motor function was assessed using a balance beam test at 12, 18, and 24 weeks of age. The time taken to traverse the beam was recorded.

  • Imaging: Brain volume was measured at 22 weeks of age using structural MRI to assess brain atrophy.

  • Outcome Measures: Primary outcomes included motor performance, brain volume, and overall survival.[9][10]

Clinical Trial in Patients with Psoriasis
  • Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study with three dosing cohorts.

  • Participants: 40 patients with moderate-to-severe psoriasis.

  • Intervention: Patients were randomized (4:1) to receive oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or a matching placebo for 84 consecutive days.

  • Assessments:

    • Histological Analysis: Skin biopsies were taken at baseline and day 84 to assess histological improvement.

    • Clinical Assessment: Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) were evaluated.

    • Pharmacokinetics: Sparse blood sampling was conducted to determine plasma concentrations of SRT2104.[13][14]

Signaling Pathways and Experimental Workflows

The therapeutic effects of SRT2104 are mediated through the activation of SIRT1 and the subsequent deacetylation of a multitude of downstream targets. This leads to the modulation of various signaling pathways involved in metabolism, inflammation, and cell survival.

SRT2104_Signaling_Pathway cluster_activation SRT2104 Activation of SIRT1 cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes SRT2104 SRT2104 SIRT1 SIRT1 SRT2104->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance FOXO->Stress Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

SRT2104 activates SIRT1, leading to the deacetylation of downstream targets and beneficial cellular outcomes.

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SRT2104 in a preclinical animal model of a specific disease.

Experimental_Workflow start Disease Model Selection (e.g., mdx mice for DMD) treatment Treatment Administration - SRT2104 in diet - Placebo control start->treatment monitoring In-life Monitoring - Body weight - Behavioral tests treatment->monitoring endpoint Endpoint Analysis - Tissue collection - Histopathology - Biomarker analysis monitoring->endpoint data Data Analysis and Interpretation endpoint->data

References

Comparative Analysis of Sirtuin Modulators in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of sirtuin activators and inhibitors in oncology.

Introduction

Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular processes frequently dysregulated in cancer, including cell cycle progression, DNA repair, metabolism, and apoptosis. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, acting as either tumor promoters or suppressors depending on the cellular context. This dual role has spurred the development of a diverse array of small-molecule modulators—both activators and inhibitors—targeting specific sirtuin isoforms. This guide provides a comparative analysis of prominent sirtuin modulators, summarizing their performance in various preclinical cancer models and detailing the experimental protocols for their evaluation.

Comparative Efficacy of Sirtuin Modulators

The following tables summarize the in vitro and in vivo efficacy of selected sirtuin activators and inhibitors across different cancer models.

Table 1: Sirtuin Activators in Cancer Models

CompoundTargetCancer ModelKey FindingsReference
Resveratrol (B1683913) SIRT1Ewing's Sarcoma (WE-68, SK-ES-1, SK-N-MC cells)Induced apoptosis as a single agent. However, it inhibited the anticancer activity of etoposide (B1684455) and vincristine.[1][1]
Non-Small-Cell Lung Cancer (A549, H1299 cells)Inhibited cell proliferation and promoted apoptosis. Induced protective autophagy via SIRT1 upregulation.[2][2]
Breast Cancer (MCF-7 cells)Promotes cytotoxicity and pro-differentiation activity.[3][3]
SRT1720 SIRT1Ewing's Sarcoma (WE-68, SK-ES-1, SK-N-MC cells)Induced apoptosis as a single agent and enhanced etoposide- and vincristine-induced cell death.[1][1]
Non-Small-Cell Lung Cancer (A549 cells)Induced autophagy, mimicking the effects of resveratrol.[2][2]
MDL-800 SIRT6Hepatocellular Carcinoma (BEL-7405 cells)Reduced cell proliferation with an EC50 of 90.4 µM.[4][4]
Colorectal Cancer (Mouse model)Decreased tumor formation in a spontaneous mouse model.[5][5]
YK-3-237 SIRT1Triple-Negative Breast Cancer (TNBC) cellsInduced deacetylation of mutant p53, leading to decreased cell proliferation and G2/M cell cycle arrest.[6][6]

Table 2: Sirtuin Inhibitors in Cancer Models

CompoundTarget(s)Cancer ModelIn Vitro Findings (IC50/GI50)In Vivo FindingsReference
EX-527 (Selisistat) SIRT1Various cancer cell linesIC50 of 123 nM for SIRT1.[7]Not specified in the provided results.[7]
SIRT1/2Prostate CancerIncreased sensitivity to oncolytic virus therapy.[8]Not specified in the provided results.[8]
Tenovin-6 SIRT1/2Melanoma (ARN8 cells)More potent than Tenovin-1.Delayed growth of ARN8-derived xenograft tumors.[9][9]
SIRT2Various cancer cell linesGI50 values ranging from 1 to 9 µM.[10]Not specified in the provided results.[10]
TM (Thiomyristoyl lysine) SIRT2Breast Cancer cell linesRepressed cell growth.Assessed in genetically engineered and xenotransplantation mouse models.[11][11]
Various cancer cell linesShowed cancer-cell-specific toxicity compared to other SIRT2 inhibitors.[12]Not specified in the provided results.[12]
AGK2 SIRT2Glioma cellsInduces necrosis and apoptosis.[13]Enhanced anticancer effects of chemotherapeutics in colorectal cancer models.[14][13][14]
Sirtinol SIRT1/2Various cancer cell linesIC50 of 131 µM (SIRT1) and 38 µM (SIRT2).[4]Not specified in the provided results.[4]
Breast Cancer (MCF-7), Lung Cancer (H1299)Induced senescence-like growth arrest.[15]Not specified in the provided results.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of sirtuin modulators.

Sirtuin Activity Assay (Fluorometric)

This assay measures the deacetylase activity of sirtuins by quantifying the release of a fluorophore-conjugated acetylated peptide substrate.

  • Principle: The assay relies on the deacetylation of a peptide substrate linked to a fluorophore, such as aminomethylcoumarin (AMC). Deacetylation allows for proteolytic cleavage of the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to sirtuin activity.[16]

  • Materials:

    • Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3).

    • Fluorogenic acetylated peptide substrate.

    • NAD+ (sirtuin co-substrate).

    • Developer solution (contains a protease).

    • Assay buffer.

    • 96-well microplate.

    • Fluorometer.

  • Procedure:

    • Prepare reaction mixtures in a 96-well plate containing the assay buffer, NAD+, and the sirtuin enzyme.

    • Add the test compound (activator or inhibitor) at various concentrations.

    • Initiate the reaction by adding the fluorogenic acetylated peptide substrate.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[17]

    • Calculate the percentage of activity or inhibition relative to a control without the test compound.

Cell Viability Assay (e.g., Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of sirtuin modulators on the proliferation and cytotoxicity in cancer cell lines.

  • Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the SRB dye to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Materials:

    • Cancer cell lines of interest.

    • Cell culture medium and supplements.

    • Sirtuin modulator compound.

    • Trichloroacetic acid (TCA) for cell fixation.

    • Sulforhodamine B (SRB) solution.

    • Tris-base solution for dye solubilization.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of the sirtuin modulator for a specified period (e.g., 48-72 hours).

    • Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.

    • Wash the plates with water to remove TCA and air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.[18]

In Vivo Tumor Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of sirtuin modulators in a living organism.

  • Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the sirtuin modulator, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human cancer cell line.

    • Sirtuin modulator compound formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject a suspension of cancer cells into the flank or other appropriate site of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer the sirtuin modulator or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

    • Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by sirtuins and a general workflow for the preclinical evaluation of sirtuin modulators.

Sirtuin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_outcomes Cellular Outcomes SIRT1 SIRT1 p53 p53 SIRT1->p53 Deacetylates (Inhibits) NFkB NFkB SIRT1->NFkB Deacetylates (Inhibits) Histones Histones SIRT1->Histones Deacetylates SIRT6 SIRT6 DNA_Repair_Proteins DNA Repair Proteins SIRT6->DNA_Repair_Proteins Deacetylates (Activates) SIRT7 SIRT7 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest NFkB->Apoptosis Inhibits Genomic_Stability Genomic Stability DNA_Repair_Proteins->Genomic_Stability SIRT2 SIRT2 Tubulin Tubulin SIRT2->Tubulin Deacetylates SIRT3 SIRT3 Metabolic_Enzymes Metabolic Enzymes SIRT3->Metabolic_Enzymes Deacetylates (Activates) ROS_Detox_Enzymes ROS Detox Enzymes SIRT3->ROS_Detox_Enzymes Deacetylates (Activates) SIRT4 SIRT4 SIRT5 SIRT5 Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Enzymes->Metabolic_Reprogramming ROS_Detox_Enzymes->Apoptosis Inhibits

Caption: Sirtuin signaling pathways in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Sirtuin Activity Assay (Biochemical) Cell_Lines Cancer Cell Lines (Multiple Types) Assay->Cell_Lines Select Lead Compounds Viability Cell Viability/ Proliferation Assays Cell_Lines->Viability Apoptosis_Assay Apoptosis/Cell Cycle Assays Viability->Apoptosis_Assay Confirm Cytotoxicity Mechanism Mechanism of Action Studies (Western Blot, etc.) Apoptosis_Assay->Mechanism Elucidate Pathway Xenograft Tumor Xenograft Model (Immunocompromised Mice) Mechanism->Xenograft Validate in Animal Model Efficacy Tumor Growth Inhibition (Efficacy Studies) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Xenograft->Toxicity

Caption: Preclinical evaluation workflow.

References

Safety Operating Guide

Personal protective equipment for handling SRT3109

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling SRT3109 based on best practices for potent sirtuin inhibitors. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. The following guidance is adapted from a safety operating guide for a representative SIRT5 inhibitor and should be supplemented by a thorough review of the specific SDS for the compound you are using. Always prioritize the information provided by the manufacturer.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The required PPE varies depending on the physical form of the compound being handled.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid/Powder Safety glasses with side-shields or goggles.Nitrile gloves (double-gloving is recommended).[1]Laboratory coat.All handling of powdered compound must be conducted in a certified chemical fume hood or a ventilated enclosure. If this is not possible, a NIOSH-approved respirator with appropriate cartridges is mandatory.[1]
Handling Solutions Chemical safety goggles or a face shield.[1]Nitrile gloves.Laboratory coat.Work should be performed within a chemical fume hood to prevent the inhalation of aerosols or vapors.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for ensuring both laboratory safety and environmental protection.

Step-by-Step Handling Protocol

  • Preparation and Planning:

    • Thoroughly read and understand the Safety Data Sheet (SDS) before commencing any work.[1]

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Locate the nearest eye-wash station and safety shower.[1]

    • Prepare all necessary materials and equipment before handling the compound.

  • Handling the Compound:

    • Weighing (Powder): All weighing operations must be performed within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of dust.[1]

    • General Use: Avoid all direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]

    • Powder: -20°C[1]

    • In Solvent (e.g., DMSO): -80°C[1]

  • Incompatibilities:

    • Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste. This includes empty containers, contaminated gloves, and absorbent materials.[1] Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for the safe handling of potent sirtuin inhibitors like this compound, from receipt to disposal.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Read SDS Read and Understand Safety Data Sheet Prep Fume Hood Certify and Prepare Chemical Fume Hood Read SDS->Prep Fume Hood Locate Safety Equip Locate Eye-wash Station and Safety Shower Prep Fume Hood->Locate Safety Equip Don PPE Don Appropriate Personal Protective Equipment Locate Safety Equip->Don PPE Weighing Weigh Compound in Ventilated Enclosure Don PPE->Weighing Experiment Conduct Experiment in Fume Hood Weighing->Experiment Doff PPE Doff and Dispose of Contaminated PPE Experiment->Doff PPE Waste Disposal Dispose of Hazardous Waste (Empty containers, gloves, etc.) Experiment->Waste Disposal Storage Store Compound in Tightly Sealed Container Doff PPE->Storage Doff PPE->Waste Disposal Decontaminate Decontaminate Work Area Waste Disposal->Decontaminate

Caption: Workflow for the Safe Handling of Potent Sirtuin Inhibitors.

References

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SRT3109

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.